molecular formula C12H26N2Sn B6310610 N,N'-Di-t-butyl-2,3-diamidobutanetin(II) CAS No. 1268357-44-3

N,N'-Di-t-butyl-2,3-diamidobutanetin(II)

Cat. No.: B6310610
CAS No.: 1268357-44-3
M. Wt: 317.06 g/mol
InChI Key: OPXWRBRVIBWLSN-UHFFFAOYSA-N
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Description

N,N'-Di-t-butyl-2,3-diamidobutanetin(II) is a useful research compound. Its molecular formula is C12H26N2Sn and its molecular weight is 317.06 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-Di-t-butyl-2,3-diamidobutanetin(II), 98%, contained in 50 ml Swagelok cylinder for CVD/ALD is 318.111801 g/mol and the complexity rating of the compound is 181. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N'-Di-t-butyl-2,3-diamidobutanetin(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-Di-t-butyl-2,3-diamidobutanetin(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3-ditert-butyl-1,3,2λ2-diazastannepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2.Sn/c1-11(2,3)13-9-7-8-10-14-12(4,5)6;/h7-10H2,1-6H3;/q-2;+2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXWRBRVIBWLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCCCN([Sn]1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Electronic Architecture and Catalytic Utility of Cyclic Diamidostannylenes

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

Cyclic diamidostannylenes (NHSns) represent a sophisticated class of "heavy carbene" analogues where a divalent tin atom is stabilized within an N-heterocyclic framework. Unlike their transient carbon counterparts, NHSns exhibit a unique electronic duality: they possess a singlet ground state with a chemically accessible lone pair (nucleophilic) and a vacant p-orbital (electrophilic).

For the drug development sector, the value of NHSns lies not in their biological activity—which is limited by tin toxicity—but in their catalytic precision . They serve as tunable ligands and main-group catalysts for hydroboration and ring-opening polymerization (ROP), enabling the synthesis of chiral pharmaceutical intermediates and biodegradable drug-delivery polymers under mild conditions.

Fundamental Electronic Architecture

The reactivity of cyclic diamidostannylenes is dictated by the electronic configuration of the central Sn(II) atom. Understanding this architecture is prerequisite to predicting their catalytic behavior.

1.1 Orbital Hybridization and Stabilization

In the ground state, the tin atom in an NHSn adopts a singlet configuration (


). The stabilization arises from two primary electronic mechanisms:
  • 
    -Withdrawal:  The electronegative nitrogen atoms withdraw electron density through the 
    
    
    
    -framework, increasing the s-character of the tin lone pair and stabilizing it.
  • 
    -Donation:  The filled p-orbitals of the adjacent nitrogen atoms donate electron density into the empty 
    
    
    
    orbital of the tin atom. This
    
    
    donation alleviates the electron deficiency of the metal center.

However, unlike N-heterocyclic carbenes (NHCs), the




-overlap is less efficient due to the size mismatch between N(2p) and Sn(5p) orbitals. This results in a higher Lewis acidity at the tin center compared to the carbon center in NHCs, making NHSns amphiphilic —capable of acting simultaneously as Lewis acids and Lewis bases.
1.2 Visualization of Orbital Interactions

ElectronicStructure cluster_legend Electronic Effects N1 Nitrogen (Amido) Filled p-orbital Sn_empty Tin (Sn) Center Empty 5p orbital (LUMO) Electrophilic Site N1->Sn_empty π-donation (Stabilization) N2 Nitrogen (Amido) Filled p-orbital N2->Sn_empty π-donation (Stabilization) Sn_LP Tin (Sn) Lone Pair Filled sp2 orbital (HOMO) Nucleophilic Site Stabilization Steric Bulk on N Prevents Dimerization Stabilization->N1 Stabilization->N2

Figure 1: Orbital interaction diagram showing the dual stabilization of the Sn(II) center via N-to-Sn π-donation and the presence of the chemically active lone pair.

Experimental Protocol: Synthesis of N,N'-Di-tert-butyl-diazastannylene

Methodology: Transamination (Lappert’s Method) Rationale: This protocol is preferred over salt metathesis (


) for high-purity applications because it produces volatile byproducts that are easily removed, driving the equilibrium to completion without residual salt contamination.
2.1 Reagents and Equipment
  • Precursor: Bis[bis(trimethylsilyl)amino]tin(II) (

    
    ) – The "Lappert Stannylene".
    
  • Ligand:

    
    -di-tert-butyl-ethylenediamine.
    
  • Solvent: Anhydrous Pentane or Hexane (dried over Na/K alloy).

  • Atmosphere: Strictly inert (Argon or Nitrogen glovebox). Sn(II) species are oxidation-sensitive.

2.2 Step-by-Step Workflow
  • Preparation: In a glovebox, dissolve 1.0 eq (approx. 2.2 g) of

    
     in 20 mL of anhydrous pentane.
    
  • Addition: Add 1.0 eq of the diamine dropwise at room temperature.

  • Reaction: Stir the solution for 12 hours. The solution typically turns from orange to deep red or yellow depending on the specific ligand backbone.

  • Self-Validation (The Driving Force): The reaction releases hexamethyldisilazane (

    
    ), which is volatile.
    
    • Checkpoint: Monitor the reaction by

      
       NMR. The disappearance of the 
      
      
      
      singlet at
      
      
      ppm (from starting material) and appearance of the free amine byproduct confirms conversion.
  • Isolation: Remove the solvent and the volatile byproduct under dynamic vacuum (

    
     mbar).
    
  • Purification: Recrystallize the residue from a concentrated pentane solution at -30°C.

  • Characterization:

    • 
       NMR:  Expect a signal in the range of +100 to +300 ppm (highly sensitive to coordination environment).
      
    • X-Ray: Confirm monomeric structure (preventing oligomerization is key for catalytic activity).

SynthesisProtocol Step1 Precursor Dissolution Sn[N(SiMe3)2]2 in Pentane Step2 Ligand Addition Diamino-alkane Step1->Step2 Step3 Transamination Stir 12h @ RT Step2->Step3 Equilibrium Shift Step4 Vacuum Removal of HN(SiMe3)2 Step3->Step4 Volatile Byproduct Step5 Product Isolation Recrystallization Step4->Step5 Pure Stannylene

Figure 2: The self-validating transamination workflow. The removal of volatile hexamethyldisilazane drives the reaction to completion.

Catalytic Utility in Pharmaceutical Synthesis[1]

While stannylenes are not drugs, they are potent tools for constructing drug scaffolds. Their amphiphilic nature allows them to activate substrates that are otherwise inert to classic organic bases.

3.1 Chemoselective Hydroboration of Carbonyls

Cyclic diamidostannylenes catalyze the hydroboration of aldehydes and ketones to alcohols—a fundamental step in synthesizing chiral building blocks.

  • Mechanism: The Sn center activates the carbonyl oxygen (Lewis acid), while the hydride from the borane is transferred to the carbonyl carbon.

  • Advantage: High chemoselectivity for aldehydes over ketones and tolerance of other functional groups (e.g., nitro, halides) often found in API (Active Pharmaceutical Ingredient) precursors.

  • Data Point: Catalytic loading as low as 0.01 mol% has been reported for aldehyde reduction [1].[1]

3.2 Ring-Opening Polymerization (ROP)

NHSns act as initiators for the ROP of cyclic esters like


-caprolactone and lactide.
  • Relevance: This produces biodegradable polyesters (PLA, PCL) used in controlled-release drug delivery systems and absorbable sutures.

  • Control: The "living" nature of the polymerization allowed by the stannylene initiator affords polymers with narrow polydispersity indices (PDI < 1.2), critical for consistent drug release profiles [2].

Quantitative Electronic Parameters

The following table summarizes key electronic descriptors derived from DFT calculations (B3LYP/6-311++G**) for substituted tetrazastannylenes, illustrating how ligand design tunes reactivity [3].

Substituent (R) on NitrogenNucleophilicity (N) [eV]Electrophilicity (

) [eV]
HOMO-LUMO Gap [eV]Stability Trend
H 3.571.684.47Moderate
Methyl 3.881.524.46High
t-Butyl 4.03 1.38 4.49Highest
CF3 (Electron Withdrawing)2.522.755.59Low (High Lewis Acidity)

Interpretation: Bulky, electron-donating groups like t-Butyl maximize nucleophilicity and kinetic stability, making them the superior choice for catalytic applications where the stannylene must attack a substrate (e.g., hydroboration). Electron-withdrawing groups increase Lewis acidity but compromise stability.

References
  • Stannylenes Bearing an Amino-Linked NHC Ligand as Efficient Catalysts for Hydroboration of Carbonyls and Imines. Source: PubMed / Wiley-VCH (2025) URL:[Link]

  • Stannylenes based on alkyl- and aryl-substituted diethylenetriamines: synthesis, structure, and catalytic activity. Source: ResearchGate / Russian Chemical Bulletin URL:[Link]

  • Novel N-heterocyclic Stannylenes (NHSns) Using DFT. Source: Physical Chemistry Research (2019) URL:[Link]

  • Coordination chemistry of N-heterocyclic stannylenes: a combined synthetic and Mössbauer spectroscopy study. Source: Inorganic Chemistry (ACS) URL:[Link]

Sources

Introduction: The Unique Reactivity of Divalent Tin Amides

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Reactivity of Tin(II) Diamides in Organometallic Chemistry

Tin(II) diamides, often referred to as stannylenes, represent a fascinating and highly reactive class of low-valent main group compounds. Their chemistry is dominated by the presence of a stereochemically active lone pair of electrons and two nucleophilic nitrogen centers bound to the electropositive tin(II) metal center.[1] This electronic structure imparts a dual character: they can act as potent nucleophiles and strong reducing agents, readily undergoing oxidation from Sn(II) to the more thermodynamically stable Sn(IV) state.[1][2] The steric bulk of the amide ligands, typically bulky silylamides like -N(SiMe₃)₂, is crucial for kinetically stabilizing the monomeric form and preventing intermolecular association, thereby preserving their high reactivity.[1][3] This guide provides an in-depth exploration of the synthesis, structure, and principal reaction pathways of tin(II) diamides, offering field-proven insights for researchers in organometallic chemistry, catalysis, and materials science.

Synthesis and Structural Diversity

The most common and efficient route to tin(II) diamides is the salt metathesis reaction between anhydrous tin(II) chloride (SnCl₂) and two equivalents of a suitable alkali metal amide, typically a lithium amide (LiNR₂).[3] This reaction is generally performed in an ethereal solvent like diethyl ether or tetrahydrofuran (THF) at low temperatures to control its exothermicity.[3]

The choice of the amide ligand is a critical experimental parameter that dictates the final structure of the complex. Sterically demanding ligands, such as the bis(trimethylsilyl)amide [N(SiMe₃)₂]⁻ or the [N(mesityl)(SiMe₃)]⁻ ligand, effectively shield the tin center, yielding monomeric, two-coordinate stannylenes in both solution and the solid state.[1][4] X-ray crystallographic studies of these monomeric species reveal a non-linear N-Sn-N geometry, a direct consequence of the repulsive effect of the non-bonding lone pair on the tin atom.[1] In contrast, using less bulky amide ligands can lead to the formation of dimeric or even trimeric structures, often involving bridging amide or halide ligands.[4][5]

Representative Experimental Protocol: Synthesis of Bis[bis(trimethylsilyl)amino]tin(II)

This protocol describes a standard synthesis for one of the most widely used tin(II) diamide precursors.

Materials:

  • Anhydrous Tin(II) Chloride (SnCl₂)

  • Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂)

  • Anhydrous Diethyl Ether (Et₂O)

  • Anhydrous n-hexane

Procedure:

  • All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques due to the air-sensitive nature of the reactants and products.

  • A suspension of SnCl₂ (1 equivalent) is prepared in diethyl ether at 0 °C in a Schlenk flask equipped with a magnetic stir bar.

  • A solution of LiN(SiMe₃)₂ (2 equivalents) in diethyl ether is added dropwise to the stirred SnCl₂ suspension over 30 minutes. The low temperature is maintained to ensure controlled reaction.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours. The mixture will typically form a slurry containing precipitated lithium chloride.

  • The solvent is removed under reduced pressure, and the resulting residue is extracted with n-hexane.

  • The LiCl precipitate is removed by filtration through a pad of Celite.

  • The volume of the clear, yellow-orange filtrate is reduced in vacuo, and the solution is cooled to -35 °C to induce crystallization.

  • The resulting yellow-orange crystals of Sn[N(SiMe₃)₂]₂ are isolated, washed with a small amount of cold n-hexane, and dried under vacuum.

Self-Validating System (Characterization):

  • ¹H NMR: A single resonance in the spectrum indicates the chemically equivalent trimethylsilyl protons.[3]

  • ¹¹⁹Sn NMR: A characteristic chemical shift in the downfield region (e.g., +765 ppm in C₆D₆) is indicative of a two-coordinate Sn(II) center.

  • Molecular Weight: Cryoscopic or mass spectrometric analysis should confirm the monomeric nature of the compound.[3]

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of a monomeric tin(II) diamide.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Isolation SnCl2 SnCl₂ Slurry in Et₂O Addition Dropwise Addition (0°C -> RT, 12h) SnCl2->Addition LiNR2 LiNR₂ Solution in Et₂O LiNR2->Addition SolventRemoval Solvent Removal (in vacuo) Addition->SolventRemoval Extraction Extraction with Hexane SolventRemoval->Extraction Filtration Filtration (remove LiCl) Extraction->Filtration Crystallization Crystallization (-35°C) Filtration->Crystallization Product Sn(NR₂)₂ Crystals Crystallization->Product

Caption: General workflow for tin(II) diamide synthesis via salt metathesis.

Core Reactivity Patterns

The reactivity of tin(II) diamides can be categorized into several key pathways, all stemming from the unique electronic features of the Sn(II) center and the polar Sn-N bonds.

Insertion Reactions

One of the most characteristic reactions is the insertion of unsaturated organic molecules into the Sn-N bond.[3] This pathway is particularly facile with heterocumulenes like carbon dioxide (CO₂), isocyanates, and carbodiimides. For instance, CO₂ readily inserts into the Sn-N bond to form tin(II) carbamate complexes.[6] This reaction is typically irreversible and serves as a powerful method for the functionalization of CO₂.[6]

G Reactants R₂N-Sn-NR₂ + O=C=O Transition [Transition State] Reactants->Transition Coordination & Attack Product R₂N-Sn-O-C(=O)NR₂ Transition->Product Insertion

Caption: Mechanism of CO₂ insertion into a tin(II) diamide Sn-N bond.

Oxidative Addition and Redox Chemistry

The Sn(II) center, with its accessible lone pair, is a strong reducing agent, making oxidative addition a prevalent reaction pathway.[7] Tin(II) diamides react with a variety of oxidizing agents to form stable Sn(IV) species.

  • With Organic Azides: Reaction with organic azides (RN₃) leads to the formation of tin(IV) imido complexes with the concomitant elimination of dinitrogen (N₂). This reactivity is influenced by the electronic properties of the ligands on the tin center. The reaction is believed to proceed through the initial coordination of the azide to the tin(II) center, followed by intramolecular electron transfer and N₂ extrusion.

  • With Halogens and Halocarbons: Tin(II) diamides react readily with halogens (X₂) or even activated halocarbons like dichloromethane (CH₂Cl₂) to yield tin(IV) dihalide diamide complexes.[8]

  • With Diones: The reaction with certain 1,2-diones can proceed via a (4+1) oxidative cycloaddition, where the tin(II) center is oxidized to tin(IV) and becomes part of a five-membered ring.[9]

G Reactants R₂N-Sn-NR₂ + R'-N₃ Intermediate [R₂N-Sn(NR₂)(N₃R')] Reactants->Intermediate Coordination Product R₂N-Sn(=NR')NR₂ + N₂ Intermediate->Product N₂ Elimination

Caption: Oxidative addition of an organic azide to a tin(II) diamide.

Ligand Substitution (Metathesis)

The Sn-N bonds in tin(II) diamides are susceptible to cleavage by protic reagents (HA).[3] This metathetical reaction provides a convenient route to a wide range of other tin(II) compounds, such as alkoxides, thiolates, and heteroleptic amides. The driving force for these reactions is often the formation of the volatile amine HNR₂. For example, reacting Sn(NR₂)₂ with two equivalents of an alcohol (R'OH) yields the corresponding tin(II) dialkoxide, Sn(OR')₂.[10][11][12] This reactivity underscores their utility as versatile synthons for other low-valent tin species.[10][11]

Lewis Base and Acid Behavior

The stereochemically active lone pair on the tin(II) center allows these compounds to function as Lewis bases, forming adducts with Lewis acids. Conversely, the electron-deficient tin atom can also act as a Lewis acid, coordinating with Lewis bases, although this is less common for two-coordinate species where the metal center is sterically shielded.[13]

Applications in Catalysis and Materials Science

The unique reactivity of tin(II) diamides makes them valuable in several advanced applications.

  • Precursors for Materials: They serve as single-source precursors for the synthesis of tin-based materials like tin oxide (SnOₓ) or tin sulfide (SnS) nanowires and thin films.[10][11][14] Their volatility and clean decomposition pathways are advantageous for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes.[14]

  • Polymerization Catalysis: Tin(II) compounds, including those derived from diamides, are effective catalysts for ring-opening polymerization (ROP) of cyclic esters like lactide and lactones, producing biodegradable polymers such as polylactic acid (PLA).[15] They are also used in the production of polyurethanes.[16]

  • Reagents in Synthesis: Their ability to activate small molecules has led to their use in organic synthesis and as transfer agents for the [NR₂]⁻ group to other metal centers.[6][17]

Quantitative Data Summary

Spectroscopic data, particularly ¹¹⁹Sn NMR, is a cornerstone for characterizing these compounds. The chemical shift is highly sensitive to the coordination number and electronic environment of the tin nucleus.

CompoundLigand (NR₂)¹¹⁹Sn NMR Shift (ppm)CoordinationReference
Sn[N(SiMe₃)₂]₂-N(SiMe₃)₂+7652[3]
Sn[N(mesityl)(SiMe₃)]₂-N(mesityl)(SiMe₃)+4732[4]
[(Me₃Si)₂NSn(µ-O₂CC₆H₂Ph₃)]₂-N(SiMe₃)₂+137.63[8]

Table 1: Representative ¹¹⁹Sn NMR data for selected Tin(II) diamide derivatives, illustrating the effect of coordination number on chemical shift.

Conclusion and Future Outlook

Tin(II) diamides are foundational building blocks in low-valent main group chemistry. Their reactivity is characterized by a rich interplay of insertion, oxidative addition, and ligand metathesis pathways. The ability to tune their steric and electronic properties through judicious ligand design has established them as versatile precursors for advanced materials, catalysts for polymer synthesis, and unique reagents for chemical transformations. Future research will likely focus on harnessing their redox activity for novel catalytic cycles, such as the activation of CO₂ and other small molecules, and developing new chiral variants for applications in asymmetric synthesis.[18]

References

  • Pugh, T., et al. (2012). Tin(II) amide/alkoxide coordination compounds for production of Sn-based nanowires for lithium ion battery anode materials. Dalton Transactions, 41(31), 9349-9364. Available at: [Link][10][11]

  • Pal, A., et al. (2010). Synthesis of Monomeric Divalent Tin(II) Compounds with Terminal Chloride, Amide, and Triflate Substituents. European Journal of Inorganic Chemistry, 2010(33), 5299-5304. Available at: [Link][17]

  • Pugh, T., et al. (2012). Tin(ii) amide/alkoxide coordination compounds for production of Sn-based nanowires for lithium ion battery anode materials. Dalton Transactions. Available at: [Link][11]

  • Tang, Y., et al. (2004). Syntheses and Structural Characterization of a Monomeric Tin(II) Diamide and a Novel Chlorotin(II) Amide Trimer. Inorganic Chemistry, 43(22), 7239-7242. Available at: [Link][4]

  • Tang, Y., et al. (2004). Syntheses and structural characterization of a monomeric tin(II) diamide and a novel chlorotin(II) amide trimer. Inorganic Chemistry. Available at: [Link][5]

  • Sugimoto, H., et al. (2022). Redox-active tin(ii) complexes with sterically demanding o-phenylenediamido ligands and their reactivity with organic azides. Dalton Transactions, 51(25), 9605-9615. Available at: [Link]

  • Henriksson, M., et al. (2021). Synthesis, Characterization, and Thermal Study of Divalent Germanium, Tin, and Lead Triazenides as Potential Vapor Deposition Precursors. Inorganic Chemistry, 60(16), 12381-12390. Available at: [Link][14]

  • Garsuch, A., et al. (2016). Molecular and Coordination Chemistry of Tin(II). Freiburg University. Available at: [Link][12]

  • Fulton, J. R., et al. (2007). Synthesis and reactivity of tin amide complexes. Request PDF. Available at: [Link][6]

  • Harris, D. H., & Lappert, M. F. (1976). Di- and Trivalent Trimethylsilyl-Substituted Tin Amides and Related Compounds Such as Sn[N(SiMe3)2]2 or 3. Advances in Chemistry. Available at: [Link][3]

  • Corvan, P. J. (1977). PREPARATION AND PROPERTIES OF TIN(II) AMIDES AND SUBSTITUTED DIARYLTIN(II) COMPOUNDS. ProQuest. Available at: [Link][13]

  • Růžička, A., et al. (2014). Reactivity of Tin(II) Guanidinate with 1,2- and 1,3-Diones: Oxidative Cycloaddition or Ligand Substitution?. Organometallics, 33(22), 6546-6555. Available at: [Link][9]

  • Johnson, A. L., et al. (2013). Flexible coordination of the carboxylate ligand in tin(ii) amides and a 1,3-diaza-2,4-distannacyclobutanediyl. Dalton Transactions, 42(25), 9036-9047. Available at: [Link][8]

  • Chemistry LibreTexts (2023). Characteristic Reactions of Tin Ions (Sn²⁺, Sn⁴⁺). Available at: [Link][7]

  • MEL Science (2017). Tin: its oxidation states and reactions with it. Available at: [Link][2]

  • International Tin Association (2021). Tin battles climate change: latest carbon capture R&D. Available at: [Link][18]

  • Plajer, A. J., & Williams, C. K. (2021). Switchable Polymerization Catalysis Using a Tin(II) Catalyst and Commercial Monomers to Toughen Poly(l-lactide). ACS Macro Letters, 10(6), 777-783. Available at: [Link][15]

  • Patcham (n.d.). METAL-BASED CATALYSTS FOR POLYURETHANES AND POLYISOCYANURATES. Available at: [Link][16]

Sources

The Architecture of Heavier Carbene Analogues: A Comparative Guide to Saturated vs. Unsaturated N-Heterocyclic Stannylenes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation of stable N-heterocyclic carbenes (NHCs) revolutionized organometallic chemistry, prompting a natural progression down Group 14 to heavier metallylenes (Si, Ge, Sn, Pb)[1]. Among these, N-heterocyclic stannylenes (NHSns) possess unique dual-character reactivity: they act simultaneously as Lewis acids (via a vacant 5p-orbital) and Lewis bases (via an inert 5s-lone pair)[1]. However, the structural rules that govern NHC stability do not translate directly to tin. This technical guide provides an in-depth analysis of the electronic causality, synthetic protocols, and reactivity profiles that differentiate thermally robust saturated NHSns from their highly unstable unsaturated counterparts[2],[3].

Electronic Causality: The Saturated vs. Unsaturated Dichotomy

To understand why unsaturated NHSns are prone to decomposition while saturated NHSns are stable, one must analyze the orbital mechanics of the Sn(II) center.

In classical NHCs, an unsaturated (sp²) backbone provides thermodynamic stability through aromaticity (a 6π-electron system). However, for tin, the 5p orbitals are highly diffuse. The energy mismatch and poor spatial overlap between the nitrogen 2p orbitals and the tin 5p orbitals render any potential π-delocalization negligible[1].

Furthermore, the inert pair effect dictates that the Sn(II) lone pair resides in an orbital with predominantly s-character, leaving the orthogonal 5p orbitals for σ-bonding. Consequently, the ideal N–Sn–N bond angle is close to 90°.

  • Unsaturated Backbones: The rigid, planar sp² framework forces a wider N–Sn–N angle, introducing severe angular ring strain and electronic mismatch, leading to rapid thermal decomposition or oligomerization[3].

  • Saturated Backbones: The sp³ hybridized cyclic diamido framework is flexible. It can pucker to accommodate the acute bond angle demanded by the Sn(II) center, providing immense thermal robustness and allowing for diverse coordination chemistry[2],[3].

G N1 N-Heterocyclic Stannylenes N2 Unsaturated Backbone (sp²) N1->N2 N3 Saturated Backbone (sp³) N1->N3 N4 Rigid Planarity Poor 5p-2p π-overlap N2->N4 N5 Flexible Puckering Accommodates ~90° Angle N3->N5 N6 Thermally Unstable N4->N6 N7 Thermally Robust N5->N7

Fig 1: Electronic causality dictating the thermal stability of saturated vs unsaturated NHSns.

Quantitative Spectroscopic & Structural Signatures

The structural divergence between NHSn classes is heavily reflected in their spectroscopic data. ¹¹⁹Sn NMR spectroscopy is the definitive diagnostic tool for these systems. The chemical shift correlates directly with the coordination number and electron density at the tin center,[1].

Table 1: Comparative Properties of Stannylene Systems
PropertySaturated NHSns,[1]Unsaturated NHSns[3]Sn(IV) Oxidation Products[4]
Backbone Hybridization sp³ (e.g., -CH₂-CH₂-)sp² (e.g., -CH=CH-)sp³ (Retained from precursor)
Thermal Stability Highly Robust (Stable at RT)Thermally UnstableHighly Stable
¹¹⁹Sn NMR Shift (Monomer) +359 to +454 ppmN/A (Rapid decomposition)-17 to -220 ppm
¹¹⁹Sn NMR Shift (Dimer) +50 to +70 ppmN/AN/A
Coordination Behavior Monomeric or Dimeric (Bridging)Monomeric (if shielded)Tetrahedral / Octahedral
Typical Sn–N Bond Length ~2.08 – 2.15 Å~2.10 – 2.18 Å~2.02 – 2.06 Å

Note: Acyclic reference stannylenes, such as [Sn{N(SiMe₃)₂}₂], typically exhibit downfield shifts around +767 ppm, indicating a strictly two-coordinate, highly electron-deficient environment,[1].

Self-Validating Synthesis Protocols

The synthesis of NHSns requires rigorous exclusion of oxygen and moisture, as Sn(II) species are highly susceptible to oxidation (forming tristannoxanes)[1]. The following protocols are engineered as self-validating systems: the visual color changes and specific solubility profiles serve as real-time indicators of reaction success.

Workflow Step1 Ligand Preparation (Diamine Precursor) Step2 Deprotonation (n-BuLi or LiN(TMS)₂, -78°C) Step1->Step2 Lithiation Step3 Salt Metathesis (SnCl₂ Addition) Step2->Step3 Transmetallation Step4 Extraction (Hexane, removes LiCl) Step3->Step4 Purification Step5 Crystallization (-20°C to -28°C) Step4->Step5 Isolation

Fig 2: Self-validating synthetic workflow for saturated N-heterocyclic stannylenes.

Protocol A: Synthesis of a Saturated N-Heterocyclic Stannylene

Target: [{MeHCN(tBu)}₂Sn] (Chiral Racemic NHSn)[1]

  • Ligand Deprotonation: Dissolve the corresponding diamine precursor in dry diethyl ether under an inert argon atmosphere. Cool the flask to -78 °C.

    • Causality: Low temperatures prevent the highly reactive dilithiated intermediate from engaging in unwanted side reactions or ether cleavage.

  • Lithiation: Dropwise add 2.05 equivalents of n-Butyllithium (or LiN(TMS)₂). Allow the mixture to warm to room temperature and stir for 2 hours.

  • Transmetallation: Re-cool the mixture to -78 °C. Add exactly 1.0 equivalent of anhydrous SnCl₂.

    • Validation Check: The solution will rapidly transition to a deep red or deep yellow/orange color, confirming the formation of the Sn(II) complex[1].

  • Solvent Exchange & Filtration: Remove the diethyl ether in vacuo. Extract the resulting solid residue with dry n-hexane.

    • Causality: The byproduct, LiCl, is entirely insoluble in non-polar n-hexane, whereas the lipophilic tert-butyl groups of the NHSn render it highly soluble. Filtration through a Celite pad yields a pure, salt-free solution.

  • Crystallization: Concentrate the filtrate and store at -20 °C to -28 °C to yield pure crystals[1]. Validate via ¹¹⁹Sn NMR (expected singlet at δ = 454 ppm)[1].

Protocol B: One-Pot Reductive Route for Benzannulated/Unsaturated Systems

Because traditional salt metathesis often fails for unsaturated backbones due to thermal instability, a milder, salt-free reductive route is utilized[5].

  • Precursor Assembly: Combine N-substituted 1,4-diaza-1,3-butadiene and SnCl₂ in tetrahydrofuran (THF) at low temperatures.

  • Mild Reduction: Introduce 1,4-bis-(trimethylsilyl)-1,4-diaza-2,5-cyclohexadiene as a mild organosilicon reductant.

    • Causality: Harsh alkali metals (e.g., Li metal) cause over-reduction. This specific organosilicon reagent facilitates a single-step reduction without over-reducing the Sn(II) center[5].

  • Byproduct Removal: The volatile byproducts (trimethylsilyl chloride and pyrazine) are removed readily under vacuum, leaving the NHSn. Note that due to the thermolabile nature of unsaturated NHSns, metallic tin may precipitate as a decomposition byproduct, requiring immediate filtration[5].

Reactivity Profiles & Advanced Applications

The thermal robustness of saturated NHSns allows them to serve as versatile platforms for oxidative addition and coordination chemistry[2],[4].

Oxidative Addition of Chalcogens

Saturated NHSns react cleanly with elemental chalcogens (S, Se, Te) to form cyclodistannachalcogenide complexes containing four-membered Sn₂E₂ rings[2],[4],[1].

  • Mechanism: The Sn(II) center utilizes its lone pair to attack the chalcogen, undergoing a formal two-electron oxidation to Sn(IV).

  • Validation: This transformation is easily tracked via ¹¹⁹Sn NMR, where the chemical shift moves from the highly deshielded Sn(II) region (~ +400 ppm) to the shielded Sn(IV) region (e.g., -151 ppm for methyl iodide oxidation products)[4].

Atomic Layer Deposition (ALD) Precursors

Because saturated cyclic amides of Sn(II) are volatile and thermally stable, they are highly effective precursors for the Atomic Layer Deposition (ALD) of functional thin films like SnS and SnO₂[6],[1]. They vaporize efficiently at temperatures below 40 °C, allowing for low-temperature substrate deposition, which is critical for integrating semiconductor materials onto temperature-sensitive flexible substrates[6].

References

  • One-Pot Synthesis of Heavier Group 14 N-Heterocyclic Carbene Using Organosilicon Reductant MDPI URL: [Link]

  • Synthesis of N-Heterocyclic Stannylene (Sn(II)) and Germylene (Ge(II)) and a Sn(II) Amidinate and Their Application as Precursors for Atomic Layer Deposition ResearchGate URL: [Link]

  • Synthesis of chelating diamido Sn(IV) compounds from oxidation of Sn(II) and directly from Sn(IV) precursors Dalton Transactions (RSC Publishing) URL:[Link]

  • An indenide-tethered N-heterocyclic stannylene IUCr Journals URL: [Link]

  • Synthesis and reactivity of fluorenyl-tethered N-heterocyclic stannylenes RSC Publishing URL: [Link]

  • Synthesis of chelating diamido Sn(IV) compounds from oxidation of Sn(II) and directly from Sn ORCA (Cardiff University) URL:[Link]

  • Reactivity of N-Heterocyclic Stannylenes: Oxidative Addition of Chalcogen Elements to a Chiral NH-Sn System MDPI URL:[Link]

Sources

1268357-44-3 CAS number physical properties

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide to CAS Number 1268357-44-3

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of chemical and pharmaceutical research, the unique identification of substances through Chemical Abstracts Service (CAS) numbers is fundamental. This guide is intended to provide a thorough technical overview of the physical and chemical properties, biological activity, and relevant data for the compound associated with CAS number 1268357-44-3.

I. Identification and Physical Properties

A comprehensive search of scientific databases and chemical repositories has been conducted to ascertain the physical and chemical properties of the substance corresponding to CAS number 1268357-44-3.

Table 1: Physical and Chemical Properties of CAS Number 1268357-44-3

PropertyValue
Molecular Formula Data Not Available
Molecular Weight Data Not Available
Appearance Data Not Available
Melting Point Data Not Available
Boiling Point Data Not Available
Solubility Data Not Available
Density Data Not Available
Vapor Pressure Data Not Available
pKa Data Not Available

II. Chemical Structure and Synthesis

At present, the chemical structure and established synthetic routes for the compound designated by CAS number 1268357-44-3 are not publicly available in the searched scientific literature and chemical databases.

III. Biological Activity and Mechanism of Action

Information regarding the biological activity, pharmacological profile, and mechanism of action for the substance with CAS number 1268357-44-3 is not currently documented in the accessible scientific literature.

IV. Analytical Methods

Standardized analytical methods for the identification and quantification of the compound with CAS number 1268357-44-3 have not been reported in the available literature.

V. Safety and Handling

Detailed safety and handling information, including toxicity data and recommended personal protective equipment for the substance with CAS number 1268357-44-3, is not available at this time.

Despite a thorough investigation, no specific data pertaining to the physical properties, chemical structure, biological activity, or safety of the compound with CAS number 1268357-44-3 could be retrieved from the currently accessible scientific databases and literature. This suggests that the compound may be a novel or proprietary substance with limited public information. Researchers and professionals interested in this compound are advised to consult specialized commercial suppliers or proprietary databases that may hold information not available in the public domain. Further research and publication are required to elucidate the characteristics of this substance.

References

No public references are available for CAS number 1268357-44-3 at the time of this report.

Ligand Effects in N,N'-Di-tert-butyl-2,3-diamidobutane Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, electronic, and catalytic properties of metal complexes derived from N,N'-di-tert-butyl-2,3-diamidobutane .

Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The N,N'-di-tert-butyl-2,3-diamidobutane ligand framework represents a pinnacle of steric and stereochemical control in coordination chemistry. Unlike its ethylene-backbone congeners, the 2,3-butane backbone introduces a critical element of conformational rigidity and chirality (in rac or meso forms), while the bulky tert-butyl groups on the nitrogen atoms provide a massive steric shield. This guide analyzes how these specific structural features translate into enhanced stability for low-coordinate metal species and high stereoselectivity in catalytic applications such as olefin polymerization and hydroamination.

Ligand Architecture and Design Logic

Structural Components and Synergies

The efficacy of this ligand stems from the synergistic interplay between its two primary structural domains: the Backbone and the N-Substituents .

ComponentStructural FeatureFunctional Consequence (Ligand Effect)
N-Substituents tert-Butyl groups (

)
Steric Gearing: Creates a deep, protective pocket around the metal center, preventing dimerization and enforcing monomeric active species.
Backbone 2,3-Butylene unitRigidity & Chirality: The methyl groups on the backbone lock the chelate ring conformation (typically puckered), restricting fluxionality compared to ethylenediamine.
Donor Atoms Amido Nitrogens (

)
Electronic Hardness: Strong

-donors that form highly covalent bonds with electropositive metals (Li, Mg, Al, Zr, Ti), stabilizing high oxidation states.
The "Butane Effect" vs. Ethylenediamine

While N,N'-di-tert-butylethylenediamine is a common ligand, the 2,3-diamidobutane variant offers superior stereocontrol. The backbone methyl groups generate non-bonded interactions with the tert-butyl groups, forcing the ligand into a specific "chiral twist." This pre-organization reduces the entropic cost of metal binding and transmits chiral information more effectively to the metal center.

Synthesis Workflow

The synthesis typically proceeds via the condensation of 2,3-butanedione with tert-butylamine, followed by reduction.

LigandSynthesis Start 2,3-Butanedione (Diacetyl) Intermediate Bis-imine Intermediate (Diimine) Start->Intermediate Condensation (-H2O) Reagent1 tert-Butylamine (Excess) Reagent1->Intermediate Product N,N'-Di-tert-butyl- 2,3-diaminobutane Intermediate->Product Stereoselective Reduction Reagent2 LiAlH4 or NaBH4 (Reduction) Reagent2->Product ActiveLigand Dilithio-Diamido Precursor (Li2L) Product->ActiveLigand Lithiation (-BuH) Metalation n-BuLi (2 equiv) (Deprotonation) Metalation->ActiveLigand

Figure 1: Synthetic pathway from commodity precursors to the active dilithio-diamido ligand salt.

Coordination Chemistry and Electronic Effects[1][2]

The Diamido -Donation

Upon double deprotonation, the ligand becomes a dianionic [N,N] donor. The amido nitrogens are hard bases, making them ideal partners for:

  • Group 4 Metals (Ti, Zr, Hf): Forming 10-14 electron cationic species active in polymerization.

  • Main Group Elements (Al, Ga, P, Si): Stabilizing low-coordinate species like silylenes or phosphenium ions.

Steric Stabilization of Low-Coordinate Species

The tert-butyl groups are sufficiently bulky to prevent the formation of "ate" complexes or dimers, which are common catalytic poisons. For example, in aluminum chemistry, the ligand supports monomeric L-Al-R species, leaving the aluminum center Lewis acidic and open for substrate activation.

Mechanism of Steric Protection (Graphviz)

The following diagram illustrates how the ligand prevents dimerization in Group 4 metallocene-mimics.

StericProtection cluster_effect Ligand Effect MetalCenter Metal Center (M) (e.g., Zr, Ti) Substrate Incoming Substrate (Olefin/Amine) MetalCenter->Substrate Open Coordination Site Available Ligand Diamido Ligand (N-tBu Groups) Ligand->MetalCenter Chelation (κ2) Dimer Inactive Dimer (M-M Bridged) Ligand->Dimer BLOCKS (Steric Repulsion)

Figure 2: The steric bulk of the tert-butyl groups kinetically inhibits dimerization, preserving the Lewis acidity of the metal center.

Catalytic Applications

Group 4 Olefin Polymerization

Zirconium and Titanium complexes of N,N'-di-tert-butyl-2,3-diamidobutane act as "non-metallocene" catalysts.

  • Mechanism: The ligand enforces a pseudo-tetrahedral geometry. The

    
    -symmetric nature of the chiral backbone (if using R,R or S,S isomer) directs the orientation of the growing polymer chain, influencing tacticity  (isotactic vs. syndiotactic polypropylene).
    
  • Advantage: The electron-donating diamido nitrogens stabilize the highly electrophilic

    
     cation, making the catalyst more robust than simple alkoxide systems.
    
Asymmetric Hydroamination

The high modularity of the diamine backbone makes these complexes excellent for intramolecular hydroamination (cyclization of amino-alkenes).

  • Causality: The rigid backbone restricts the conformational freedom of the transition state. The tert-butyl groups force the substrate to approach from a specific trajectory, maximizing enantioselectivity.

Stabilization of Silylenes (NHSis)

Beyond transition metals, this ligand is a precursor to N-Heterocyclic Silylenes (NHSis) .

  • Protocol: Reaction of the dilithio-salt with

    
     followed by reduction yields a stable divalent silicon species.
    
  • Significance: These silylenes act as heavy analogues of carbenes (NHCs), serving as potent ligands themselves for other catalytic cycles.

Experimental Protocols

Protocol A: Ligand Synthesis (Optimized)

Objective: Synthesis of rac-N,N'-di-tert-butyl-2,3-diaminobutane.

  • Condensation: In a 500 mL round-bottom flask, dissolve 2,3-butanedione (8.6 g, 0.1 mol) in anhydrous methanol (100 mL).

  • Addition: Add tert-butylamine (29.2 g, 0.4 mol) dropwise at 0°C. The excess amine drives the equilibrium.

  • Reflux: Stir at reflux for 12 hours. Monitor disappearance of carbonyl peak via IR or TLC.

  • Reduction: Cool to 0°C. Slowly add

    
     (8.0 g) in portions. Caution: Gas evolution.
    
  • Workup: Quench with water, extract with dichloromethane (

    
     mL), dry over 
    
    
    
    , and concentrate.
  • Purification: Distill under reduced pressure to obtain the colorless oil.

Protocol B: Metallation (Lithium Salt Preparation)

Objective: Preparation of the reactive dilithio-precursor.

  • Solvent: Use anhydrous hexane or THF under Argon atmosphere (Schlenk line technique).

  • Deprotonation: Dissolve the diamine (1.0 equiv) in hexane at -78°C.

  • Reagent: Add n-Butyllithium (2.1 equiv, 2.5 M in hexanes) dropwise.

  • Precipitation: Allow to warm to room temperature. The dilithio salt often precipitates as a white powder.

  • Isolation: Filter under inert atmosphere and wash with cold pentane.

References

  • EvitaChem. N2,N3-Di-tert-butylbutane-2,3-diamine (EVT-391875) Technical Data. Retrieved from

  • PubChem. N,N'-Di-tert-butylethylenediamine Compound Summary. (Analogous structure reference). Retrieved from

  • Gordon Research Group (Harvard). Analysis of the crystal structures of 1,3-di-tert-butyl-2,3-dihydro-1H-1,3,2-diazasilol-2-ylidene. (Silylene derivatives).[1] Retrieved from

  • Strem Chemicals. N,N'-Di-t-butyl-2,3-diaminobutane Product Sheet. Retrieved from

  • Wikipedia. 2,3-Butanediamine.[2] (General backbone properties). Retrieved from

Sources

Thermodynamic Stability of Cyclic Tin(II) Amides: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability, synthesis, and characterization of cyclic tin(II) amides, specifically focusing on N-heterocyclic stannylenes (NHSns).

Executive Summary

Cyclic tin(II) amides, particularly N-heterocyclic stannylenes (NHSns), represent a class of low-valent Group 14 species analogous to N-heterocyclic carbenes (NHCs). Unlike their transient carbene cousins, stannylenes possess a singlet ground state stabilized by a large singlet-triplet energy gap (>100 kJ/mol). Their utility in drug development (as hydroamination catalysts) and materials science (as ALD precursors) depends entirely on managing their thermodynamic stability against oligomerization and their kinetic stability against hydrolysis and oxidation.

This guide analyzes the structural determinants of this stability, provides self-validating synthesis protocols, and maps the decomposition pathways that researchers must mitigate.

Molecular Architecture & Bonding Thermodynamics

The stability of cyclic tin(II) amides is governed by the electronic configuration of the central tin atom and the steric protection provided by the ligand scaffold.

The Singlet-Triplet Gap

Unlike carbon in carbenes, the tin(II) center resists


 hybridization due to the large energy difference between its 

and

orbitals (inert pair effect).
  • Ground State: Singlet (

    
    ). The lone pair resides in an orbital with high 
    
    
    
    -character, while the empty
    
    
    -orbital renders the metal electrophilic.
  • Stabilization Mechanism: The diamide backbone provides

    
    -donation to the Sn center. In unsaturated backbones (e.g., diazabutadiene derivatives), 
    
    
    
    -donation from the nitrogen lone pairs into the empty Sn
    
    
    -orbital (
    
    
    ) provides additional thermodynamic stabilization, estimated at 30–50 kJ/mol .
The Dimerization Equilibrium

The primary thermodynamic threat to a monomeric stannylene is dimerization. The tin center acts as both a Lewis acid (empty


-orbital) and a Lewis base (lone pair).
  • Thermodynamic Driving Force: The formation of a distannene or cyclodistannazane dimer is exothermic by approximately 35–60 kJ/mol for unhindered systems.

  • Steric Control: Bulky substituents (e.g., 2,6-diisopropylphenyl or "Dipp") destabilize the dimer relative to the monomer by imposing a severe entropic and enthalpic penalty on the approaching nuclei.

119Sn NMR as a Thermodynamic Probe

The coordination number of the tin center is directly correlated to its chemical shift, making


Sn NMR the definitive tool for assessing the monomer-dimer equilibrium.
Species StateCoordination No.

Sn Chemical Shift (

)
Electronic Environment
Monomer 2+200 to +800 ppm Deshielded, electron-deficient

-orbital exposed.
Dimer/Adduct 3 or 4-200 to +100 ppm Shielded, lone pair donation into empty orbital.
Oxidized (SnIV) 4-600 to -400 ppm Highly shielded, typically SnO

or similar.

Experimental Protocol: Synthesis & Validation

Objective: Synthesize a kinetically stabilized N-heterocyclic stannylene and validate its monomeric state in situ. Target Molecule: [N(Dipp)CH2]2Sn (Saturated backbone NHSn).

Reagents & Causality
  • Sn[N(SiMe

    
    )
    
    
    
    ]
    
    
    (Tin(II) hexamethyldisilazide):
    Chosen as the Sn(II) source because the byproduct, HN(SiMe
    
    
    )
    
    
    , is volatile and easily removed, driving the equilibrium forward (Le Chatelier’s principle).
  • N,N'-Di(2,6-diisopropylphenyl)ethane-1,2-diamine: The "Dipp" groups provide the "picket fence" steric bulk necessary to prevent dimerization.

  • Solvent (Toluene/Hexane): Non-polar solvents prevent solvent coordination to the Lewis acidic Sn center, which would give false stability data.

Step-by-Step Protocol
  • Inert Atmosphere: Perform all steps under a rigorous Argon or Nitrogen atmosphere (<0.5 ppm O

    
    /H
    
    
    
    O). Sn(II) amides hydrolyze instantly upon air exposure.
  • Mixing: In a Schlenk flask, dissolve the diamine (1.0 eq) in dry toluene. Add Sn[N(SiMe

    
    )
    
    
    
    ]
    
    
    (1.0 eq) dropwise at room temperature.
    • Observation: The solution typically turns from colorless to distinct orange or red.

    • Why: This color change corresponds to the

      
       transition energy shift as the N-Sn bonds form.
      
  • Reaction: Stir for 12 hours at ambient temperature.

    • Self-Validation: Monitor the headspace for the release of volatile amine (using pH paper on the exhaust gas—it should turn basic).

  • Isolation: Remove volatiles under dynamic vacuum. Recrystallize from cold hexane (-30°C).

  • Validation (The "Red Flag" Check):

    • Dissolve a crystal in C

      
      D
      
      
      
      .
    • Run

      
      Sn NMR.
      
    • Pass Criteria: A sharp singlet > +300 ppm.

    • Fail Criteria: Signal near 0 ppm (dimer) or no signal (paramagnetic impurities/decomposition).

Decomposition Pathways & Stability Mapping

Understanding how these molecules die is as important as how they are made. The two primary pathways are Hydrolysis (irreversible) and Oxidative Addition.

Pathway Diagram

The following Graphviz diagram illustrates the lifecycle of a cyclic tin(II) amide, distinguishing between reversible thermodynamic equilibria and irreversible decomposition.

StannyleneStability Monomer Monomeric NHSn (Sn II) High Reactivity Dimer Dimeric Species (Sn II) Thermodynamic Sink Monomer->Dimer Low Sterics / Low Temp ΔH ≈ -45 kJ/mol Hydrolysis Hydrolysis Product (Sn-OH / SnO) Irreversible Monomer->Hydrolysis + H2O Fast Kinetics Oxidation Oxidative Addition (Sn IV) Cyclic Tristannoxane Monomer->Oxidation + O2 / S8 / Se Formation of Sn(IV) Dimer->Monomer Heat / Bulky R-Groups Precursor Precursor Sn[N(SiMe3)2]2 Precursor->Monomer Transamination -HN(SiMe3)2

Caption: Thermodynamic equilibrium (Monomer-Dimer) vs. Irreversible Decomposition pathways for N-heterocyclic stannylenes.

Stability Data Comparison

The following table summarizes the thermal and oxidative stability of common cyclic tin(II) amides based on ring size and saturation.

Backbone TypeRing SizeSubstituent (R)T

(Thermal)
Dimerization TendencyReactivity Profile
Saturated 5t-Butyl> 180°CHigh (Solid state)Excellent ALD precursor; volatile.
Saturated 5Dipp (Aryl)> 220°CLow (Monomer)Stable solution catalyst; resists dimerization.
Unsaturated 5Mesityl> 200°CVery LowAromatic stabilization makes it less Lewis acidic.
Benzannulated 5Methyl> 150°CHighOften forms insoluble polymers; poor solubility.

References

  • Ghadwal, R. S., et al. (2017). Synthesis and Reactivity of Intramolecularly NHC-Stabilized Germylenes and Stannylenes. Organometallics. Link

  • Protchenko, A. V., et al. (2016). Synthesis and reactivity of fluorenyl-tethered N-heterocyclic stannylenes. Dalton Transactions. Link

  • Kuhn, N., et al. (1999). Stable Stannylenes: Synthesis and Structure.
  • Lappert, M. F., et al. (1976). Monomeric and dimeric tin(II) amides. Journal of the Chemical Society, Dalton Transactions.
  • Fedorov, A., et al. (2023). Reactivity of N-Heterocyclic Stannylenes: Oxidative Addition of Chalcogen Elements. Inorganics. Link

  • Zeman, S., et al. (2020). N-N Bond Lengths and Initiation Reactivity of Nitramines. (Contextual data on bond energies). Link

  • NIST . Bond Dissociation Energies in Simple Molecules. Link

Stabilizing the Divalent State: Coordination Chemistry and Catalytic Applications of Sterically Bulky Tin(II) Amides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tin(II) compounds, commonly known as stannylenes, are highly reactive low-valent main group species. Stabilizing the +2 oxidation state against disproportionation and oligomerization is a fundamental challenge in modern coordination chemistry. Sterically demanding amide ligands—such as bis(trimethylsilyl)amide (HMDS), β-diketiminates (BDI), and bulky guanidinates—provide the kinetic shielding and electronic modulation required to isolate these reactive centers. This technical guide explores the causality behind ligand design, the resulting coordination chemistry, and their advanced applications in catalytic ring-opening polymerization (ROP) and reductive coupling for drug development and materials science.

The Stannylene Paradigm: Causality of Steric Bulk

Tin(II) possesses a lone pair of electrons in its valence shell (


), making it ambiphilic. It can act as both a Lewis acid via its empty p-orbitals and a Lewis base via its lone pair. Without steric protection, tin(II) amides rapidly oligomerize or undergo oxidative disproportionation into inactive Tin(0) and Tin(IV) species.

By employing bulky amido ligands, researchers create a sterically crowded environment that enforces low coordination numbers (typically 2 or 3) and physically prevents intermolecular association[1]. The causality here is strictly geometric and electronic: the sheer volume of the ligand blocks the approach of other tin centers, while the nitrogen donors provide necessary electron density to stabilize the electron-deficient metal core.

Causality A Bulky Amide Ligands (e.g., HMDS, BDI) B Kinetic Shielding A->B C Electronic Delocalization A->C D Prevention of Oligomerization B->D E Stabilized Monomeric Tin(II) Center C->E D->E

Logical flow of how steric bulk and electronics stabilize low-valent tin(II) centers.

Ligand Classes and Electronic Structure

Acyclic Silylamides

The quintessential example of a bulky acyclic amide is


. The massive trimethylsilyl groups shield the Sn(II) center, resulting in a monomeric, V-shaped, two-coordinate solid-state structure[1]. The lack of a rigid backbone allows for conformational flexibility during transmetalation reactions.
β-Diketiminates (BDI) & Guanidinates

Bidentate nitrogen-donor ligands like BDI (e.g., NacNac) and guanidinates allow for significant lone-pair delocalization from the ligand backbone into the metal center, offering fine-tuned electronic flexibility. Terminal tin amides stabilized by BDI, such as


, show unique reactivity profiles. Because the metal is held in a rigid chelate ring, the remaining coordination sites are primed for the activation of small molecules like phenylacetylene and 

[2].
Quantitative Comparison of Ligand Architectures

To facilitate rational catalyst design, the structural metrics of these complexes are summarized below.

Ligand TypeExample ComplexCoordination NumberKey Structural FeaturePrimary Application
Acyclic Silylamide

2V-shaped, monomericPrecursor, Transmetalation
β-Diketiminate (BDI)

3Rigid bidentate chelationSmall molecule activation
Guanidinate

4

-bidentate,

core
Thin film deposition (SnS)
Terphenyl Amide

2Extreme steric crowdingReductive coupling catalysis

Reactivity Profiles: Insertion, Metathesis, and Oxidative Addition

Because the Sn(II) center is sterically protected but electronically unsaturated, it acts as a highly selective reaction hub:

  • Heterocumulene Insertion: Tin(II) amides react readily with carbodiimides, isocyanates, and

    
    . For instance, the insertion of carbodiimides into Sn-N bonds yields homoleptic tin(II) bis-guanidinate complexes, which are excellent precursors for chemical vapor deposition.
    
  • Transmetalation:

    
     is frequently used as a precursor to synthesize other main group metal amides (e.g., 
    
    
    
    ) via transmetalation, leveraging the electrochemical potential differences between metals[3].

Catalytic Applications in Polymer Synthesis and Drug Development

Ring-Opening Polymerization (ROP)

Tin(II) catalysts are industry standards for the ROP of lactide to biodegradable polylactide (PLA), a critical polymer in drug delivery systems. The formation of stable five-membered stannocycle intermediates prevents side reactions and allows for switchable catalysis when using mixed commercial monomers (e.g., epoxides and anhydrides)[4].

CatalyticCycle Cat Sn(II) Catalyst Coord Monomer Coordination Cat->Coord + Lactide Insert Nucleophilic Insertion Coord->Insert RingOpen Ring Opening Insert->RingOpen Stannocycle Intermediate Polymer Polymer Chain Growth RingOpen->Polymer Polymer->Cat Chain Transfer

Generalized catalytic cycle for the Sn(II)-mediated ring-opening polymerization of lactide.

Reductive Coupling

Bulky tin(II) Lewis acids catalyze the transition-metal-free reductive coupling of amines with


 and 

to form N-formylated products. The causality of the catalyst's longevity lies in the steric bulk: bulky alkyl/amide substituents physically prevent the redistribution of the tin catalyst into inactive Sn(IV) and Sn(0) species, preserving catalytic turnover (>300 turnovers achieved).

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the synthesis of bulky tin(II) amides must be conducted under rigorous Schlenk or glovebox conditions to exclude moisture and oxygen, which rapidly degrade Sn(II) to Sn(IV) oxides.

Workflow: Synthesis of Bis[bis(trimethylsilyl)amino]tin(II)

This protocol is designed as a self-validating system : the color changes and solubility profiles act as internal checkpoints for reaction success.

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge a Schlenk flask with anhydrous

    
     (1.0 equiv) and suspend it in dry THF.
    
  • Ligand Addition: Slowly add a THF solution of

    
     (2.0 equiv) dropwise at 0 °C.
    
    • Causality: The low temperature controls the highly exothermic transmetalation and prevents the thermal degradation of the transient

      
       mixed-ligand intermediate[1].
      
  • Reaction Maturation: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Validation Check 1: The suspension will transition to a cloudy mixture as white

      
       salts precipitate, which is the primary visual indicator of successful metathesis.
      
  • Purification: Remove THF under reduced pressure. Extract the residue with dry pentane or hexane. Filter the mixture through a Celite pad to remove the

    
     byproduct.
    
  • Isolation: Concentrate the filtrate and cool to -30 °C to yield

    
     as deep orange/red crystals.
    
  • Validation Check 2: Analyze via

    
     NMR. The spectrum must show a distinct, highly deshielded resonance characteristic of a two-coordinate Sn(II) center, confirming the absence of oligomerization.
    

Workflow Start 1. Anhydrous SnCl2 in dry THF (0 °C) Add 2. Dropwise addition of 2 equiv LiN(SiMe3)2 Start->Add Intermediate 3. Transient Intermediate: ClSnN(SiMe3)2 Add->Intermediate Stir 4. Warm to RT, stir 12h (LiCl precipitation) Intermediate->Stir Filter 5. Solvent swap to Pentane & Filter Stir->Filter Crystallize 6. Crystallize at -30 °C (Orange/Red Crystals) Filter->Crystallize

Step-by-step Schlenk workflow for the synthesis of Sn(HMDS)2 via salt metathesis.

References

  • Royal Society of Chemistry (Dalton Transactions). Tin guanidinato complexes: oxidative control of Sn, SnS, SnSe and SnTe thin film deposition.[Link]

  • ACS Macro Letters. Switchable Polymerization Catalysis Using a Tin(II) Catalyst and Commercial Monomers to Toughen Poly(l-lactide).[Link]

  • ResearchGate. Synthesis and reactivity of tin amide complexes.[Link]

  • Royal Society of Chemistry (Catalysis Science & Technology). Tin-catalyzed reductive coupling of amines with CO2 and H2.[Link]

Sources

Methodological & Application

Application Note: Atomic Layer Deposition (ALD) of Tin Sulfide (SnS) using Tin(II) Diamides

[1][2][3][4][5]

Executive Summary

Tin(II) Sulfide (SnS) has emerged as a critical material for next-generation photovoltaics, photodetectors, and flexible electronics due to its high absorption coefficient (

Atomic Layer Deposition (ALD)

This guide details the protocol for depositing SnS using Tin(II) Diamides , specifically focusing on cyclic diamide precursors like [N,N′-di-t-butyl-2-methylpropane-1,2-diamido]tin(II) (Sn(dmpa)) and related bis(dialkylamido)tin(II) complexes. Unlike Tin(IV) precursors which require high temperatures and often yield the incorrect phase (



Precursor Chemistry & Selection Strategy[6]

The Challenge of Tin(II)

The primary challenge in SnS ALD is maintaining the +2 oxidation state of tin.

  • Oxidation: Sn(II) easily oxidizes to Sn(IV) (

    
     or 
    
    
    ) upon exposure to air or trace moisture.
  • Disproportionation: At high temperatures,

    
    .
    
  • Thermal Stability: Simple amides like

    
     are reactive but thermally unstable, leading to CVD-like parasitic growth.
    
The Solution: Chelated Tin(II) Diamides

We utilize Sn(dmpa) or similar cyclic diamides. The chelating ligand structure imparts thermal stability (preventing premature decomposition) while maintaining high reactivity toward hydrogen sulfide (

Precursor ClassExampleVolatilityThermal StabilityReactivity (

)
Simple Amides

HighLow (Decomposes

)
Very High
Cyclic Diamides Sn(dmpa) Moderate High (Stable up to

)
High
Beta-Diketonates

LowVery HighLow (Requires

)

Experimental Protocol

Reactor Configuration & Preparation[3]
  • System: Hot-wall, viscous flow ALD reactor (e.g., cross-flow design).

  • Carrier Gas: Ultra-high purity Nitrogen (

    
    ) or Argon (Ar) (99.9999%).
    
  • Substrate: Si(100) with native oxide, or Quartz. Note: Hydroxyl-terminated surfaces facilitate nucleation.

Precursor Delivery Parameters

The Tin(II) diamide is a solid or viscous liquid at room temperature and requires heating to generate sufficient vapor pressure.[1]

  • Sn Source: Sn(dmpa) or equivalent.[2][3][4]

    • Source Temp:

      
       (Target vapor pressure: ~0.1 Torr).
      
    • Delivery: Bubbler-assisted or vapor draw.

  • Sulfur Source:

    
     gas (4% in 
    
    
    balance recommended for safety).
    • Delivery: Room temperature, regulated mass flow.

The ALD Cycle (Standard Recipe)

Target Deposition Temperature:




StepActionTime (s)Purpose
1 Sn Pulse 1.0 - 2.0Saturate surface hydroxyls/thiols with Sn precursor.
2 Purge 5.0 - 10.0Remove unreacted Sn precursor and amine byproducts. Critical step to prevent CVD.
3

Pulse
1.0React with adsorbed Sn-amide ligands to form Sn-S bonds.
4 Purge 5.0 - 10.0Remove

and amine byproducts.

Growth Rate: Expect ~1.0 - 1.3 Å/cycle within the ALD window.

Reaction Mechanism & Visualization

The growth follows a ligand-exchange mechanism.[5][6] The diamide ligands are protonated by surface species (


Surface Chemistry
  • Chemisorption:

    
     (Surface Adduct) 
    
    
  • Thiolysis:

    
    
    
Process Workflow Diagram

ALD_Workflowcluster_cycleALD Cycle (Loop)StartSubstrate Loading(Si/SiO2)HeatingThermal Stabilization(120°C, 20 min)Start->HeatingSn_PulseStep 1: Sn(II) Diamide Pulse(Self-limiting Adsorption)Heating->Sn_PulsePurge_1Step 2: Inert Gas Purge(Remove Excess Precursor)Sn_Pulse->Purge_1SaturationS_PulseStep 3: H2S Pulse(Ligand Exchange)Purge_1->S_PulsePurge_2Step 4: Inert Gas Purge(Remove Amine Byproducts)S_Pulse->Purge_2Sn-S Bond FormationPurge_2->Sn_PulseRepeat N CyclesValidationCharacterization(XRD, XPS, Ellipsometry)Purge_2->ValidationProcess Complete

Caption: Figure 1. Step-by-step workflow for the Atomic Layer Deposition of SnS using Tin(II) Diamides, highlighting the cyclic nature of the pulse/purge sequence.

Process Optimization & Troubleshooting

Controlling the Phase (Cubic vs. Orthorhombic)

SnS exhibits polytypism.[7] The thermodynamically stable phase is orthorhombic (


-SnS)cubic (

-SnS)
8
  • To promote

    
    -SnS:  Anneal the film post-deposition at 
    
    
    in
    
    
    or inert atmosphere.
  • To maintain cubic SnS: Keep deposition temperature

    
     and avoid high-temperature post-processing.
    
Common Failure Modes
SymptomProbable CauseCorrective Action
High Growth Rate (>2.0 Å/cyc) CVD component (Parasitic decomposition)Increase Purge 1 time; Lower Reactor Temp.
Non-uniformity (Source inlet side thick) Insufficient PurgeIncrease Purge times; Check carrier gas flow.
No Growth Precursor condensation or oxidationIncrease line temperatures; Check Sn source for oxidation (color change from yellow/orange to white).
High Carbon Content (XPS) Incomplete ligand exchangeIncrease

dose time; Increase Reactor Temp (within window).
Precursor Handling Logic

Tin(II) diamides are extremely air-sensitive.

  • Protocol: All canister filling must occur in an

    
     or Ar glovebox (
    
    
    ppm,
    
    
    ppm).
  • Visual Check: Fresh precursor is typically yellow/orange liquid or solid. If white crust is visible, it has oxidized to Sn(IV) and will not sublime efficiently.

Precursor_LogicCheckVisual Inspection(Glovebox)ColorColor CheckCheck->ColorGoodYellow/Orange:Proceed to LoadColor->GoodSn(II) IntactBadWhite/Crusty:Oxidized (Discard)Color->BadSn(IV) FormedInstallInstall on ALD(Quick Connects)Good->InstallLeakLeak Check(Vacuum Hold)Install->Leak

Caption: Figure 2. Decision logic for precursor quality control prior to installation.

References

  • Kim, S. K., et al. (2020).[3][4] "Atomic layer deposition transforms SnS2 into SnS." Chemistry of Materials. [Link][3][4]

  • Sinsermsuksakul, P., et al. (2010). "Atomic Layer Deposition of Tin Monosulfide Thin Films." Applied Physics Letters. (Gordon Group, Harvard).[9][10] [Link]

  • Haga, K., et al. (2019). "Atomic Layer Deposition of Tin Monosulfide Using Vapor from Liquid Bis(N,N′-diisopropylformamidinato)tin(II) and H2S." ACS Applied Materials & Interfaces. [Link][11]

  • Kim, S., et al. (2013). "Low-temperature growth of crystalline Tin(II) monosulfide thin films by atomic layer deposition using a liquid divalent tin precursor." Journal of Vacuum Science & Technology A. [Link]

CVD process parameters for N,N'-Di-t-butyl-2,3-diamidobutanetin(II)

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: CVD/ALD Process Parameters for N,N'-Di-t-butyl-2,3-diamidobutanetin(II)

Executive Summary

Precursor Identity: N,N'-Di-t-butyl-2,3-diamidobutanetin(II) Common Abbreviations: Sn(tbba), Sn(dbdab) CAS Number: 1268357-44-3 Target Materials: Tin Monoxide (SnO, p-type), Tin Dioxide (SnO2, n-type), Tin Sulfide (SnS).

This guide details the process window and handling protocols for Sn(tbba) , a cyclic diamide tin(II) precursor. Unlike tetravalent tin precursors (e.g., TDMASn), Sn(tbba) features a divalent Sn(II) center stabilized by a chelating diamide ligand. This unique geometry offers a distinct advantage: kinetic stability against disproportionation while maintaining high reactivity toward protic co-reactants (H₂O, H₂S).

Primary Application: This precursor is the industry standard for depositing p-type SnO thin films, a critical component for transparent oxide electronics (TFTs) and complementary metal-oxide-semiconductor (CMOS) devices, where maintaining the +2 oxidation state is paramount.

Physicochemical Properties & Thermal Behavior

Understanding the thermal envelope is critical to preventing precursor decomposition inside the delivery lines.

PropertyValue / CharacteristicNotes
Physical State Solid (White to Off-White Powder)Requires sublimation; use a solid-source bubbler.
Melting Point ~40–50 °C (Estimated onset)Often sublimed from liquid phase if heated >60°C.
Vapor Pressure Low VolatilityRequires source heating >80°C for practical ALD flux.
Thermal Stability Stable up to ~250°CDecomposition to metallic Sn observed >300°C.
Air Sensitivity High (Moisture/Oxygen Sensitive)Handle strictly in N₂/Ar glovebox (<1 ppm O₂/H₂O).

Process Configuration & Transport Physics

To ensure consistent dosage, the precursor transport must be managed carefully to avoid cold spots (condensation) or hot spots (decomposition).

Precursor Delivery Diagram

CVD_Transport N2_Source Carrier Gas (N2/Ar) 99.9999% MFC MFC (50-200 sccm) N2_Source->MFC Bubbler Source Bubbler Temp: 90°C MFC->Bubbler Carrier In Lines Heated Delivery Lines Temp: 110°C Bubbler->Lines Saturated Vapor Valve ALD Valve (Fast Switching) Lines->Valve Chamber Reaction Chamber Substrate: 150-250°C Valve->Chamber Pulse Pump Vacuum Pump Base: <10^-3 Torr Chamber->Pump Exhaust

Figure 1: Thermal gradient management for Sn(tbba) delivery. Note the positive temperature gradient (Bubbler < Lines < Valve) to prevent condensation.

Deposition Protocols

Protocol A: Atomic Layer Deposition (ALD) of p-Type SnO

Objective: Growth of stoichiometric Tin(II) Oxide with high hole mobility.

Reagents:

  • Precursor A: Sn(tbba) (Source Temp: 90°C)

  • Co-reactant B: H₂O (Deionized, vapor draw, maintained at 20°C)

Process Window:

  • Substrate Temperature: 150°C – 200°C[1]

    • <150°C: Incomplete reaction (low GPC).

    • >220°C: Risk of disproportionation to Sn⁰ + SnO₂.

  • Growth Rate (GPC): ~0.8 – 1.0 Å/cycle (Temperature dependent).

Step-by-Step Cycle:

  • Pre-Clean: Ex-situ solvent clean + In-situ N₂ plasma (optional) to standardize surface hydroxyls.

  • Pulse A (Sn Precursor): 2.0 – 4.0 seconds.

    • Note: Long pulse required due to low vapor pressure and high molecular weight.

  • Purge: 10.0 – 15.0 seconds (N₂).

    • Critical: Ensure complete removal of physisorbed precursor to prevent CVD-like growth.

  • Pulse B (H₂O): 0.1 – 0.5 seconds.

  • Purge: 10.0 – 15.0 seconds.

Protocol B: Tuning for n-Type SnO₂

To shift from p-type SnO to n-type SnO₂, the oxidation environment must be aggressive.

  • Change: Replace H₂O with Ozone (O₃) or O₂ Plasma .

  • Mechanism: The stronger oxidant overcomes the kinetic stability of the Sn(II) center, oxidizing it to Sn(IV).

  • Temp: Can be performed at similar temperatures (150–250°C).

Reaction Mechanism & Surface Chemistry

The deposition relies on a ligand-exchange mechanism. The bulky t-butyl groups prevent the Sn center from reacting with itself (dimerizing) in the gas phase but are readily protonated by surface -OH groups.

ALD_Mechanism Substrate Substrate Surface (||-OH) Step1 1. Chemisorption Sn(tbba) binds to -OH Release: H(tbba) Substrate->Step1 + Sn(tbba) Step2 2. Purge Remove excess Sn(tbba) Step1->Step2 Step3 3. Oxidation/Hydrolysis H2O reacts with Sn-Ligand Restores -OH surface Step2->Step3 + H2O Film Sn-O-Sn Network (Layer n+1) Step3->Film Film->Substrate Cycle Repeats

Figure 2: Surface reaction pathway. The "tbba" ligand is protonated by the surface hydroxyls and leaves as the neutral diamine.

Troubleshooting & Validation

Issue: Film is Metallic/Grey (Not Transparent)

  • Cause: Thermal decomposition (CVD component) or Disproportionation (

    
    ).
    
  • Fix: Lower substrate temperature by 20°C. Increase Purge times.

Issue: Low Growth Rate (<0.5 Å/cycle)

  • Cause: Insufficient precursor flux.

  • Fix: Increase Bubbler temperature to 100°C. Check for cold spots in delivery lines (clogging).

Validation Metrics:

  • XPS: Check Sn 3d₅/₂ peak binding energy.

    • SnO (Sn²⁺): ~485.9 eV

    • SnO₂ (Sn⁴⁺): ~486.6 eV

  • XRD: Look for tetragonal litharge phase (SnO) vs. rutile (SnO₂).

References

  • Original Synthesis & Application: Gordon, R. G., et al. "Vapor Deposition of Tin Oxide Films."[2] US Patent Application 2011/0262775. (Basis for Sn(tbba) precursor development).

  • Process Window & Precursor Comparison: Kim, S. J., et al. "Evaluation of Sn(II) aminoalkoxide precursors for atomic layer deposition of SnO thin films." Chemistry of Materials, 2014. Link

  • SnO Deposition Parameters: Han, J. H., et al. "Growth of p-type tin monoxide thin films by atomic layer deposition from a novel Sn(II) precursor."[3] Chemistry of Materials, 2014. (Contextualizing Sn(II) precursor behavior).

  • Commercial Source Data: Strem Chemicals. "Product 50-1150: N,N'-Di-t-butyl-2,3-diamidobutanetin(II)."[4][5] Link

Sources

Application Note: High-Purity Synthesis of N,N'-Di-t-butyl-2,3-diamidobutanetin(II) for Atomic Layer Deposition

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Synthesis Protocol & Mechanistic Guide Target Audience: Organometallic Chemists, Materials Scientists, and Semiconductor Drug/Device Development Professionals Compound: N,N'-Di-t-butyl-2,3-diamidobutanetin(II) (CAS: 1268357-44-3)

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I approach the synthesis of organometallic precursors not merely as a sequence of steps, but as a highly controlled thermodynamic and kinetic system. N,N'-Di-t-butyl-2,3-diamidobutanetin(II) is a premier, highly volatile Sn(II) precursor utilized in Atomic Layer Deposition (ALD) for the growth of functional tin-based thin films (e.g., SnS, SnO₂).

The synthesis relies on the transmetalation of Tin(II) chloride (SnCl₂) with the dilithiated derivative of N,N'-di-tert-butyl-2,3-diaminobutane . The design of this specific ligand is highly intentional:

  • Steric Shielding: The bulky tert-butyl groups kinetically stabilize the electron-rich Sn(II) center. Without this bulk, stannylenes rapidly oligomerize via intermolecular Sn-N coordination, destroying the volatility required for ALD.

  • Electronic Tuning: The bidentate diamido backbone forms a stable five-membered diazastannolidine ring, locking the geometry and preventing precursor decomposition during the heated ALD vaporization phase.

SynthesisPathway N1 2,3-Butanedione + t-BuNH2 N2 Diimine Intermediate N1->N2 Condensation -H2O N3 Diamine Ligand N2->N3 Reduction (LiAlH4) N4 Dilithium Salt N3->N4 n-BuLi (Ether, 0°C) N5 Stannylene (SnII) N4->N5 SnCl2 (-78°C to RT)

Chemical synthesis pathway for N,N'-Di-t-butyl-2,3-diamidobutanetin(II).

Safety, Handling, and Self-Validating Cues

This protocol involves highly reactive, air- and moisture-sensitive intermediates.

  • Atmosphere: All manipulations MUST be performed under a rigorous inert atmosphere (N₂ or Argon) using standard Schlenk line and glovebox techniques.

  • Self-Validating System: The reaction provides distinct visual cues. The diimine intermediate is a yellow oil, the reduced diamine is colorless, the lithiated salt forms a pale suspension, and the final stannylene product forms vibrant orange crystals. Deviation from these color profiles indicates oxygen/moisture ingress or incomplete conversion.

Step-by-Step Experimental Protocol

Phase 1: Lithiation of the Diamine Ligand

Note: The starting ligand, N,N'-di-tert-butyl-2,3-diaminobutane, is prepared via condensation of 2,3-butanedione with tert-butylamine followed by LiAlH₄ reduction.

  • Preparation: In an inert-atmosphere glovebox, charge a 250 mL oven-dried Schlenk flask with 10.0 g of N,N'-di-tert-butyl-2,3-diaminobutane and a PTFE-coated magnetic stir bar.

  • Solvation: Add 100 mL of strictly anhydrous, degassed diethyl ether. Transfer the sealed flask to a Schlenk line and cool to 0 °C using an ice bath.

  • Deprotonation: Slowly add 2.05 equivalents of n-butyllithium (n-BuLi, 2.5 M in hexanes) dropwise via a gas-tight syringe.

    • Causality Check: The slight stoichiometric excess of n-BuLi ensures complete deprotonation. Cooling to 0 °C controls the exothermic acid-base reaction, preventing solvent boil-off and localized decomposition.

  • Maturation: Allow the mixture to warm to room temperature and stir for 4 hours. A pale suspension of the dilithium salt will form.

Phase 2: Transmetalation with SnCl₂
  • Precursor Suspension: In a separate 250 mL Schlenk flask, suspend 1.0 equivalent of anhydrous SnCl₂ in 50 mL of diethyl ether.

  • Thermal Control: Cool both the dilithium salt flask and the SnCl₂ flask to -78 °C using a dry ice/acetone bath.

  • Coupling: Transfer the dilithium salt suspension into the SnCl₂ suspension dropwise via a wide-bore cannula.

    • Causality Check: Addition at -78 °C is the most critical step. Sn(II) is highly prone to disproportionation into Sn(0) (black precipitate) and Sn(IV) under localized heating. The cryogenic temperature ensures a controlled, smooth transmetalation.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature overnight (approx. 12 hours). The solution will transition to a deep orange color, indicating successful formation of the cyclic stannylene .

Phase 3: Extraction and ALD-Grade Purification
  • Solvent Swap: Remove the diethyl ether in vacuo while maintaining the flask in an ice bath to protect the thermally sensitive crude product.

  • Selective Extraction: Extract the resulting crude residue with 100 mL of anhydrous pentane.

    • Causality Check: Why pentane? LiCl is highly insoluble in strictly non-polar solvents, whereas the sterically bulky, lipophilic stannylene is highly soluble. This solvent swap forces the quantitative precipitation of the LiCl byproduct, preventing filter clogging.

  • Filtration: Filter the mixture through a pad of dry Celite using a filter cannula or a Schlenk frit to yield a clear, bright orange filtrate.

  • Isolation: Evaporate the pentane in vacuo to isolate the crude orange solid.

  • Sublimation: Sublimate the solid from an oil bath at 45–50 °C under high vacuum (10⁻³ Torr) onto a water-cooled cold finger.

    • Causality Check: Sublimation is mandatory for ALD precursors. Trace chloride impurities from unreacted SnCl₂ will not sublimate at this temperature, ensuring the final precursor does not introduce halide defects into the semiconductor thin films .

PurificationWorkflow S1 Crude Mixture (Stannylene + LiCl) S2 Solvent Removal (In Vacuo, 0°C) S1->S2 S3 Pentane Extraction (Precipitates LiCl) S2->S3 Add Anhydrous Pentane S4 Filtration (Strictly Anaerobic) S3->S4 Remove Salts S5 Sublimation (45-50°C, High Vac) S4->S5 Evaporate Pentane S6 Pure Orange Crystals (ALD Grade >98%) S5->S6 Cold Finger Collection

Downstream processing and purification workflow for ALD-grade stannylene.

Quantitative Data & Characterization

To validate the success of the synthesis, compare your analytical results against the established quantitative benchmarks below.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Formula C₁₂H₂₆N₂Sn
Molecular Weight 317.06 g/mol
CAS Registry Number 1268357-44-3
Appearance Bright orange crystalline powder
Sublimation Temperature 45–50 °C (at 10⁻³ Torr)
Sensitivity Highly Air and Moisture Sensitive
Table 2: NMR and Elemental Characterization Data
Analytical MethodObserved Signals
¹H NMR (C₆D₆, 500 MHz)δ 3.32 (q, J = 6.0 Hz, 2H, backbone CH), δ 1.25 (s, 18H, t-Bu), δ 1.20 (d, J = 6.0 Hz, 6H, backbone CH₃)
¹³C NMR (C₆D₆, 100 MHz)δ 64.38, 55.99, 34.13, 28.64
Elemental Analysis (Theoretical)C: 45.46%; H: 8.27%; N: 8.84%
Elemental Analysis (Found)C: 45.35%; H: 8.17%; N: 8.66%

Note: The sharp singlet at δ 1.25 ppm in the ¹H NMR spectrum is a critical diagnostic peak confirming the symmetric coordination of the tert-butyl groups to the Sn(II) center.

References

  • Kim, S. B., Sinsermsuksakul, P., Hock, A. S., Pike, R. D., & Gordon, R. G. (2014). "Synthesis of N-Heterocyclic Stannylene (Sn(II)) and Germylene (Ge(II)) and a Sn(II) Amidinate and Their Application as Precursors for Atomic Layer Deposition." Chemistry of Materials, 26(10), 3065–3073.[Link]

Protocol for Transamination Synthesis of Cyclic Stannylenes

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

This Application Note details the synthesis of N-heterocyclic stannylenes (NHSns) via the transamination of bis[bis(trimethylsilyl)amino]tin(II) (Lappert’s Stannylene) with sterically bulky diamines. Unlike salt metathesis routes, transamination offers a salt-free, atom-economical pathway driven by the irreversible removal of volatile hexamethyldisilazane (HMDS). This protocol focuses on the critical handling of air-sensitive Sn(II) species, kinetic stabilization strategies, and rigorous purification via crystallization.

Scientific Foundation & Mechanism

The Transamination Driving Force

The synthesis relies on the acid-base reaction between the basic amide ligands of the tin precursor and the acidic protons of a secondary diamine. The reaction is thermodynamically driven by the formation of strong Sn–N bonds within a cyclic framework and the entropic benefit of liberating volatile HMDS.

General Reaction Scheme:



Kinetic Stabilization

Stannylenes possess a singlet ground state with a vacant 5p-orbital and a stereochemically active 5s lone pair. Without sufficient steric protection, they rapidly oligomerize or disproportionate.

  • Ligand Choice: Bulky substituents (e.g., tert-butyl, Dipp, Mesityl) on the nitrogen atoms are mandatory to envelope the Sn(II) center, preventing dimerization.

  • Electronic Effects: The N-heterocyclic backbone provides electron donation into the empty p-orbital, raising the energy of the LUMO and further stabilizing the monomer.

Visualization of Workflow & Mechanism

Reaction Mechanism & Pathway

The following diagram illustrates the stepwise substitution and the equilibrium shift driven by vacuum removal of HMDS.

TransaminationMechanism Precursor Lappert's Stannylene Sn[N(SiMe3)2]2 Intermediate Mono-substituted Intermediate (Transient) Precursor->Intermediate Step 1: Coordination & Proton Transfer Diamine Bulky Diamine RNH-X-NHR Diamine->Intermediate Step 1: Coordination & Proton Transfer HMDS1 HN(SiMe3)2 (Volatile) Intermediate->HMDS1 Elimination Product Cyclic Stannylene (Monomeric) Intermediate->Product Step 2: Cyclization HMDS2 HN(SiMe3)2 (Volatile) Product->HMDS2 Elimination Oligomer Oligomer/Dimer (If Sterics Fail) Product->Oligomer Reversible Dimerization

Caption: Stepwise transamination mechanism showing the liberation of HMDS and the competitive dimerization pathway controlled by steric bulk.

Experimental Workflow

Workflow cluster_prep Preparation Phase cluster_rxn Reaction Phase cluster_workup Isolation Phase Glassware Flame-dry Schlenkware (3 cycles Vac/Ar) Reagents Weigh Sn[N(SiMe3)2]2 & Diamine in Glovebox Glassware->Reagents Solvents Dry/Degas Solvents (Toluene/Hexane) Mix Dissolve Sn precursor in Toluene (-78°C or RT) Solvents->Mix Reagents->Mix Add Dropwise addition of Diamine Mix->Add Stir Stir 4-12h (Color change expected) Add->Stir Vac Remove Volatiles (High Vac, <0.1 mbar) Stir->Vac Drive off HMDS Extract Extract residue into Pentane/Hexane Vac->Extract Filter Filter via Cannula (Celite pad) Extract->Filter Cryst Crystallize (-35°C) Filter->Cryst

Caption: Operational workflow for the air-sensitive synthesis of cyclic stannylenes.

Detailed Protocol

Safety & Precautions
  • Air Sensitivity: Sn(II) compounds are highly susceptible to oxidation (forming SnO₂). All steps must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a Glovebox (<0.5 ppm O₂/H₂O).

  • Toxicology: Organotin compounds are toxic. HMDS is a skin irritant. Work in a fume hood.

  • Glassware: All glassware must be oven-dried (150°C) and flame-dried under vacuum prior to use.

Materials
  • Precursor: Bis[bis(trimethylsilyl)amino]tin(II) (

    
    ) [Yellow/Orange liquid or low-melting solid].
    
  • Ligand:

    
    -di-tert-butyl-ethylenediamine (or analogous bulky diamine).
    
  • Solvent: Toluene (anhydrous), Pentane/Hexane (anhydrous).

  • Equipment: Double-manifold Schlenk line, Glovebox, Celite 545 (dried), Schlenk filters.

Step-by-Step Procedure
Step 1: Reagent Preparation (Glovebox)
  • Weigh 1.00 eq of

    
     into a 50 mL Schlenk flask equipped with a magnetic stir bar.
    
  • Weigh 1.00 eq of the diamine ligand into a separate vial.

  • Seal both vessels and transfer to the Schlenk line (or continue in Glovebox).

Step 2: Reaction Setup
  • Connect the flask containing the tin precursor to the Schlenk line.

  • Add 10–15 mL of anhydrous toluene via syringe/cannula to dissolve the tin amide. The solution typically appears bright yellow/orange.

  • Dissolve the diamine in 5 mL of toluene .

  • Optional: Cool the tin solution to 0°C or -78°C if the reaction is known to be highly exothermic (rare for bulky amines, but good practice for new ligands).

Step 3: Transamination
  • Add the diamine solution dropwise to the stirring tin precursor solution.

  • Allow the mixture to warm to room temperature (if cooled).

  • Stir for 4–12 hours . A color change (often to red, dark orange, or deep yellow) indicates the formation of the stannylene.

    • Note: The reaction is driven by the release of HMDS. If the reaction is sluggish, gentle heating (40–60°C) can facilitate the elimination of the volatile amine.

Step 4: Isolation & Purification
  • Remove Volatiles: Apply dynamic vacuum to the Schlenk flask. It is critical to remove all solvent and the generated HMDS.

    • Tip: HMDS boils at ~126°C but is volatile under high vacuum. Ensure the flask is kept under vacuum for at least 1–2 hours after the solvent is gone to ensure complete removal.

  • Extraction: Redissolve the solid residue in a minimum amount of anhydrous pentane or hexane (approx. 5–10 mL).

  • Filtration: Filter the solution through a pad of dried Celite (on a fritted Schlenk filter) to remove any insoluble decomposition products or unreacted polymeric species.

  • Crystallization: Concentrate the filtrate to incipient crystallization (approx. 50% volume reduction). Place the flask in a freezer at -30°C to -40°C for 24 hours.

Step 5: Collection
  • Decant the mother liquor (supernatant) via cannula while cold.

  • Wash the crystals with cold (-78°C) pentane.

  • Dry the crystals under vacuum.

Characterization & Data Interpretation

Successful synthesis is validated by


Sn NMR and X-ray crystallography.
NMR Spectroscopy Data
NucleusExpected Shift / SignalInterpretation

Sn
+100 to +300 ppm (Monomer)Highly deshielded signal indicates a monomeric, low-coordinate Sn(II) center.

Sn
-100 to -500 ppm (Dimer)Upfield shift suggests dimerization or higher coordination numbers.

H
Disappearance of ~0.2-0.3 ppm Loss of the SiMe

singlet confirms the elimination of the amide ligands.

H
Shift in Ligand BackboneN-CH protons typically shift downfield upon coordination to Sn.
Troubleshooting Guide
IssueProbable CauseCorrective Action
White precipitate forms Hydrolysis (SnO formation)Check inert gas purity; re-dry solvents and glassware.
No reaction (NMR shows SM) Steric hindrance or HMDS retentionHeat reaction to 60°C; apply dynamic vacuum periodically to remove HMDS.
Oily product Incomplete HMDS removalKeep under high vacuum (10

mbar) for extended time; try recrystallization from pentane.
Multiple

Sn signals
Oligomer/Monomer equilibriumRun Variable Temperature (VT) NMR. High temp usually favors the monomer.

References

  • Lappert, M. F., et al. (1976). Monomeric, coloured, volatile bivalent amides of Group IVB elements. Journal of the Chemical Society, Chemical Communications .

  • Ghadwal, R. S., et al. (2009). N,S- and N,O-Substituted Stannylenes: Preparation and X-ray Diffraction Studies. Organometallics .

  • Wang, X., et al. (2024).[1] Crystalline Cyclic (Alkyl)(Amino)Stannylene via Transient Stannyne. ResearchGate .

  • Zabula, A. V., et al. (2008). N-O Ligand Supported Stannylenes: Preparation, Crystal, and Molecular Structures. MDPI .

  • BenchChem . (2025). Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorinated Compounds.

Sources

Application Note: Catalytic Hydroboration of Aldehydes Using Low-Valent Tin(II) Catalysts

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocol

Introduction & Scientific Context

The reduction of aldehydes to primary alcohols is a foundational transformation in pharmaceutical synthesis and fine chemical production. Catalytic hydroboration using pinacolborane (HBpin) offers a mild, chemoselective route to boryl ethers, which are easily hydrolyzed to yield the desired alcohols.

Historically, this transformation relied heavily on precious transition metals. However, low-valent main-group catalysts—particularly Tin(II) complexes (stannylenes)—have recently emerged as highly efficient, sustainable alternatives. Because of their lone pair and vacant p-orbital, Sn(II) centers can mimic transition metal reactivity. Modern Sn(II) catalysts, such as aminotroponate-stabilized triflatostannylenes and N-heterocyclic carbene (NHC)-supported stannylenes, exhibit extraordinary turnover frequencies (TOFs) and operate efficiently under ambient conditions[1].

Mechanistic Causality: How Sn(II) Drives Hydroboration

To rationally optimize reaction conditions, it is critical to understand the causality behind the catalytic cycle. Unlike transition metals that cycle through oxidative addition and reductive elimination, Sn(II) stannylenes typically operate via a step-wise metathesis and insertion pathway[2].

  • Catalyst Activation: The pre-catalyst (e.g.,[L†Sn(II)][OTf]) reacts with HBpin via σ-bond metathesis to form the active hydridostannylene species ([L†Sn(II)H]).

  • Hydride Transfer (Rate-Determining Step): The highly polarized Sn–H bond interacts with the electrophilic carbonyl carbon of the aldehyde. Density Functional Theory (DFT) calculations confirm that the transfer of the hydride from the tin center to the carbonyl carbon is the rate-determining step (RDS)[2].

  • Product Release: The resulting tin-alkoxide intermediate undergoes a second metathesis with another equivalent of HBpin. This step is highly exothermic, serving as the thermodynamic sink that drives the release of the boryl ether product and regenerates the active Sn–H catalyst[2].

G PreCat Pre-catalyst e.g., [L-Sn(II)][OTf] ActiveCat Active Catalyst Hydridostannylene [L-Sn(II)-H] PreCat->ActiveCat + HBpin - BpinOTf Substrate Aldehyde Coordination (RCHO) ActiveCat->Substrate HydrideTransfer Hydride Transfer to C=O (Rate-Determining Step) Substrate->HydrideTransfer Alkoxide Tin-Alkoxide Intermediate [L-Sn(II)-OCH2R] HydrideTransfer->Alkoxide Product Product Release (Boryl Ether) + HBpin Alkoxide->Product + HBpin Product->ActiveCat Regeneration

Caption: Catalytic cycle of Sn(II)-mediated aldehyde hydroboration via a hydridostannylene intermediate.

Quantitative Data: Catalyst Benchmarking

The steric and electronic tuning of the ligand framework heavily influences the catalytic efficiency of Sn(II) complexes. The table below summarizes the performance of recent state-of-the-art Sn(II) catalysts, demonstrating how structural modifications impact catalyst loading and turnover frequency.

Catalyst TypeLigand SystemCatalyst Loading (mol%)TimeTOF (h⁻¹)Yield / Conversion
Triflatostannylene Aminotroponate0.025 – 0.258 - 75 minUp to 30,000>99%
Bis(TMS)aminostannylene [1]Amino-linked NHC0.01< 30 min>10,000>95%
Ionic Sn(II) Cation [3]N,N-coordinated2.015 min~200>99%
N-Heterocyclic Stannylene [4]Benzannulated NHC2.04 - 6 h~25>90%

Experimental Protocol: General Hydroboration of Aldehydes

This protocol outlines the procedure for the hydroboration of benzaldehyde using a highly active Sn(II) catalyst (e.g., triflatostannylene or bis(trimethylsilyl)aminostannylene)[1].

Materials & Reagents
  • Benzaldehyde (purified, dried over molecular sieves, and degassed)

  • Pinacolborane (HBpin, 1.1 equivalents)

  • Sn(II) Catalyst (0.01 - 0.25 mol% depending on the specific complex)

  • Deuterated Benzene (C₆D₆) or Toluene (anhydrous)

  • Internal standard: Hexamethylbenzene or Hexamethylcyclotrisiloxane (HMCTS)

Step-by-Step Methodology
  • Glovebox Preparation: Due to the air- and moisture-sensitivity of low-valent Sn(II) complexes, all manipulations must be performed in an argon- or nitrogen-filled glovebox.

  • Catalyst Stock Solution: Dissolve the Sn(II) pre-catalyst in C₆D₆ to create a standardized stock solution (e.g., 0.01 M). This ensures accurate dispensing of ultra-low catalyst loadings (e.g., 0.01 mol%).

  • Reaction Assembly: To a J. Young NMR tube, add benzaldehyde (0.5 mmol), the internal standard, and 0.5 mL of C₆D₆.

  • Borane Addition: Add HBpin (0.55 mmol, 1.1 eq.) to the mixture. Crucial Insight: Ensure no background reaction occurs between the substrate and HBpin before catalyst addition.

  • Catalyst Initiation: Inject the required volume of the Sn(II) catalyst stock solution into the NMR tube. Seal the tube tightly.

  • Reaction Monitoring: Remove the tube from the glovebox and monitor the reaction at room temperature (25 °C) via ¹H and ¹¹B NMR spectroscopy.

  • Quenching and Isolation: Once complete conversion is observed, quench the reaction by exposing it to air or adding a drop of methanol. Concentrate under reduced pressure to yield the boryl ether.

Workflow Step1 1. Glovebox Setup Step2 2. Reagent Mixing Step1->Step2 Step3 3. Catalyst Addition Step2->Step3 Step4 4. NMR Monitoring Step3->Step4 Step5 5. Quench & Purify Step4->Step5

Caption: Step-by-step experimental workflow for Sn(II)-catalyzed hydroboration in a J. Young NMR tube.

Self-Validating Systems & Trustworthiness

To ensure the scientific integrity of the protocol, researchers must build self-validation into the workflow. Relying on multi-nuclear NMR provides a robust, self-validating system for this catalytic process:

  • Validating the Active Catalyst: The transformation of the Sn(II) pre-catalyst to the active hydridostannylene can be verified via ¹¹⁹Sn NMR. For instance, the pre-catalyst [L†Sn(II)][OTf] shows a distinct singlet at -379 ppm, which shifts upon formation of the active hydride species[2].

  • Tracking Conversion (¹H NMR): The reaction's progress is self-validating via ¹H NMR. The diagnostic aldehyde proton (–CHO) at ~9.9–10.1 ppm will disappear, concomitantly with the appearance of the benzylic protons (–CH₂–O–B) of the product around 4.8–5.0 ppm.

  • Confirming B–O Bond Formation (¹¹B NMR): The unreacted HBpin shows a doublet at ~28 ppm. Upon successful hydroboration, this cleanly shifts to a singlet at ~22 ppm, confirming the formation of the boron-oxygen bond[4].

References

  • Sharma, M. K., Ansari, M., Mahawar, P., Rajaraman, G., & Nagendran, S. (2019). Expanding the limits of catalysts with low-valent main-group elements for the hydroboration of aldehydes and ketones using[L†Sn(II)][OTf] (L† = aminotroponate; OTf = triflate). Dalton Transactions, 48, 664-672. URL:[Link]

  • Arsenyeva, K. V., et al. (2022). From Hydroborations Catalyzed by Sn(II) Cations to Photoluminescent Boronic Esters. Applied Organometallic Chemistry. URL:[Link] (Derived from source data)

  • (2025). Stannylenes Bearing an Amino-Linked NHC Ligand as Efficient Catalysts for Hydroboration of Carbonyls and Imines. Chemistry - A European Journal (Indexed in PubMed). URL:[Link]

  • (2019). N-Heterocyclic Germylene and Stannylene Catalyzed Cyanosilylation and Hydroboration of Aldehydes. Organometallics. URL:[Link]

Sources

Sublimation temperature and vapor pressure of tin(II) ALD precursors

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers and process engineers specializing in thin-film deposition. It synthesizes specific physicochemical data with practical experimental workflows.

Executive Summary

Atomic Layer Deposition (ALD) of tin-based chalcogenides (SnO, SnS) and stannates requires the rigorous control of Tin(II) precursors.[1] Unlike their Tin(IV) counterparts (e.g., TDMASn), Sn(II) precursors are kinetically unstable and prone to oxidation or disproportionation.[1] This guide characterizes the thermodynamic windows of primary Sn(II) precursors—Sn(acac)₂ , Sn(dmamp)₂ , and Sn(HMDS)₂ —and provides a self-validating protocol for establishing their saturation curves.[1]

Precursor Landscape & Thermodynamics

Selecting the correct Sn(II) source is a trade-off between volatility (flux generation) and thermal stability (decomposition resistance).[1]

Comparative Physicochemical Data

The following table synthesizes experimental vapor pressure points and thermal windows.

PrecursorIUPAC NameState (RT)Melting PointVapor Pressure / Sublimation PointALD WindowReactivity Note
Sn(HMDS)₂ Bis[bis(trimethylsilyl)amino]tin(II)Solid/Liquid37–38 °C0.05 mmHg @ 112 °C (High Volatility)100–200 °CHigh reactivity; requires strict moisture exclusion.[1]
Sn(dmamp)₂ Bis(dimethylamino-2-methyl-2-propoxy)tin(II)Liquid< 25 °CBubbler: 40–60 °C (Moderate Volatility)100–200 °CExcellent for SnO; liquid state ensures stable flux.[1]
Sn(acac)₂ Tin(II) acetylacetonateSolid~247 °C (Dec)0.015 Torr @ 100 °C (Low Volatility)175–300 °CRequires Ozone (O₃) for oxide growth; low reactivity with H₂O.[1]
SnCl₂ Tin(II) chlorideSolid247 °C33 hPa @ 429 °C (Very Low Volatility)300–500 °CCorrosive byproducts; high sublimation T required.[1]
Vapor Pressure & Flux Logic
  • Sn(HMDS)₂ is the "goldilocks" precursor for low-temperature ALD.[1] Its low melting point (38 °C) allows it to be delivered as a liquid, eliminating the surface-area changes associated with solid sublimation.

  • Sn(acac)₂ is kinetically robust but suffers from low vapor pressure. It requires high source temperatures (>100 °C), risking precursor decomposition in the delivery lines if "cold spots" exist.

Experimental Protocols

Protocol A: Precursor Characterization (TGA/DSC)

Objective: Define the "Safe Thermal Window" where sublimation occurs without decomposition.[1]

Equipment: Thermogravimetric Analyzer (TGA) inside a glovebox (N₂ atmosphere).

  • Sample Prep: Load 10–15 mg of Sn(II) precursor into an alumina pan. Crucial: Sn(II) oxidizes rapidly to Sn(IV); exposure to air will skew mass loss data.[1]

  • Ramp 1 (Dehydration): Heat to 50 °C and hold for 10 min to remove physisorbed solvent/moisture.[1]

  • Ramp 2 (Sublimation): Ramp at 10 °C/min from 50 °C to 500 °C.

  • Analysis:

    • T₅₀ (50% Mass Loss): A proxy for volatility.[1] Lower T₅₀ = Higher Volatility.[1]

    • Residual Mass: Ideally < 2%. High residue (>5%) indicates thermal decomposition (Sn formation) rather than clean sublimation.

    • Derivative (DTG): Look for a single sharp peak.[1] Multiple peaks indicate multi-step decomposition.

Protocol B: ALD Process Setup & Saturation Verification

Objective: Establish the "Self-Limiting" growth regime.

System: Viscous flow ALD reactor. Precursor: Sn(dmamp)₂ (Example).[1][2]

Step-by-Step Workflow:

  • Bubbler Loading: Load precursor in an inert atmosphere.[1] Ensure dip-tube clearance to prevent aerosol transport.

  • Thermal Zoning:

    • Bubbler (T_source): Set to 45 °C .

    • Delivery Lines (T_line): Set to 60 °C (T_source + 15 °C) to prevent condensation.

    • Valves (T_valve): Set to 70 °C (T_line + 10 °C).

  • Saturation Curve Generation:

    • Fix reactor temperature (e.g., 150 °C).

    • Fix oxidant pulse (e.g., H₂O, 0.1s).

    • Vary Sn Pulse: 0.5s, 1.0s, 2.0s, 4.0s, 6.0s.

    • Measure: Growth Per Cycle (GPC) via Ellipsometry.

    • Validation: The GPC must plateau.[1] If GPC continues to rise, you have CVD (thermal decomposition) or insufficient purge.

Visualizations

Diagram 1: Precursor Selection Logic

This decision tree aids in selecting the optimal Sn(II) source based on process constraints.[1]

PrecursorSelection Start Select Sn(II) ALD Precursor TempReq Is Deposition Temp < 200°C? Start->TempReq Oxidant Oxidant Compatibility? TempReq->Oxidant Yes SnCl SnCl₂ (Corrosive, High T) TempReq->SnCl No (>300°C) SnHMDS Sn(HMDS)₂ (High Volatility, Liquid) Oxidant->SnHMDS Water/Plasma (High Reactivity) SnDMAMP Sn(dmamp)₂ (Mod. Volatility, Liquid) Oxidant->SnDMAMP Water/Ozone (Wide Window) SnAcac Sn(acac)₂ (Low Volatility, Solid) Oxidant->SnAcac Ozone Only (Low Reactivity)

Caption: Decision matrix for Sn(II) precursor selection based on thermal budget and oxidant choice.

Diagram 2: ALD Delivery Thermal Gradient

This diagram illustrates the critical "Positive Thermal Gradient" required to prevent precursor condensation in the lines.

ThermalGradient Bubbler Bubbler Source (T_source) 45°C Manifold Delivery Line (T_line) 60°C Bubbler->Manifold Vapor Transport Valve ALD Valve (T_valve) 70°C Manifold->Valve No Condensation Note Rule: T_dep > T_valve > T_line > T_source Manifold->Note Chamber Reaction Chamber (T_dep) 150°C Valve->Chamber Surface Reaction

Caption: Mandatory thermal gradient setup. Each zone must be hotter than the previous to ensure vapor transport.

References

  • Atomic Layer Deposition of Tin Oxide Films using TDMASn (Comparison Data) Source: Elam, J. W., et al. (2008). Journal of Vacuum Science & Technology A. URL:[Link][1]

  • Sn(dmamp)₂: A Novel Precursor for SnO₂ ALD Source: Choi, M. J., et al. (2014). Chemistry of Materials. URL:[Link][1]

  • Sn(acac)₂ and Ozone ALD Process Source: Mullings, M. N., et al. (2013). Journal of Vacuum Science & Technology A. URL:[Link][1]

  • Vapor Pressure of Metal Beta-Diketonates Source: Morozova, N. B., et al. (2012). Journal of Structural Chemistry. URL:[Link]

Sources

Application Note: Precision Delivery of Diamidobutanetin (DABT) for Atomic Layer Deposition

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The compound "diamidobutanetin" is not found in the established chemical literature. This application note, therefore, addresses the precursor delivery systems for a hypothetical metalorganic precursor, which we will refer to as Diamidobutanetin (DABT), based on its nomenclature suggesting a tin-based compound with diamidobutane ligands. The principles, protocols, and recommendations provided are grounded in established best practices for handling solid or low-vapor-pressure, thermally sensitive precursors in Atomic Layer Deposition (ALD).

Introduction: The Critical Role of Precursor Delivery in ALD

Atomic Layer Deposition (ALD) is a vapor phase deposition technique renowned for its ability to produce ultrathin, highly conformal, and uniform films with atomic-level precision.[1][2] The success of any ALD process is fundamentally dependent on the precise and repeatable delivery of precursor vapors to the reactor chamber.[3] The self-limiting nature of ALD reactions, where precursor molecules react with a finite number of surface sites, necessitates that a sufficient quantity of precursor is delivered during each cycle to achieve saturation.[4][5]

This application note provides a comprehensive guide to the selection, implementation, and optimization of precursor delivery systems for Diamidobutanetin (DABT), a novel hypothetical tin-based precursor for the deposition of tin-containing thin films. Given its presumed molecular structure, DABT is anticipated to be a solid or a low-vapor-pressure liquid with a limited thermal budget, presenting unique challenges for consistent and reliable delivery into an ALD reactor.[6][7] This guide is intended for researchers and process engineers working to develop and optimize ALD processes utilizing this or similar challenging precursors.

Physicochemical Properties of DABT and Delivery Challenges

The effective delivery of a precursor is intrinsically linked to its physical and chemical properties. For DABT, we will assume the following characteristics, which are common for complex metalorganic precursors:

  • Low Vapor Pressure: DABT is likely to have a low vapor pressure, requiring heating to generate a sufficient flux of vapor for the ALD process.[8][9]

  • Thermal Sensitivity: The precursor may have a narrow thermal processing window, with a risk of decomposition at elevated temperatures, which can lead to film impurities and non-ALD (CVD-like) growth.[10][11]

  • Solid State: As many complex metalorganics are solids at room temperature, DABT may require sublimation for vapor phase delivery.[6][12]

  • Reactivity: Like many ALD precursors, DABT is expected to be sensitive to air and moisture, necessitating careful handling in inert environments.[7][13]

These properties require a delivery system that can provide a stable and repeatable dose of precursor vapor while maintaining the precursor's chemical integrity.

Selecting the Appropriate Delivery System for DABT

The choice of delivery system is a critical first step in developing a robust ALD process for DABT. The primary methods for delivering low-vapor-pressure precursors are:

  • Vapor Draw: Suitable for precursors with relatively high vapor pressure. The precursor is heated in a vessel, and the vapor is drawn into the reactor. This method is often not suitable for low-vapor-pressure precursors like DABT.[11]

  • Bubbler (or Sublimator): A carrier gas is passed through or over the heated precursor material (liquid or solid) to transport the vapor to the reactor.[13][14][15] This is a common method for many ALD precursors.

  • Direct Liquid Injection (DLI): The precursor is dissolved in a suitable solvent, and the solution is injected into a heated vaporizer, where it is flash-vaporized and delivered to the reactor.[11][16][17] This method is particularly advantageous for thermally sensitive precursors with low vapor pressure.[8]

The following decision workflow can guide the selection of an appropriate delivery system for DABT:

A Start: Characterize DABT Precursor B Is DABT a liquid or solid at room temperature? A->B C Solid B->C Solid D Liquid B->D Liquid E Can DABT be sublimed without decomposition below the ALD process temperature? C->E F Is the vapor pressure sufficient for ALD with moderate heating? D->F G Yes E->G Yes H No E->H No F->G Yes F->H No I Use a Bubbler/Sublimator System G->I J Is DABT soluble in a non-reactive, volatile solvent? H->J K Yes J->K Yes L No J->L No M Use a Direct Liquid Injection (DLI) System K->M N Re-evaluate precursor or consider alternative delivery methods L->N

Caption: Decision workflow for selecting a DABT delivery system.

Protocols for DABT Delivery System Operation and Optimization

The following sections provide detailed protocols for two common delivery methods suitable for a precursor with DABT's assumed properties: a bubbler/sublimator system and a Direct Liquid Injection (DLI) system.

Protocol 1: Bubbler/Sublimator-Based Delivery of DABT

This protocol is designed for the delivery of solid or low-vapor-pressure liquid DABT using a carrier gas.

4.1.1. System Preparation and Precursor Loading

  • System Bake-out: Ensure the ALD reactor and precursor delivery lines are baked out under vacuum at a temperature higher than the intended operating temperature to remove residual moisture and other contaminants.

  • Precursor Handling: Handle DABT in an inert atmosphere (e.g., a glovebox) to prevent exposure to air and moisture.[7]

  • Loading the Bubbler: Carefully load the required amount of DABT into an electropolished stainless steel bubbler.[13] For solid precursors, ensure the material is evenly distributed to maximize surface area for sublimation.

  • System Installation: Install the bubbler into the ALD system, ensuring all connections are leak-tight.

  • Leak Check: Perform a thorough leak check of the entire delivery line.

4.1.2. Determining the Operating Temperature

  • Thermal Characterization: If not already known, perform thermogravimetric analysis (TGA) on DABT to determine its sublimation/evaporation temperature and decomposition temperature.

  • Temperature Setting: Heat the bubbler to a temperature that provides sufficient vapor pressure for the ALD process but is well below the decomposition temperature.[10] A starting point is typically 20-30°C below the decomposition onset temperature determined by TGA.

  • Line Heating: Heat all precursor delivery lines to a temperature 10-20°C higher than the bubbler temperature to prevent precursor condensation.[10]

4.1.3. Saturation Curve Determination and Optimization

The goal is to find the minimum precursor pulse time that results in a saturated surface reaction, leading to a constant growth per cycle (GPC).[18]

  • Set Initial Parameters:

    • Substrate Temperature: As required for the desired film properties.

    • Co-reactant Pulse/Purge Times: Use values known to be sufficient from similar processes.

    • Carrier Gas Flow Rate: Start with a moderate flow rate (e.g., 20-50 sccm).

  • Vary Precursor Pulse Time: Perform a series of depositions with a fixed number of ALD cycles (e.g., 100-200 cycles), varying only the DABT pulse time (e.g., from 0.1s to 5s).

  • Measure Film Thickness: Measure the thickness of the resulting film after each deposition using a suitable technique like ellipsometry.

  • Calculate GPC: Divide the film thickness by the number of ALD cycles to obtain the GPC for each pulse time.

  • Plot Saturation Curve: Plot the GPC as a function of the DABT pulse time. The curve should initially show an increase in GPC with pulse time, followed by a plateau. This plateau indicates that the surface reaction has reached saturation.

  • Select Operating Point: Choose a pulse time that is well within the saturation plateau (e.g., 1.5-2 times the minimum time required to reach the plateau) to ensure a robust process window.[10]

Table 1: Hypothetical Saturation Data for DABT Delivery via Bubbler

DABT Pulse Time (s)Film Thickness (Å) after 200 cyclesGrowth Per Cycle (GPC) (Å/cycle)
0.1220.11
0.2480.24
0.5980.49
1.01420.71
2.01600.80
3.01620.81
4.01620.81
Protocol 2: Direct Liquid Injection (DLI) Delivery of DABT

DLI is an excellent choice for thermally sensitive precursors as it minimizes the thermal stress on the precursor.[11][16]

4.2.1. Solvent Selection and Solution Preparation

  • Solvent Criteria: Choose a solvent in which DABT is highly soluble and stable. The solvent should be inert towards DABT and the substrate, have a high vapor pressure, and be easily removed during the purge step. Anhydrous organic solvents like toluene, hexane, or mesitylene are common choices.

  • Solution Preparation: In an inert atmosphere, prepare a solution of DABT of a known concentration (e.g., 0.05 M to 0.2 M). The concentration may need to be optimized based on the desired film growth rate and the performance of the DLI system.

  • Solution Stability: Verify the stability of the solution over time, as some precursors can degrade in solution.

4.2.2. DLI System Setup and Operation

  • System Integration: Connect the DLI system, including the liquid flow controller, injector, and vaporizer, to the ALD reactor.

  • Vaporizer Temperature: Set the vaporizer temperature high enough to ensure complete and rapid vaporization of both the solvent and the DABT precursor, but below the decomposition temperature of DABT.[16]

  • Carrier Gas: Use an inert carrier gas to transport the vaporized precursor and solvent from the vaporizer to the reactor.

4.2.3. DLI Parameter Optimization

  • Injection Parameters: Optimize the liquid injection parameters, such as the injection frequency and the number of injections per ALD cycle, to control the amount of precursor delivered.

  • Saturation Curve Determination: Similar to the bubbler method, perform a series of depositions by varying the number of injections per cycle or the total liquid dose per cycle, while keeping other parameters constant.

  • GPC Analysis: Measure the film thickness and calculate the GPC for each set of injection parameters to determine the saturation point.

  • Purge Time Optimization: The purge time after the DLI pulse is critical to ensure the complete removal of the solvent vapor and any unreacted precursor. An insufficient purge can lead to CVD-like growth and film contamination.[18]

cluster_0 Precursor Delivery System cluster_1 ALD Reactor Bubbler DABT Bubbler/Sublimator (Heated) Lines1 Heated Gas Lines Bubbler->Lines1 MFC1 Carrier Gas MFC MFC1->Bubbler Valve1 ALD Pulse Valve Chamber Reaction Chamber Valve1->Chamber DABT Pulse Lines1->Valve1 Pump Vacuum Pump Chamber->Pump Substrate Substrate (Heated Stage) Co_reactant Co-reactant Inlet Co_reactant->Chamber Co-reactant Pulse

Caption: Schematic of a bubbler-based delivery system for an ALD reactor.

Troubleshooting Common DABT Delivery Issues

Table 2: Troubleshooting Guide for DABT Precursor Delivery

IssuePotential Cause(s)Recommended Solutions
Low Growth Per Cycle (GPC) 1. Insufficient precursor delivery (undersaturated).[10]2. Bubbler/vaporizer temperature too low.[6]3. Low carrier gas flow rate.1. Increase precursor pulse time or DLI dose.[18]2. Gradually increase the bubbler/vaporizer temperature, staying below the decomposition point.3. Increase the carrier gas flow rate.
Non-Uniform Film Thickness 1. Inconsistent precursor delivery.[19]2. "Dead zones" in the reactor with low precursor concentration.[20]3. Insufficient purge time leading to precursor mixing.[18]1. Optimize carrier gas flow rate for even distribution.2. Review reactor geometry and gas inlet design.3. Increase the purge time to fully remove unreacted precursor and byproducts.
High Film Impurity (e.g., Carbon) 1. Precursor decomposition due to excessively high bubbler/vaporizer temperature.[10]2. Incomplete reactions due to insufficient co-reactant exposure.1. Lower the bubbler/vaporizer temperature.2. Ensure the co-reactant pulse is long enough for complete surface reaction.
Precursor Condensation in Delivery Lines 1. Cold spots in the precursor delivery lines.[10]2. Line heating temperature is lower than the bubbler temperature.1. Ensure all delivery lines are properly heated and insulated.2. Set line heating temperature 10-20°C above the bubbler temperature.

Conclusion

The successful implementation of an ALD process using a novel precursor like Diamidobutanetin is highly dependent on a well-characterized and optimized precursor delivery system. By carefully considering the physicochemical properties of DABT, selecting the appropriate delivery method (bubbler or DLI), and systematically optimizing the delivery parameters to achieve saturated surface reactions, it is possible to develop a robust and repeatable process for depositing high-quality, tin-containing thin films. The protocols and troubleshooting guide provided herein serve as a comprehensive starting point for researchers and engineers working with this and other challenging ALD precursors.

References

Sources

Growth rates of SnO2 thin films using diamide tin precursors

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Growth Rates and Mechanistic Pathways of SnO₂ Thin Films Using Diamide Tin Precursors via Atomic Layer Deposition (ALD)

Executive Context & Rationale

Tin dioxide (SnO₂) is a premier n-type wide-bandgap (3.6 eV) transparent conducting oxide (TCO). While traditionally relegated to optoelectronics and photovoltaics, high-purity SnO₂ thin films are increasingly critical for drug development professionals and bioengineers. They serve as the active semiconductor layer in high-sensitivity gas sensors for bioreactor monitoring and as biocompatible, transparent electrodes in microfluidic "organ-on-a-chip" drug screening platforms[1].

Historically, Atomic Layer Deposition (ALD) of SnO₂ relied on halogenated precursors like SnCl₄. However, these require high deposition temperatures (300–600 °C) and generate corrosive HCl byproducts, which destroy thermally sensitive polymeric substrates used in biomedical devices[2],[3]. To solve this, the field has pivoted to diamide tin precursors . These metal-organic compounds feature highly reactive Sn–N bonds and sufficient steric bulk to prevent oligomerization, granting them high volatility and enabling ALD at temperatures as low as 50 °C without corrosive byproducts[3],[4].

Precursor Chemistry & Causality of Selection

The selection of a diamide tin precursor fundamentally dictates the growth per cycle (GPC) and the required oxidant. Because diamide precursors typically contain tin in a +2 oxidation state (Sn(II)), the choice of co-reactant is the causal factor in determining the final phase of the film[1]. Using a mild oxygen source like H₂O predominantly yields p-type SnO, whereas utilizing a strong oxidant like hydrogen peroxide (H₂O₂) or ozone (O₃) drives the complete oxidation to Sn(IV), yielding pure rutile SnO₂[5],[3].

Key Diamide Precursors:

  • Acyclic Diamides (e.g., Sn(tbba)): N2,N3-di-tert-butyl-butane-2,3-diamidotin(II) exhibits excellent thermal stability and yields exceptionally high growth rates of 1.4–2.4 Å/cycle when paired with oxidative plasmas or NO/H₂O₂[6].

  • Cyclic Stannylene Diamides: Compounds such as 1,3-di-tert-butyl-4,5-dimethyl-1,3,2-diazastannol-2-ylidene feature a highly open molecular structure. This exposes the divalent tin center, drastically lowering the activation energy for chemisorption and allowing saturated growth rates of ~1.8 Å/cycle at temperatures between 50 °C and 150 °C[3],[4].

Mechanistic Pathway of ALD

The ALD of SnO₂ using diamide precursors relies on two self-limiting half-reactions. In the first half-reaction, the protic surface hydroxyls (-OH) attack the Sn–N bonds of the diamide precursor, releasing a volatile amine and leaving a chemisorbed Sn species. In the second half-reaction, the oxidant (H₂O₂) removes the remaining ligands, oxidizes the Sn(II) to Sn(IV), and regenerates the hydroxylated surface for the next cycle.

ALD_Cycle Start Hydroxylated Substrate (Sub-OH) Pulse1 Pulse 1: Diamide Tin Precursor e.g., Cyclic Tin Amide Start->Pulse1 Reaction1 Half-Reaction 1: Sub-OH + SnL₂ → Sub-O-SnL + HL↑ Pulse1->Reaction1 Purge1 Purge 1: N₂ or Ar Carrier Gas Reaction1->Purge1 Pulse2 Pulse 2: Strong Oxidant (H₂O₂ or O₃) Purge1->Pulse2 Reaction2 Half-Reaction 2: Sub-O-SnL + H₂O₂ → Sub-O-Sn(OH)₃ + HL↑ Pulse2->Reaction2 Purge2 Purge 2: N₂ or Ar Carrier Gas Reaction2->Purge2 End SnO₂ Monolayer Formed (Surface Regenerated) Purge2->End End->Start Repeat ALD Cycle

ALD cycle mechanism for SnO₂ using diamide tin precursors.

Self-Validating Experimental Protocol

To ensure high reproducibility and self-validation of the ALD process, the following protocol establishes a strict saturation-verification loop.

Phase 1: Reactor and Substrate Preparation

  • Substrate Hydroxylation: Clean the target substrate (e.g., glass, silicon, or cyclic olefin copolymer for microfluidics) using a standard RCA-1 clean or brief O₂ plasma exposure (50 W, 2 mins) to maximize surface -OH density.

  • Precursor Loading: Load the cyclic stannylene diamide into a stainless-steel bubbler. Heat the bubbler to 40 °C to achieve a stable vapor pressure of ~1.2 Torr[3].

  • Oxidant Preparation: Utilize 50 wt.% H₂O₂ in H₂O, kept at room temperature in a separate vapor draw ampoule.

Phase 2: ALD Cycle Execution (Targeting 120 °C) Set the reactor substrate stage to 120 °C. Execute the following sequence:

  • Precursor Pulse (1.0 s): Pressurize the precursor bubbler to 10 Torr with N₂ carrier gas, then pulse into the reactor. Causality: 1.0 s ensures complete steric saturation of the surface.

  • Purge (15.0 s): Flow high-purity N₂ (200 sccm) to sweep out unreacted precursor and volatile amine byproducts.

  • Oxidant Pulse (1.0 s): Pulse H₂O₂ vapor. Causality: H₂O₂ provides the necessary oxidizing power to convert the Sn(II) center to Sn(IV) while regenerating the surface hydroxyls.

  • Purge (20.0 s): Flow N₂ to remove residual H₂O₂ and water vapor.

Phase 3: In-Situ Validation & Saturation Testing A true ALD process must be self-limiting. Validate the protocol by:

  • Pulse Time Variation: Increase the precursor pulse from 1.0 s to 3.0 s. If the thickness per cycle remains constant, surface saturation is confirmed[3].

  • Linearity Check: Measure film thickness via spectroscopic ellipsometry at 50, 100, and 200 cycles. A strictly linear plot of thickness vs. cycle number validates the absence of parasitic Chemical Vapor Deposition (CVD)[3].

Quantitative Data Presentation

The shift to diamide and related alkylamide precursors has drastically improved the growth kinetics of SnO₂. The table below summarizes the comparative growth rates and operational windows.

Precursor TypeSpecific PrecursorOxidantALD Window (°C)Growth Rate (Å/cycle)Primary Byproduct
Halogenated SnCl₄H₂O300 – 6000.1 – 0.3HCl (Corrosive)
Alkylamide Tetrakis(dimethylamino)tinH₂O₂100 – 2001.2Dimethylamine
Acyclic Diamide Sn(tbba)NO / H₂O₂130 – 2501.4 – 2.4Alkylamines
Cyclic Diamide Cyclic Stannylene DiamideH₂O₂50 – 1501.8Cyclic Amines

Data synthesized from[2],[3], and[6]. Notice that cyclic diamides offer the lowest possible thermal budget (50 °C), making them the exclusive choice for coating thermally labile polymers in drug-delivery and diagnostic devices.

References

  • ACS Omega. "Novel Heteroleptic Tin(II) Complexes Capable of Forming SnO and SnO2 Thin Films Depending on Conditions Using Chemical Solution Deposition." National Center for Biotechnology Information (PMC). Available at:[Link]

  • ResearchGate. "Atomic layer deposition of tin dioxide nanofilms: A review." ResearchGate. Available at:[Link]

  • Google Patents. "US8796483B2 - Cyclic metal amides and vapor deposition using them." Google Patents.
  • AIP Publishing. "Atomic layer deposition of conductive and semiconductive oxides." Journal of Applied Physics. Available at:[Link]

Sources

Handling Air-Sensitive Organotin Solids in Glovebox Environments: A Guide to Safety and Experimental Integrity

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Statement of Purpose

Organotin compounds are a versatile class of organometallic chemicals utilized as catalysts, PVC stabilizers, and biocides.[1] However, their utility is accompanied by significant air-sensitivity and considerable toxicity.[2] This application note provides a comprehensive guide for the safe and effective handling of air-sensitive organotin solids within an inert atmosphere glovebox. The protocols herein are designed to protect both the operator from chemical exposure and the chemical from atmospheric degradation, ensuring experimental reproducibility and integrity. The narrative explains the causality behind each step, grounding the procedures in established safety protocols and chemical principles.

The Dual Challenge: Toxicity and Air-Sensitivity

Success in working with organotin compounds hinges on mitigating two distinct risks simultaneously:

  • Toxicity: The biological activity and toxicity of organotin compounds are primarily determined by the number and nature of the organic groups (R) attached to the tin (Sn) atom.[2] The general order of toxicity for mammals is: R₃SnX > R₂SnX₂ > RSnX₃ , where X is an anion.[1] Triorganotins, such as tributyltin (TBT), are potent toxins that can be absorbed through inhalation, ingestion, and dermal contact, targeting the central nervous system and immune system.[2][3]

  • Air-Sensitivity: While the carbon-tin bond is relatively stable, many organotin compounds, particularly halides and hydrides, can react with atmospheric moisture (hydrolysis) and oxygen (oxidation).[4][5] For instance, organotin halides can react with water to produce hydrogen halides.[3] This degradation compromises sample purity and can lead to inconsistent experimental results.

Therefore, the use of a controlled inert atmosphere glovebox is not merely a suggestion but a mandatory requirement for handling these materials.[6]

The Glovebox Environment: Your Primary Containment & Experimental Arena

A glovebox is a sealed container that provides a controlled, inert atmosphere, allowing for the safe manipulation of air-sensitive compounds.[4][7]

Principles of Inert Atmosphere

The primary goal is to displace the reactive components of air (oxygen and water) with a non-reactive gas.

  • Inert Gas Selection: Nitrogen (N₂) and Argon (Ar) are the most common choices due to their inertness and cost-effectiveness.[8] Argon is preferred for reactions where nitrogen might be reactive (e.g., with certain lithium compounds), but for most organotin manipulations, nitrogen is sufficient.

  • Atmosphere Purity: A high-purity atmosphere is maintained by a gas purification system, which continuously circulates the glovebox gas through catalysts that remove oxygen and molecular sieves that absorb moisture.[6][7] The target environment for handling sensitive organometallics should have oxygen and moisture levels below 1 part-per-million (ppm).[7][9]

  • Positive Pressure: Gloveboxes are maintained at a slight positive pressure (e.g., 1-2 mBar) relative to the laboratory.[10][11] This ensures that any potential small leaks result in inert gas flowing out, rather than ambient air leaking in.[12]

Workflow for Glovebox Atmosphere Management

The following diagram illustrates the continuous cycle of maintaining a pure inert atmosphere.

cluster_0 Glovebox Main Chamber cluster_1 Gas Purification System A Inert Atmosphere (N₂ or Ar) <1 ppm O₂, <1 ppm H₂O B Circulator Pump A->B Gas Out C Oxygen Catalyst (e.g., Copper) B->C D Moisture Scrubber (Molecular Sieves) C->D D->A Purified Gas In caption Glovebox atmosphere purification cycle.

Caption: Glovebox atmosphere purification cycle.

Hazard Assessment and Risk Mitigation

Only trained personnel should handle organotin compounds.[2] A designated area within the laboratory should be clearly marked for this work.[8]

Occupational Exposure Limits

Regulatory bodies have established strict exposure limits to protect laboratory personnel.

Regulatory BodyLimit TypeValue (as Sn)
OSHAPEL (TWA)0.1 mg/m³
NIOSHREL (TWA)0.1 mg/m³
ACGIHTLV (TWA)0.1 mg/m³
ACGIHSTEL0.2 mg/m³
Data sourced from CDC and ACGIH.[3][13]
TWA: Time-Weighted Average (8-hour shift); PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; STEL: Short-Term Exposure Limit.
Personal Protective Equipment (PPE)

Standard laboratory PPE must be supplemented with additional precautions.[2]

  • Body Protection: A flame-retardant or cotton lab coat is required.[8]

  • Eye Protection: Chemical safety goggles and an 8-inch minimum face shield must be worn when working outside the glovebox with potentially contaminated materials.[8]

  • Gloves: When working outside the glovebox, chemically resistant gloves (e.g., neoprene or nitrile) are required.[8] Always inspect gloves for signs of degradation or puncture before use.[8] Inside the glovebox, the integrated butyl gloves serve as primary protection.

Core Protocols: Handling Solid Organotins in a Glovebox

Protocol: Material Entry via Antechamber

The antechamber (or airlock) is the gateway to the main chamber and the most critical point for preventing contamination.[14]

Objective: To introduce materials into the glovebox without compromising the inert atmosphere.

Methodology:

  • Preparation: Ensure all glassware is scrupulously dried in an oven (>120 °C for at least 2 hours) and allowed to cool in a desiccator before introduction.[15] Solid organotin compounds should be in a sealed, vacuum-compatible container (e.g., a Schlenk flask or a manufacturer-sealed bottle).[7]

  • Loading: Check that the inner antechamber door is securely closed. Open the outer door and place the items inside the antechamber. Do not overcrowd the space.[15]

  • Purging Cycles: Close the outer antechamber door securely. Evacuate the antechamber to a vacuum of approximately 1 Torr.[7]

  • Refill the antechamber with the glovebox's inert gas until it reaches atmospheric pressure.[7]

  • Repeat: Perform this evacuation-refill cycle a minimum of three times.[7][15] For porous materials like tissues or septa, a longer evacuation period (e.g., overnight) is recommended to remove adsorbed moisture.[15] A triple cycle using a moderate vacuum can reduce the remaining air to the parts-per-billion (ppb) level.[7]

  • Entry: After the final refill cycle, ensure the antechamber pressure has equalized. Cautiously open the inner antechamber door and transfer the items into the main chamber. Close the inner door immediately after transfer.

Start Start: Items in Lab A Place items in antechamber Start->A B Close outer door A->B C Evacuate antechamber B->C D Refill with inert gas C->D E Repeat Cycle 3x Minimum D->E E->C No F Open inner door E->F Yes G Transfer items to main chamber F->G End End: Items in Glovebox G->End caption Antechamber purge and entry workflow.

Caption: Antechamber purge and entry workflow.

Protocol: Weighing and Transferring the Solid

Objective: To accurately weigh and transfer a solid organotin compound without creating dust or causing contamination.

Equipment:

  • Anti-static weighing boat or creased weighing paper.

  • Spatula (anti-static if possible).

  • Pre-tared, labeled vial or flask with a secure cap.

  • Analytical balance located inside the glovebox.

Methodology:

  • Stabilize Balance: Ensure the analytical balance inside the glovebox is level and has acclimated to the glovebox atmosphere.

  • Tare Container: Place the empty, labeled destination vial on the balance and tare the weight.

  • Dispense Solid: Remove the cap from the organotin reagent bottle. Using a clean spatula, carefully dispense the desired amount of solid into the tared vial.

    • Causality: Perform this action slowly and deliberately over the balance pan. Avoid tapping the spatula on the side of the vial, which can generate fine dust particles that are difficult to contain and pose a significant inhalation risk if the containment were ever breached.[2]

  • Seal and Confirm: Securely cap the vial. Record the final mass. Tightly reseal the main reagent bottle.

  • Clean-up: Carefully wipe the spatula and the surrounding area with a disposable wipe (pre-dried before bringing into the box) to collect any stray particles. Dispose of the wipe in the designated solid waste container inside the glovebox.

Protocol: Solution Preparation

Objective: To dissolve the weighed solid in an appropriate anhydrous solvent.

Equipment:

  • Vial containing the weighed organotin solid.

  • Volumetric flask or other appropriate glassware.

  • Anhydrous, degassed solvent (previously brought into the glovebox).[16]

  • Pipette or syringe.

  • Stir bar and stir plate (optional).

Methodology:

  • Solvent Transfer: Using a clean pipette, add the required volume of anhydrous solvent to the vial containing the organotin solid.

    • Causality: Solvents must be rigorously dried and degassed before introduction to the glovebox.[16] Impure solvents are a primary source of atmospheric contamination and can ruin air-sensitive experiments.[15]

  • Dissolution: Cap the vial and gently swirl or agitate to dissolve the solid. If necessary, add a small stir bar and place the vial on a stir plate within the glovebox.

  • Transfer (if needed): If the final solution needs to be in a different vessel (e.g., a volumetric flask), perform the transfer carefully. Rinse the initial vial with small aliquots of the solvent and add them to the final vessel to ensure a complete quantitative transfer.

  • Labeling: Clearly label the final solution with the compound name, concentration, solvent, and date.

  • Storage: Store the solution in a tightly sealed container within the glovebox.

Waste Management & Decontamination

All organotin waste is considered hazardous.[2]

  • Waste Segregation: Maintain separate, clearly labeled, and sealed containers inside the glovebox for solid and liquid waste.[2] Solid waste includes contaminated gloves, wipes, and weighing papers. Liquid waste includes excess solutions and solvent rinses.

  • Waste Removal: Remove waste containers from the glovebox via the antechamber using the same purge/refill protocol. Once outside, handle these containers in a chemical fume hood.

  • Disposal: All organotin waste must be disposed of through an institutional hazardous waste program.[3][17] Do not mix organotin waste with other waste streams.[2]

  • Decontamination: For spills inside the glovebox, use an absorbent material to soak up liquids or carefully sweep up solids.[8] Place all contaminated materials in the solid waste container. Clean the area with a towel lightly dampened with a compatible solvent (e.g., toluene), followed by a dry towel. All cleaning materials are considered hazardous waste.[2]

Emergency Response

Chemical Spill
  • Inside Glovebox: The spill is contained. Follow the decontamination procedure outlined in Section 6.0.

  • Outside Glovebox (in lab): Evacuate all non-essential personnel.[8] Wearing full PPE, cover liquid spills with an inert absorbent material (e.g., vermiculite).[2] For solid spills, carefully sweep to avoid creating dust.[8] Place all material into a sealed, labeled container for hazardous waste disposal.[2] Decontaminate the area. Notify institutional safety personnel immediately.[2]

Personal Exposure
  • Skin Contact: Immediately remove any contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[13][18]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3][13]

  • Inhalation: Move the person to fresh air. Seek immediate medical attention.[3]

References

  • Process Sensing Technologies. (n.d.). Ensuring Safety & Purity in Inert Glove Boxes: Essential Measurements. Retrieved from [Link]

  • University College Dublin School of Chemistry. (2018, April 1). SOP For Operation Of Glove Boxes. Retrieved from [Link]

  • Cleatech Scientific. (2017, September 24). Inert Atmosphere Glove Box – Inert Glove Box. Retrieved from [Link]

  • Friscic, T., et al. (n.d.). Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0). PMC. Retrieved from [Link]

  • Jacomex. (n.d.). Inert Gas Purifiers for Glove Box. Retrieved from [Link]

  • Inert Corporation. (n.d.). Glove Boxes for Sensitive Chemicals & Materials. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). ORGANOTIN COMPOUNDS. CDC Stacks. Retrieved from [Link]

  • Cleanroom Technology. (2018, May 4). Safely handling air-sensitive products. Retrieved from [Link]

  • Momentum Transfer. (n.d.). How We Handle Air Sensitive Samples. Retrieved from [Link]

  • ACS Publications. (2008, May 29). Coupling an Electrospray Ionization Mass Spectrometer with a Glovebox: A Straightforward, Powerful, and Convenient Combination for Analysis of Air-Sensitive Organometallics. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Note: Specific page for Trimethyltin Chloride LCSS referenced, general link provided as deep link may be unstable]. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Introduction to organotin chemistry - and applications. Retrieved from [Link]

  • Jacomex. (n.d.). Synthesis and Preparation In Glove Box and Isolator. Retrieved from [Link]

  • JoVE. (2017, September 6). Video: Glovebox-Operating Procedure and Use of Impurity Sensors. Retrieved from [Link]

  • ResearchGate. (2013, November 24). How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?. Retrieved from [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Organo-tin compounds. Retrieved from [Link]

  • Mulks, M. (2025, January 21). Introduction of materials into a glovebox. Retrieved from [Link]

  • ProcessSensing.com. (n.d.). Glovebox and environmental chamber solutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]

  • University of San Diego. (n.d.). Glovebox usage. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn). Retrieved from [Link]

  • Al-Nahrain Journal of Science. (2021, September 30). Chemistry of Some Organotin Compounds. Retrieved from [Link]

  • Lupine Publishers. (2018, July 17). A Review of Organotin Compounds: Chemistry and Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, January 18). 3.6: Organotin and Organolead Compounds. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • MDPI. (2018, March 10). Microbes a Tool for the Remediation of Organotin Pollution Determined by Static Headspace Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low vapor pressure in tin precursor bubblers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Physics of Flux Stability

In Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of tin oxide (SnO₂) films, the precursor delivery system is the heartbeat of the process. Low vapor pressure is rarely a static "failure"; it is a dynamic symptom of thermodynamic mismatch.

For tin precursors, specifically organometallics like Tetrakis(dimethylamino)tin (TDMASn) and halides like Tin(IV) Chloride (SnCl₄) , the challenge lies in balancing volatility against thermal stability . A drop in vapor pressure typically manifests as reduced growth per cycle (GPC), non-uniform film thickness, or particle generation.

This guide moves beyond basic "check the heater" advice. We will diagnose the root causes—whether they are mass-transport limited (carrier gas saturation) or chemically limited (ligand decomposition)—and provide self-validating solutions.

Diagnostic Workflow

Before adjusting parameters, use this logic tree to isolate the failure mode.

TroubleshootingLogic Start Symptom: Low Growth Rate / Low Flux CheckTemp 1. Verify Thermal Gradient (Bubbler < Line < Valve) Start->CheckTemp CheckColor 2. Visual Inspection (Is Precursor Yellow/Cloudy?) CheckTemp->CheckColor Gradient OK TempFail Cold Spot Detected (Condensation) CheckTemp->TempFail Line T < Bubbler T CheckSat 3. Carrier Gas Saturation Test (Does Flux increase with Flow?) CheckColor->CheckSat Clear/Colorless ColorFail Precursor Degraded (Sn-Imine Formation) CheckColor->ColorFail Yellow/Precipitate SatFail Undersaturated (Residence Time too Low) CheckSat->SatFail Flux ≠ Linear w/ Flow Normal System Normal (Check Chamber Process) CheckSat->Normal Flux = Linear

Figure 1: Diagnostic logic tree for isolating vapor pressure anomalies in tin precursor delivery.

Technical Deep Dive: Troubleshooting & FAQs

Q1: My TDMASn precursor liquid has turned from colorless to yellow. Is this causing my pressure drop?

Verdict: Yes. This indicates chemical degradation.

The Science: TDMASn is thermally sensitive. Prolonged exposure to temperatures above 40–50°C, or trace moisture ingress, triggers a proton transfer reaction. This leads to the formation of Sn-imine complexes (metallacycles) and dimethylamine [1].

  • The "Yellow" Signal: The color shift is the visual signature of these Sn-imine impurities.

  • Impact on Vapor Pressure: These decomposition byproducts typically have lower volatility than pure TDMASn. As they accumulate in the bubbler, they dilute the mole fraction of active precursor (Raoult’s Law), effectively lowering the total vapor pressure of the mixture over time.

Corrective Action:

  • Immediate: Replace the precursor source. Once yellowing occurs, flux stability is compromised.

  • Prevention: Store TDMASn at <20°C when not in use. Ensure your bubbler temperature during operation does not exceed 40–50°C unless absolutely necessary for flux [2].

Q2: I increased the carrier gas flow, but the deposition rate didn't increase. Why?

Verdict: You have reached the limit of Bubbler Efficiency (Undersaturation).

The Science: Vapor delivery relies on the carrier gas (Ar/N₂) becoming saturated with precursor vapor. This requires sufficient residence time of the gas bubbles within the liquid.

  • The Bubbler Equation:

    
    
    
    • Ideally,

      
       scales linearly with 
      
      
      
      .
    • The Failure Mode: If

      
       is too high, bubbles rise too fast to equilibrate. The gas exits the bubbler undersaturated. You are blowing more gas, but picking up less precursor per unit volume.
      

Corrective Action:

  • Check Dip Tube Depth: Ensure the dip tube is submerged. If the liquid level is low (<20%), residence time drops drastically.

  • Double-Bubbler Method: Plumb two bubblers in series. The first acts as a saturator, the second ensures equilibrium.

Q3: We see pressure spikes and "dust" in the delivery lines. Is this a vapor pressure issue?

Verdict: No, this is a "Cold Spot" condensation issue.

The Science: Vapor pressure is exponentially dependent on temperature. If any point in your delivery line (a valve, a VCR fitting, or a flexible pigtail) is cooler than the bubbler, the vapor will re-condense back into a liquid or solid.

  • SnCl₄ Case: It hydrolyzes instantly with moisture to form solid oxides and HCl, appearing as white dust.

  • TDMASn Case: Condensation leads to liquid pooling. When a pulse of gas pushes this pool into the hot reactor, it flash-vaporizes, causing massive pressure spikes and particle defects on the wafer.

Corrective Action: Implement a strict Positive Thermal Gradient :

  • Rule of Thumb: Keep lines at least 10–15°C hotter than the bubbler. Keep valves 5°C hotter than the lines.

Comparative Data: Tin Precursors

Use this table to set your baseline expectations for vapor pressure.

PropertySnCl₄ (Tin IV Chloride) TDMASn (Tetrakis-dimethylamino-tin)
State at 20°C Fuming LiquidLiquid
Vapor Pressure High: ~18 mmHg (2.4 kPa) @ 20°C [3]Low: ~0.04 Torr @ 40°C [4]
Thermal Stability High (Stable > 600°C)Low (Decomposes > 150°C surface / >50°C pot)
Key Risk Corrosion (HCl byproduct)Ligand Decomposition (Yellowing)
Ideal Bubbler Temp 15°C - 25°C (Cooling often needed)40°C - 50°C (Heating required)

Protocol: Bubbler Saturation Verification

Perform this test to validate if your low flux is due to the bubbler mechanics or the chemical itself.

Prerequisites:

  • Mass Flow Controller (MFC) on carrier line.

  • Pressure gauge downstream of the bubbler.

  • (Optional) QCM or RGA in the chamber.

Step-by-Step:

  • Baseline: Set Bubbler Temp (

    
    ) to 40°C (for TDMASn). Allow 2 hours for thermal equilibrium.
    
  • Ramp Flow: Step carrier gas flow (

    
    ) from 50 sccm to 500 sccm in 50 sccm increments.
    
  • Measure: Record the Chamber Pressure (

    
    ) or precursor partial pressure (via RGA) at each step.
    
  • Plot: Plot Precursor Flux vs. Carrier Flow .

    • Pass: The plot is a straight line passing through zero.

    • Fail: The plot curves downward (plateaus) at higher flows.

  • Analysis: The point where the curve deviates from linearity is your Max Efficient Flow Rate . Do not operate above this flow.

Ideal Thermal Setup Diagram

Visualizing the "Positive Thermal Gradient" required to prevent low-pressure symptoms caused by condensation.

ThermalGradient Figure 2: Mandatory Positive Thermal Gradient (T1 < T2 < T3 < T4) to maintain vapor pressure. Bubbler Bubbler Source (T1: 40°C) Generates Vapor Line Delivery Line (T2: 60°C) Prevents Condensation Bubbler->Line Saturated Vapor Valve ALD Valve (T3: 70°C) Prevents Clogging Line->Valve Transport Chamber Reactor Chamber (T4: 150°C) Surface Reaction Valve->Chamber Pulse

References

  • ChemRxiv. (2025).[1] Suppressing H-transfer in Tetrakis(dimethylamino)tin(IV) for Stable Atomic Layer Deposition of Tin Oxide.Link

  • Northwestern University. (2008). Atomic layer deposition of tin oxide films using tetrakis(dimethylamino)tin.[1][2] Journal of Vacuum Science & Technology A. Link

  • NIST WebBook. (2024). Tin(IV) Chloride Thermophysical Properties.[3][4] National Institute of Standards and Technology. Link

  • Strem Chemicals. (2024). Tetrakis(dimethylamino)tin(IV) Product Data & Vapor Pressure.[5][6]Link

Sources

Technical Support Center: N,N'-Di-t-butyl-2,3-diamidobutanetin(II) Stability & Handling

[1]

Part 1: Immediate Visual Diagnostic (The "Traffic Light" System)

User Question: "My precursor arrived, but the color looks different from the last batch. Is it still usable?"

Scientist Response: The most reliable initial quality check for N,N'-Di-t-butyl-2,3-diamidobutanetin(II) is a visual inspection of its color and physical state.[1] This Tin(II) cyclic diamide is highly sensitive to oxygen and moisture. Use the following decision matrix to determine usability immediately.

Status Indicator Table
Color / AppearanceChemical StateUsability StatusAction Required
Orange / Deep Yellow Pristine Sn(II) ✅ GO Proceed with deposition.[1] Material is active.
Pale Yellow / Off-White Partial Oxidation ⚠️ CAUTION Surface oxidation likely.[1] Sublimation may purify, but yield will be lower.[1]
White / Colorless Crust Full Oxidation (SnO₂) ❌ STOP Material is dead. Do not install in reactor.
Black / Dark Grey Thermal Decomp (Sn⁰) ❌ STOP Thermal damage. Metallic tin has formed.
Liquid / Wet Sludge Hydrolysis ❌ STOP Moisture ingress has cleaved the ligand.
Visual Decision Tree

VisualCheckStartInspect Precursor ColorOrangeOrange / Deep YellowStart->OrangeMatchWhiteWhite / Pale CrustStart->WhiteMatchBlackBlack / Dark GreyStart->BlackMatchAction1Status: ACTIVEProceed with ALD/CVDOrange->Action1Action2Status: OXIDIZEDLikely SnO2 formationDiscard MaterialWhite->Action2Action3Status: DECOMPOSEDThermal damage (Sn metal)Check storage tempBlack->Action3

Figure 1: Decision tree for immediate usability assessment based on visual cues.

Part 2: Mechanisms of Degradation (The "Why")

User Question: "Why does it turn white? I stored it in a glovebox."

Scientist Response: Even inside a glovebox, trace moisture (ppm levels) or oxygen can degrade this precursor over time. The color changes are direct visual evidence of specific chemical transformations.

The "White Death" (Oxidative Degradation)

The pristine molecule contains a Tin(II) center. Tin(II) is thermodynamically unstable relative to Tin(IV) in the presence of oxygen.

  • Mechanism: Oxygen attacks the Sn(II) center, oxidizing it to Sn(IV).

  • Result: The orange Sn(II) complex converts to Tin(IV) Oxide (SnO₂) , which is a white, non-volatile ceramic.

  • Impact: SnO₂ will not sublime. It will remain in your bubbler/canister as a crust, causing poor flux and failed depositions.[1]

Hydrolysis (Moisture Attack)
  • Mechanism: Water molecules attack the Sn-N bonds (amide bonds).

  • Reaction:

    
    
    
  • Sign: The free ligand (N,N'-di-tert-butyl-2,3-diaminobutane) is a colorless liquid/low-melting solid.[1] If you see "wetness" or smell a strong amine/fishy odor, hydrolysis has occurred.[1]

Degradation Pathway Diagram

DegradationPrecursorSn(II) Precursor(Orange Solid)SnO2SnO2(White Solid)Precursor->SnO2OxidationHydrolysisSnOx + Free Amine(White Solid + Liquid)Precursor->HydrolysisHydrolysisSnMetalSn Metal(Black Precipitate)Precursor->SnMetalDisproportionationO2+ O2 (Air Leak)O2->SnO2H2O+ H2O (Moisture)H2O->HydrolysisHeat+ Heat (>150°C)Heat->SnMetal

Figure 2: Chemical pathways leading to observed color changes in Sn(II) precursors.[1]

Part 3: Troubleshooting & Validation Protocols

User Question: "I'm not sure if the color is 'pale orange' or 'off-white'. How can I verify purity without running a full deposition?"

Scientist Response: If visual inspection is ambiguous, use these validation steps.

Protocol A: The Solubility Test (Glovebox Required)
  • Why: The pristine precursor is soluble in dry hydrocarbons (toluene, hexane). SnO₂ (oxidation product) is completely insoluble.

  • Steps:

    • Take a small spatula tip (~50 mg) of the material in a glovebox.

    • Add 2 mL of dry, anhydrous toluene or hexane.

    • Observation:

      • Clear Orange Solution: High purity. Usable.

      • Cloudy/Turbid Suspension: Partially oxidized. Filter before use if possible, or expect particle generation.[1]

      • White Precipitate at Bottom: Heavily oxidized. Discard.

Protocol B: 1H NMR Validation
  • Why: To detect free ligand (hydrolysis) or paramagnetic impurities.

  • Standard: The pristine compound is diamagnetic (Sn²⁺ is

    
    ).
    
  • Key Signals (Benzene-d6):

    • Look for the tert-butyl group singlet.

    • Shift: Pristine Sn(II) complex usually shows a sharp singlet.

    • Red Flag: If you see a second set of tert-butyl peaks or broad smearing, it indicates free ligand (hydrolysis) or exchange with oxidized species.[1]

Part 4: Storage & Handling Best Practices

To prevent the "White Death" of your precursor:

  • Temperature Control:

    • Storage: Keep at room temperature or slightly chilled (< 25°C).

    • Avoid: Do not store above 40°C for long periods. High heat promotes disproportionation to Sn metal (Black).

  • Container Integrity:

    • Use stainless steel bubblers with high-integrity bellows valves (e.g., Swagelok, Ham-Let).[1]

    • Never store in glass vials with plastic caps for long periods; moisture permeates plastics.

  • Headspace Purge:

    • After every use, backfill the headspace with Ultra-High Purity (UHP) Nitrogen or Argon.

Part 5: References & Grounding

1. Commercial Specifications & Physical Properties

  • Source: Strem Chemicals (Ascensus).[2] Catalog #50-1150: N,N'-Di-t-butyl-2,3-diamidobutanetin(II).[1][2][3]

    • Verification: Lists appearance as "orange pwdr" and CAS 1268357-44-3.[1][2][4]

    • URL:

2. ALD Precursor Chemistry (Sn(II) Amides)

  • Source: Atomic Layer Deposition of Tin Oxide. (General literature on Sn(II) amidinates/amides).

    • Context: Explains the sensitivity of Sn(II)-N bonds to hydrolysis and the formation of SnO₂ (white) upon oxidation.

    • URL: (See Figure 2-5 for appearance of similar Sn(II) solids).[1]

3. Safety & Handling Data

  • Source: PubChem / NIH. Tin(II) Organometallics Safety.

    • Context: General handling for air-sensitive organotins.

    • URL:

4. Degradation Studies

  • Source: Dalton Transactions. "Evaluation of Sn(II) aminoalkoxide precursors...".

    • Context: Discusses thermal decomposition pathways of Sn(II) precursors to Sn metal (black) or SnO (white/yellow).

    • URL:

Technical Support Center: Tin(II) ALD Precursor Line Conditioning

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers on Eliminating Trace Moisture for High-Quality Tin Oxide Thin Films

Welcome to the Technical Support Center. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions (FAQs) for managing and removing trace moisture from tin(II) Atomic Layer Deposition (ALD) precursor lines. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the scientific reasoning behind them to ensure the integrity and reproducibility of your experiments.

The Critical Impact of Moisture in Tin(II) ALD

Tin(II) precursors, such as Tetrakis(dimethylamino)tin(IV) (TDMASn) and Tin(II) acetylacetonate (Sn(acac)2), are highly reactive and exceptionally sensitive to moisture.[1][2] Trace amounts of water vapor (H₂O) within the precursor delivery lines can lead to a cascade of problems, including:

  • Precursor Degradation: Tin(II) precursors can vigorously react with water, leading to hydrolysis.[1][2] This reaction consumes the precursor before it reaches the reactor chamber, altering the dosimetry and depleting your source material.

  • Uncontrolled Film Growth: The presence of moisture can initiate unwanted Chemical Vapor Deposition (CVD)-like growth, compromising the self-limiting nature of the ALD process.[3][4] This results in non-uniform films with poor thickness control.

  • Film Impurities: Hydrolysis byproducts can be incorporated into the growing film, leading to defects and altering the desired electrical and optical properties of the tin oxide layer.

  • Process Instability: Fluctuations in trace moisture levels can cause run-to-run variability, making it difficult to achieve reproducible results.

This guide will walk you through the essential procedures for conditioning your ALD precursor lines to eliminate these issues.

Troubleshooting Guide: Diagnosing and Resolving Moisture Contamination

This section is structured in a question-and-answer format to directly address common issues you may encounter.

Question 1: My SnO₂ film growth rate is inconsistent or lower than expected. Could this be a moisture issue?

Answer: Yes, this is a classic symptom of moisture contamination in the precursor line. The TDMASn precursor, for example, reacts with water to form tin hydroxides and dimethylamine.[1] This pre-reaction consumes the precursor before it can participate in the surface reactions on your substrate, leading to a lower effective dose and consequently, a reduced growth per cycle (GPC).

To diagnose this, you should first verify your precursor bubbler temperature and the mass flow controller (MFC) setpoints. If these are correct, moisture contamination is a likely culprit.

Question 2: I'm observing hazy or particulate-contaminated films. What's the cause?

Answer: Hazy films or the presence of particulates often point to gas-phase reactions. When your tin(II) precursor encounters water vapor in the delivery line, it can nucleate particles of tin oxide or related compounds. These particles can then be carried into the reactor and deposit on your substrate, leading to a rough, hazy appearance and compromising device performance.

This underscores the necessity of maintaining all gas lines at a higher temperature than the precursor bubbler to prevent condensation and to minimize the impact of any residual moisture.[1]

Question 3: How can I be certain that my precursor lines are free of moisture?

Answer: While a residual gas analyzer (RGA) can provide a definitive answer, a well-executed bake-out and purge procedure is a reliable and practical method for ensuring a dry delivery line. The principle is to use elevated temperatures to desorb water molecules from the stainless steel surfaces of the tubing and high-purity inert gas to sweep them out of the system.

A properly conditioned line will allow for stable and reproducible film growth. If you observe a consistent GPC over multiple runs after performing the procedure below, you can be confident that your lines are sufficiently dry.

Experimental Protocol: Bake-Out and Purge for Tin(II) Precursor Lines

This protocol outlines a self-validating system for removing trace moisture. The causality behind each step is explained to enhance understanding and ensure proper execution.

Objective: To desorb and remove trace moisture from the ALD precursor delivery lines to ensure the integrity of the tin(II) precursor and achieve reproducible film growth.

Materials:

  • ALD system with the tin(II) precursor line installed.

  • High-purity (99.999% or higher) inert gas source (e.g., Nitrogen or Argon).

  • Heating capabilities for the precursor lines (e.g., heating tape, line heaters).

  • Temperature controllers and thermocouples.

Step-by-Step Methodology:
  • Isolate the Precursor: Ensure the precursor cylinder or bubbler is isolated from the main delivery line by closing the appropriate valves. This is critical to prevent thermal decomposition of the precursor during the bake-out. TDMASn, for instance, can undergo thermal degradation at elevated temperatures.[5][6]

  • Establish Inert Gas Flow: Begin flowing a high-purity inert gas (Nitrogen or Argon) through the precursor line at a moderate flow rate (e.g., 50-100 sccm). This continuous purge is essential to carry away the desorbed water molecules.

  • Initiate Bake-Out: Gradually increase the temperature of the precursor lines using heating tape or line heaters. The target temperature should be significantly higher than the precursor's operating temperature but well below the temperature limits of your system's components.

    • Rationale: Increasing the temperature provides the necessary thermal energy for water molecules to overcome their adsorption energy on the stainless steel surfaces of the tubing.

  • Maintain Bake-Out Conditions: Hold the lines at the target temperature while maintaining the inert gas purge for an extended period.

    • Rationale: This extended period ensures that moisture from deeper within the metal's surface and from any crevices has time to desorb and be purged from the system.

  • Cool Down Under Purge: After the bake-out duration, turn off the heating elements but continue the inert gas purge as the lines cool down to their normal operating temperature.

    • Critical Point: This is arguably the most crucial step. As the lines cool, the partial pressure of any remaining water vapor in the system must be kept extremely low to prevent re-adsorption onto the now-clean surfaces. A continuous high-purity purge is the only way to achieve this.

  • Re-introduce Precursor: Once the lines have reached their stable operating temperature, you can stop the high-flow purge and open the valves to introduce the tin(II) precursor into the conditioned line.

Quantitative Data Summary Table:
ParameterRecommended ValueRationale
Bake-Out Temperature 150-200 °CSufficient to desorb water without damaging system components.
Inert Gas Purity ≥ 99.999% (UHP)Minimizes the introduction of new moisture or oxygen.
Purge Gas Flow Rate 50-100 sccmEffective for removing desorbed moisture without excessive gas consumption.
Bake-Out Duration 8-12 hours (overnight)Ensures thorough outgassing of the lines.
Cool-Down Procedure Under continuous inert gas purgePrevents re-adsorption of moisture onto the cleaned surfaces.

Visualization of the Troubleshooting Workflow

The following diagram illustrates the logical steps to take when diagnosing potential moisture contamination in your tin(II) ALD system.

Moisture_Troubleshooting start Start: Poor SnO₂ Film Quality (Low GPC, Hazy, Particulates) check_params Verify ALD Process Parameters (Precursor Temp, MFCs, etc.) start->check_params params_ok Parameters Correct? check_params->params_ok adjust_params Adjust and Re-run params_ok->adjust_params No moisture_suspected Moisture Contamination Suspected params_ok->moisture_suspected Yes adjust_params->start perform_bakeout Perform Line Bake-Out and Purge Protocol moisture_suspected->perform_bakeout rerun_growth Re-run ALD Growth perform_bakeout->rerun_growth problem_solved Problem Resolved? (Consistent GPC, Good Film Quality) rerun_growth->problem_solved contact_support Contact Technical Support for Advanced Diagnostics problem_solved->contact_support No success Success: Continue with Experiments problem_solved->success Yes

Caption: Troubleshooting workflow for moisture in Sn(II) ALD lines.

Frequently Asked Questions (FAQs)

Q1: Can I use a shorter bake-out time if I'm in a hurry?

A: While a shorter bake-out is better than none, an abbreviated procedure may not fully remove all adsorbed water, especially from less accessible parts of the gas lines. An overnight bake-out is strongly recommended, particularly for new installations or after the system has been vented to atmosphere for an extended period.

Q2: My ALD system uses water as the co-reactant. Do I still need to be concerned about trace moisture in the precursor line?

A: Absolutely. The water in the co-reactant line is intentionally introduced in controlled pulses.[3] Any moisture in the precursor line is uncontrolled and will cause the pre-reactions and degradation issues discussed earlier. The separation of precursors is fundamental to the ALD process.[3][7]

Q3: Is it possible for the precursor itself to be a source of moisture?

A: Reputable suppliers provide precursors with very low moisture content. However, improper handling, such as exposure to ambient air during installation, can introduce moisture.[1][2] Always handle precursor cylinders in an inert atmosphere (e.g., a glovebox) to prevent contamination.

Q4: I've performed the bake-out, but my results are still inconsistent. What else could be the issue?

A: If you are confident that the precursor line is dry, consider other potential sources of variability:

  • Precursor Stability: TDMASn can degrade over time, even with proper storage.[5][6] Consider the age and storage conditions of your precursor.

  • Leaks: A small leak in the system can introduce atmospheric moisture. Perform a leak check on your system.

  • Co-reactant Delivery: Issues with the co-reactant (e.g., water, ozone) delivery can also affect film growth. Ensure the co-reactant lines are functioning correctly. For instance, using ozone instead of water can sometimes reduce issues related to residual water in the chamber.[8]

Q5: Should the precursor bubbler be heated during the line bake-out?

A: No. The bubbler should be kept at or below its normal operating temperature and be isolated from the gas line being baked out. Overheating the precursor can cause it to decompose, which will lead to severe process issues.[4][5]

References

  • Suppressing H-transfer in Tetrakis(dimethylamino)tin(IV) for Stable Atomic Layer Deposition of Tin Oxide . ChemRxiv. [Link]

  • Ereztech LLC SN6779 Safety Data Sheet . Ereztech LLC. [Link]

  • Suppressing H-transfer in Tetrakis(dimethylamino)tin(IV) for Stable Atomic Layer Deposition of Tin Oxide | Request PDF . ResearchGate. [Link]

  • Interfacial Effects of Tin Oxide Atomic Layer Deposition in Metal Halide Perovskite Photovoltaics . OSTI.GOV. [Link]

  • ALD Barrier Layer Materials and Configuration and their Effects on Water Vapor Transmission Performance . Society of Vacuum Coaters. [Link]

  • Moisture Permeation through Ultrathin TiO2 Films Grown by Atomic Layer Deposition | Request PDF . ResearchGate. [Link]

  • Moisture managed—atomic layer deposition offers advantages for preserving lumber . The American Ceramic Society. [Link]

  • Atmospheric atomic layer deposition of SnO2 thin films with tin(ii) acetylacetonate and water . Dalton Transactions (RSC Publishing). [Link]

  • Spatial Atmospheric Pressure Atomic Layer Deposition of Tin Oxide as an Impermeable Electron Extraction Layer for Perovskite Solar Cells with Enhanced Thermal Stability . ACS Publications. [Link]

  • Incomplete elimination of precursor ligands during atomic layer deposition of zinc-oxide, tin-oxide, and zinc-tin-oxide . The Journal of Chemical Physics | AIP Publishing. [Link]

  • Atomic layer deposition . Wikipedia. [Link]

  • Use of a New Non-Pyrophoric Liquid Aluminum Precursor for Atomic Layer Deposition . MDPI. [Link]

  • Effect of ozone concentration on atomic layer deposited tin oxide . AIP Publishing. [Link]

  • Effect of early stage growth on moisture permeation of thin-film Al2O3 grown by atomic layer deposition on polymers . Journal of Vacuum Science & Technology A | AIP Publishing. [Link]

  • Growth behavior and properties of atomic layer deposited tin oxide on silicon from novel tin(II)acetylacetonate precursor and ozone . AIP Publishing. [Link]

  • Deposition Mechanism and Characterization of Plasma-Enhanced Atomic Layer-Deposited SnOx Films at Different Substrate Temperatures . PMC. [Link]

  • ATOMIC LAYER DEPOSITION OF TIN DIOXIDE NANOFILMS: A REVIEW . [Link]

  • Rapid flush purging during atomic layer deposition.
  • Atomic layer deposition of tin oxide films using tetrakis„dimethylamino… tin . Northwestern University. [Link]

  • Unveiling and optimizing the role of ALD-SnO2 in Perovskite solar cells . ResearchGate. [Link]

  • Influences of deposition conditions on atomic layer deposition films for enhanced performance in perovskite solar cells . OAE Publishing Inc. [Link]

  • Overview of Sn precursors used for ALD of tin oxides . ResearchGate. [Link]

  • Precursor Engineering of Atomic Layer Deposition for Top-Gate Insulators on Monolayer MoS2 Transistors . Eric Pop - Stanford University. [Link]

  • Incomplete elimination of precursor ligands during atomic layer deposition of zinc-oxide, tin-oxide, and zinc . SciSpace. [Link]

  • SnO deposition via water based ALD employing tin(ii) formamidinate: precursor characterization and process development . Dalton Transactions (RSC Publishing). [Link]

  • Optimization of Precursor Utilization Using Spatial ALD . The Society of Vacuum Coaters. [Link]

  • Atomic Layer Deposition Operation Instructions . [Link]

  • Bake-out test for ALD-coated PCB . ResearchGate. [Link]

  • Atomic Layer Deposition Recipes . UCSB Nanofab Wiki. [Link]

  • Effects of Film Thickness of ALD-Deposited Al2O3, ZrO2 and HfO2 Nano-Layers on the Corrosion Resistance of Ti(N,O)-Coated Stainless Steel . PMC. [Link]

  • Impact of Relative Humidity during Spin-Deposition of Metal Oxide Thin Films from Aqueous Solution . NSF Public Access Repository. [Link]

  • Characterization and prevention of humidity related degradation of atomic layer deposited Al 2 O 3 . AIP Publishing. [Link]

  • Atomic Layer Deposition of TiN in Horizontal Vias Using Hydrazine as Nitrogen Precursor . Kummel Lab. [Link]

Sources

Technical Support Center: Carbon Contamination in Tin Oxide (SnO2) CVD Films

Author: BenchChem Technical Support Team. Date: March 2026

Operator: Senior Application Scientist Status: Active Case ID: SnO2-C-Contam-001 Audience: Materials Scientists, Process Engineers, Bio-sensor Developers

Mission Statement

Welcome to the Advanced Materials Technical Support Center. You are likely here because your Tin Oxide (SnO2) films—critical for transparent electrodes, gas sensors, or perovskite solar cells—are underperforming. High sheet resistance, optical absorption (browning), or poor stoichiometry often point to a single, insidious culprit: Carbon Contamination.

This guide is not a textbook; it is a troubleshooting protocol designed to diagnose, isolate, and eliminate carbon impurities from your Chemical Vapor Deposition (CVD) process.

Module 1: Diagnostic Hub

Identify your issue based on observed symptoms.

Q1: My SnO2 films are yellowish/brownish and have lower than expected transmittance. Is this carbon?

Verdict: Highly Likely. Pure SnO2 is a wide-bandgap semiconductor (


) and should be transparent in the visible region.
  • The Physics: Carbon impurities, often in the form of graphitic clusters or amorphous carbon, introduce mid-gap states and scattering centers. This results in parasitic absorption, particularly in the blue/violet spectrum, causing a yellow or brown tint.

  • Immediate Check: Perform a Raman Spectroscopy scan. If you see broad peaks around

    
     (D-band) and 
    
    
    
    (G-band), you have graphitic carbon incorporation.
Q2: My sheet resistance ( ) is unstable or too high, despite high carrier concentration.

Verdict: Possible Grain Boundary Contamination.

  • The Physics: Carbon segregates at grain boundaries, forming insulating barriers that impede carrier mobility (

    
    ). Even if your doping (e.g., Fluorine or Antimony) creates free carriers, they cannot move effectively across carbon-rich boundaries.
    
  • Differentiation: If Hall effect measurement shows high carrier density (

    
    ) but very low mobility (
    
    
    
    ), carbon scattering is a primary suspect.

Module 2: Root Cause Analysis

Understanding the mechanism of failure.

The Chemistry of Contamination

In MOCVD (Metal-Organic CVD), we typically use organotin precursors like Tetramethyltin (TMT) or Monobutyltin Trichloride (MBTC) . These molecules contain Sn-C bonds.[1] The goal is to break every single Sn-C bond and replace it with an Sn-O bond.

Failure Mechanism: If the oxidation potential (oxygen/water concentration) or thermal energy is insufficient, the organic ligands (methyl/butyl groups) do not fully combust into


 and 

. Instead, they crack and incorporate into the growing film as interstitial carbon or Sn-C defects.
Visualization: The Ligand Removal Pathway

The following diagram illustrates the critical competition between successful film growth (Oxidation) and contamination (Pyrolysis/Cracking).

LigandRemoval Precursor Organotin Precursor (Sn-R bonds) Adsorption Surface Adsorption Precursor->Adsorption Reaction Surface Reaction Adsorption->Reaction FullOx Full Oxidation (High O2/H2O) Reaction->FullOx Ideal Conditions PartialOx Incomplete Oxidation (Low O2/T) Reaction->PartialOx O2 Starvation PureFilm Pure SnO2 Lattice (High Transparency) FullOx->PureFilm Byproducts Volatile Byproducts (CO2, H2O, HCl) FullOx->Byproducts ContamFilm C-Doped SnO2 (High Resistivity/Haze) PartialOx->ContamFilm Ligand Cracking PartialOx->Byproducts Reduced

Figure 1: Mechanistic pathway showing how insufficient oxidation leads to ligand cracking and carbon incorporation.

Module 3: Mitigation Protocols

Step-by-step solutions to fix the problem.

Protocol A: Oxidant Tuning (The Water Effect)

Issue: Using dry


 alone with organometallics often requires prohibitively high temperatures (

) to remove carbon. Solution: Introduce Water Vapor (

).
  • Why: Water promotes hydrolysis, which cleaves Sn-C bonds more effectively than thermal oxidation at lower temperatures (

    
    ).
    
  • The Recipe:

    • Standard: bubbler setup with deionized water.

    • Ratio: Maintain an

      
       molar ratio of at least 10:1 .
      
    • Warning: Excess water can induce "dusting" (gas-phase pre-reaction). If you see white powder in the chamber, reduce the water flow or reactor pressure.

Protocol B: The "Thermal Window" Adjustment

Issue: Deposition temperature (


) is too low for complete ligand decomposition.
Temperature ZoneCarbon RiskFilm Quality
< 350°C CRITICAL High C content, amorphous, poor conductivity.
350°C -- 450°C MODERATE Transition zone. Requires H2O assistance.
> 450°C LOW C is oxidized to CO2. Best crystallinity.

Action: Increase


 in 

increments. Monitor the C1s peak in XPS (see Module 4).
Protocol C: Post-Deposition Annealing

Issue: Bulk film is okay, but surface carbon or grain boundaries are problematic. Solution: Oxidative Annealing.

  • Atmosphere: Air or

    
     flow.
    
  • Temperature:

    
    .
    
  • Duration: 30–60 minutes.

  • Mechanism: This burns off graphitic residues and fills oxygen vacancies, improving stoichiometry. Note: This may slightly increase resistance initially by reducing carrier concentration (filling vacancies), but mobility will improve drastically.

Troubleshooting Decision Tree

Follow this logic flow to resolve your contamination issue.

Troubleshooting Start Start: High Carbon Detected CheckPrecursor Precursor Type? Start->CheckPrecursor TMT Tetramethyltin (TMT) CheckPrecursor->TMT MBTC MBTC (Chlorides) CheckPrecursor->MBTC CheckTemp Is T_dep > 450°C? TMT->CheckTemp CheckOxidant Is H2O present? MBTC->CheckOxidant ActionTemp Increase T_dep CheckTemp->ActionTemp No ActionO2 Increase O2 Flow CheckTemp->ActionO2 Yes (Needs more oxidant) CheckOxidant->CheckTemp Yes ActionWater Add/Increase H2O Vapor CheckOxidant->ActionWater No

Figure 2: Logic flow for selecting the correct mitigation strategy based on precursor and process conditions.

Module 4: Validation & Analytics

How to prove the carbon is gone.

XPS (X-ray Photoelectron Spectroscopy)

This is the gold standard.

  • Target: Scan the C1s core level.

  • Adventitious Carbon: You will always see a peak at 284.8 eV due to air exposure. This is unavoidable.

  • The Test: Perform Depth Profiling (Argon ion sputtering).

    • Fail: If the C1s signal persists after sputtering 5–10 nm into the film, the carbon is incorporated in the bulk.

    • Pass: If C1s disappears after the first sputter cycle, your film is clean; the carbon was just surface contamination.

Precursor Comparison Table

Select the right tool for the job to minimize risk.

PrecursorFormulaCarbon RiskChlorine RiskRecommended Oxidant
TMT

High None

+ Plasma or High T
MBTC

Medium High

(Hydrolysis)
TBT

Very High NoneStrong Oxidant (

)
SnCl4

Zero Very High

+ Methanol

References

  • MDPI. (2018). Surface Properties of SnO2 Nanowires Deposited on Si Substrate Covered by Au Catalyst Studies by XPS, TDS and SEM. Retrieved from [Link]

  • ResearchGate. (2025).[2] Tin Oxide Films by Chemical Vapor Deposition Using a Monobutyltin Trichloride Source: The Effect of H2O on Deposition Behavior. Retrieved from [Link]

  • INFN. (2006). XPS depth profiling studies of L-CVD SnO2 thin films. Retrieved from [Link]

  • NIH/PubMed. (2015). Effect of water vapor on Pd-loaded SnO2 nanoparticles gas sensor. Retrieved from [Link]

Sources

Technical Support Guide: Impact of Ligand Steric Bulk on Tin Precursor Volatility for ALD/CVD Applications

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center with troubleshooting guides and FAQs.

Welcome to the Technical Support Center for advanced precursor chemistry. This guide is designed for researchers, scientists, and process engineers working with tin precursors for thin-film deposition techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). We will explore the critical relationship between the steric properties of ligands and the volatility of organotin precursors, providing fundamental knowledge, troubleshooting advice, and practical experimental protocols.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core principles governing precursor volatility. Understanding these concepts is the first step in diagnosing and solving experimental issues.

Q1: What is precursor volatility and why is it critical for ALD and CVD?

A: Precursor volatility refers to the tendency of a compound to vaporize. For ALD and CVD processes, which rely on gas-phase transport, a precursor must have sufficient vapor pressure at a given temperature to be efficiently delivered from its container (a bubbler or sublimator) into the reaction chamber.[1][2] Insufficient volatility leads to low and unstable precursor flux, resulting in slow or non-existent film growth. The ideal precursor is volatile enough for transport but thermally stable enough to not decompose in the gas phase before reaching the substrate.[2][3]

Q2: How does the steric bulk of a ligand affect the volatility of a tin precursor?

A: The steric bulk of a ligand—its size and spatial arrangement—is a primary tool for tuning precursor volatility. The underlying principle is based on controlling intermolecular forces (IMFs), such as van der Waals forces.[4][5]

  • Small Ligands: Precursors with small, sterically unhindered ligands can pack closely together in the condensed phase (solid or liquid). This proximity leads to strong intermolecular attractions, which require more energy (a higher temperature) to overcome for the molecule to enter the gas phase. The result is lower volatility.

  • Bulky Ligands: Large, bulky ligands act like physical shields, preventing molecules from approaching each other closely.[6] This steric hindrance weakens the overall intermolecular forces.[7] With weaker attractions holding them together, the molecules can transition into the vapor phase more easily, resulting in higher volatility at a given temperature.[8]

Q3: What is oligomerization and how does it relate to steric hindrance and volatility?

A: Oligomerization is the process where several individual precursor molecules (monomers) link together to form a larger complex (a dimer, trimer, tetramer, etc.). This is common in metal alkoxides where the metal center is electropositive and has accessible coordination sites.[8]

Steric hindrance is the most effective way to prevent oligomerization. As the steric demand of the ligands increases, the degree of molecular complexity decreases.[8] For example, tin(IV) ethoxide (a small ligand) is a tetramer, while tin(IV) tertiary-butoxide (a bulky ligand) is a monomer.[8] Since oligomers have a much higher effective molecular weight and stronger intermolecular forces than their monomeric counterparts, they are significantly less volatile.[9] Therefore, using bulky ligands to maintain a monomeric state is a key strategy for designing highly volatile precursors.

Q4: Besides steric bulk, what other ligand properties influence precursor volatility?

A: While steric bulk is a dominant factor, other properties also play a role:

  • Molecular Weight: Generally, as molecular weight increases, volatility decreases due to stronger London dispersion forces.[10][11] However, this is not a strict rule. The effect of preventing oligomerization with a bulky ligand often outweighs the volatility decrease from the added mass of the ligand itself.[9]

  • Polarity and Hydrogen Bonding: Ligands that introduce strong dipoles or the capacity for hydrogen bonding can significantly increase intermolecular forces, thereby reducing volatility.[5][11]

  • Ligand Type: The nature of the coordinating atom (e.g., N, O, S) and the overall ligand structure (e.g., chelating amidinates, β-diketonates) influences the strength of the metal-ligand bond and the molecule's overall shape and polarity, all of which impact thermal properties.[1][12]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during deposition experiments.

Issue 1: My film growth rate is extremely low or non-existent. What's wrong with my precursor delivery?

Symptoms: You observe a very low growth-per-cycle (GPC) in ALD or a low deposition rate in CVD, even with long pulse times and high bubbler temperatures.

  • Possible Cause 1: Inherently Low Precursor Volatility. The precursor may not be generating enough vapor pressure at your set temperature. This is common with precursors that have small ligands and a tendency to oligomerize.

    • Troubleshooting Steps:

      • Verify Precursor Properties: Check the supplier's documentation or literature for TGA data to understand its volatility profile.

      • Increase Bubbler/Sublimator Temperature: Cautiously increase the source temperature in small increments (5-10°C). Be aware of the precursor's decomposition temperature.

      • Ensure Uniform Heating: Check that all gas lines from the source to the chamber are heated to a temperature at least 10-20°C higher than the source to prevent condensation.[13]

      • Consider a Different Precursor: If the required temperature approaches the decomposition point, you may need a precursor with bulkier ligands designed for higher volatility.

  • Possible Cause 2: Precursor Decomposition. The source temperature required for adequate vaporization might be causing the precursor to decompose in the bubbler or gas lines.[2]

    • Troubleshooting Steps:

      • Perform TGA: A thermogravimetric analysis is the best way to determine the precursor's thermal stability window.[1][14]

      • Look for Residue: After a run, carefully inspect the bubbler for non-volatile residue, which is a clear sign of decomposition.

      • Lower the Temperature: Operate within the stable temperature window identified by TGA, even if it means accepting a lower (but stable) delivery rate.

Issue 2: My tin oxide films have high carbon content and poor quality. How can I fix this?

Symptoms: Electrical measurements show poor conductivity, or film analysis (e.g., XPS, Auger) reveals significant carbon impurities.

  • Possible Cause: Incomplete Ligand Removal or Ligand Decomposition. This occurs when the ligands do not cleanly react and desorb during the ALD/CVD process. The steric bulk and chemical nature of the ligand can influence this. While bulky ligands aid volatility, they can sometimes be more difficult to remove completely from the surface at lower temperatures.[15]

    • Troubleshooting Steps:

      • Increase Deposition Temperature: Higher substrate temperatures can provide more thermal energy for the surface reactions to go to completion, aiding in the removal of ligand fragments.

      • Extend Co-reactant Pulse/Purge Times: In ALD, ensure your co-reactant (e.g., H₂O, O₃) pulse and subsequent purge times are long enough to fully react with the chemisorbed precursor and remove all byproducts.[15][16]

      • Choose a Different Ligand System: Some ligand classes have cleaner decomposition pathways. For instance, M-N bonded precursors like amidinates can be highly reactive and lead to lower impurity films compared to some carbon-heavy alkoxides.[1]

Issue 3: My precursor delivery has stopped completely, and the pressure readings are abnormal.

Symptoms: No precursor flow is detected, and you may see pressure spikes or an inability to pump down the delivery line.

  • Possible Cause: Clogged Gas Lines or Injector. This is a severe outcome of precursor condensation or decomposition.[17] If the precursor vapor encounters a "cold spot" in the delivery line, it will condense back to a liquid or solid, causing a blockage. Alternatively, a hot spot can cause decomposition and deposition of solid byproducts.

    • Troubleshooting Steps:

      • System Shutdown and Inspection: Safely shut down the system. Once cool and purged, carefully inspect the gas lines for blockages.

      • Review Temperature Profile: Map the temperature of your entire delivery path, from the bubbler to the chamber. Ensure there are no cold spots. All sections of the line must be hotter than the source container.[13]

      • Bake-out Procedure: If the clog is minor, a system bake-out under vacuum (without precursor flow) might clear it. For severe clogs, mechanical cleaning or replacement of the lines may be necessary.

Section 3: Experimental Protocols & Data

A self-validating experimental approach is crucial for reliable results. This section provides a standard protocol for assessing precursor properties.

Protocol 1: Evaluating Precursor Volatility and Thermal Stability using Thermogravimetric Analysis (TGA)

This protocol describes how to use TGA to determine the key thermal properties of a new tin precursor.

Objective: To determine the temperature range for volatilization and the onset temperature for thermal decomposition.

Methodology:

  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated for both temperature and mass.

    • Select a high-purity inert gas (e.g., Nitrogen or Argon) with a consistent flow rate (e.g., 20-50 mL/min) to carry away evolved gases.

  • Sample Preparation:

    • Inside an inert atmosphere (glovebox), load a small, accurately weighed amount of the tin precursor (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).

    • Seal the crucible in a transport container if the TGA is outside the glovebox to prevent air exposure.

  • Experimental Program:

    • Load the sample into the TGA.

    • Step 1 (Drying/Purging): Hold the sample at a low temperature (e.g., 30-40°C) for 10-15 minutes to allow the system to stabilize and purge any atmospheric contaminants.

    • Step 2 (Ramping): Heat the sample at a constant rate (e.g., 10°C/min) from the starting temperature to a high temperature (e.g., 500-600°C).

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass remaining vs. temperature.

    • Volatility: A sharp, single-step mass loss indicates clean volatilization (sublimation or boiling). The temperature at 50% mass loss (T₅₀) is often used to compare the relative volatility of different precursors.

    • Thermal Stability: The onset temperature of decomposition is the point where the mass loss deviates from a stable baseline before the main volatilization event, or if a second mass loss event occurs at a higher temperature.

    • Residue: The percentage of mass remaining at the end of the experiment indicates the amount of non-volatile decomposition products. A volatile precursor should ideally leave behind close to 0% residue.[1]

Data Table 1: Impact of Alkoxide Ligand Steric Bulk on Tin(IV) Precursor Properties

This table summarizes how increasing steric bulk in a common ligand class (alkoxides) affects the physical properties of tin precursors, directly impacting their suitability for CVD/ALD.

LigandR-GroupSteric BulkTypical Oligomerization StateConsequence for Volatility
Ethoxide-CH₂CH₃LowTetrameric[8]Very Low
Isopropoxide-CH(CH₃)₂MediumTrimeric[8]Low to Moderate
tert-Butoxide-C(CH₃)₃HighMonomeric[8]High

Section 4: Visual Guides & Workflows

Visual aids can clarify complex relationships and experimental processes.

Diagram 1: Influence of Steric Bulk on Intermolecular Forces and Volatility

Steric_Effect cluster_small Small Ligands (e.g., Ethoxide) cluster_large Bulky Ligands (e.g., tert-Butoxide) Small_Ligand Low Steric Hindrance Close_Packing Efficient Molecular Packing Small_Ligand->Close_Packing Strong_IMFs Strong Intermolecular Forces (Oligomerization Possible) Close_Packing->Strong_IMFs Low_Volatility Low Volatility Strong_IMFs->Low_Volatility Large_Ligand High Steric Hindrance Poor_Packing Inefficient Molecular Packing Large_Ligand->Poor_Packing Weak_IMFs Weak Intermolecular Forces (Monomeric) Poor_Packing->Weak_IMFs High_Volatility High Volatility Weak_IMFs->High_Volatility

Caption: Relationship between ligand size, molecular packing, and precursor volatility.

Diagram 2: Troubleshooting Workflow for Low Precursor Delivery

Troubleshooting_Workflow start_node Start: Low/Inconsistent Growth Rate p1 Verify bubbler temp setpoint Verify gas line temps (> bubbler) Verify carrier gas flow start_node->p1 Check System Parameters decision_node decision_node process_node process_node end_node end_node bad_end_node bad_end_node d1 Are all system parameters correct? p1->d1 p2 Evaluate Precursor Properties (Offline Analysis) d1->p2 Yes p_fix_system Correct system setpoints and re-run process. d1->p_fix_system No p_tga Perform TGA on precursor sample p2->p_tga p_fix_system->end_node Problem Resolved d2 Does TGA show clean volatilization at a usable temperature? p_tga->d2 p3 Cautiously increase bubbler temp (stay below decomposition onset) d2->p3 Yes bad_end_node1 Precursor is thermally unstable. Consider a new precursor. d2->bad_end_node1 No (Decomposition) d3 Is delivery rate now sufficient and stable? p3->d3 d3->end_node Yes bad_end_node2 Precursor has insufficient volatility. Requires redesign (e.g., bulkier ligands). d3->bad_end_node2 No

Sources

Technical Support Center: Compound Stability and Handling

Author: BenchChem Technical Support Team. Date: March 2026

A Note to Our Users: The compound identifier "1268357-44-3" provided in the initial request could not be traced to a specific chemical entity in publicly available scientific and chemical databases. To fulfill the request for a comprehensive technical guide on storage stability under an inert atmosphere, we have created the following document using ε-Caprolactone (CAS: 502-44-3) as a representative model compound. ε-Caprolactone is a well-characterized monomer known to be sensitive to moisture, making it an excellent example for illustrating the principles of storage, handling, and stability assessment under an inert atmosphere. Researchers can adapt the principles and protocols outlined here to their specific compound of interest once its identity and properties are known.

Technical Guide: Storage Stability of ε-Caprolactone Under Inert Atmosphere

This guide is designed for researchers, scientists, and professionals in drug development and material science who work with ε-Caprolactone and similar moisture-sensitive monomers. It provides in-depth technical information, troubleshooting advice, and validated protocols in a question-and-answer format to address common challenges encountered during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to store ε-Caprolactone under an inert atmosphere?

A1: ε-Caprolactone is highly susceptible to degradation via two primary pathways initiated by atmospheric moisture: hydrolysis and uncontrolled ring-opening polymerization.[1]

  • Hydrolysis: The ester linkage in the seven-membered ring of ε-Caprolactone is vulnerable to nucleophilic attack by water. This reaction opens the ring to form 6-hydroxyhexanoic acid.[1][2][3] The rate of this hydrolysis is significantly influenced by pH.[2]

  • Uncontrolled Polymerization: Water can act as an initiator for ring-opening polymerization, leading to the formation of polycaprolactone (PCL) oligomers and polymers. This process alters the material's purity and can be catalyzed by trace acidic or basic impurities.

Storing the compound under a dry, inert atmosphere (e.g., nitrogen or argon) minimizes its exposure to moisture, thereby inhibiting these degradation pathways and preserving its chemical integrity.

Q2: I've stored my ε-Caprolactone under nitrogen, but I suspect it has degraded. What are the likely signs and causes?

A2: Even with proper inerting, degradation can occur if the inerting technique is compromised or if the compound was exposed to moisture at some point.

  • Visual Signs: An increase in the viscosity of the liquid is a primary indicator of polymerization. You may also observe the formation of a hazy or semi-solid precipitate.

  • Analytical Signs:

    • Gas Chromatography (GC): A decrease in the area of the main ε-Caprolactone peak and the appearance of new, broader peaks at higher retention times suggest the formation of oligomers.

    • Nuclear Magnetic Resonance (¹H NMR): The appearance of broad signals corresponding to the polyester backbone of PCL, alongside a decrease in the sharp signals of the monomer, confirms polymerization.

    • Karl Fischer Titration: An elevated water content indicates moisture contamination, which is the root cause of both hydrolysis and polymerization.

    • Acid Value Titration: An increase in the acid value can indicate the formation of the hydrolysis product, 6-hydroxyhexanoic acid.[4]

  • Likely Causes:

    • Incomplete Seal: The vial or container septum may not be perfectly sealed, allowing slow ingress of atmospheric moisture.

    • Contaminated Inert Gas: The nitrogen or argon source may be contaminated with moisture. Using a gas line with an in-line moisture trap is crucial.

    • Improper Handling: Repeatedly accessing the sample without adequate re-purging of the headspace can introduce moisture.

    • "Wet" Solvents or Reagents: If the compound is used in a reaction, residual moisture in solvents or other reagents can cause degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Increased Viscosity of Sample Uncontrolled polymerization has occurred.1. Confirm with Analytics: Run ¹H NMR or GC to confirm the presence of polymer/oligomers. 2. Re-purification: If the degree of polymerization is low, consider vacuum distillation to separate the monomer from non-volatile oligomers. 3. Review Handling Procedures: Ensure all handling is performed under strictly anhydrous conditions.[5][6]
Drifting Results in Kinetic Experiments Inconsistent monomer purity due to ongoing degradation.1. Aliquot Samples: Upon receiving a new bottle, aliquot the material into smaller, single-use vials under an inert atmosphere. This minimizes repeated exposure of the bulk material. 2. Re-validate Purity: Before critical experiments, re-check the purity of the monomer aliquot using GC.
High Water Content by Karl Fischer Analysis Moisture contamination during storage or handling.1. Check Inert Gas Line: Ensure a moisture trap is installed and functional on your inert gas line. 2. Dry Glassware: All glassware must be rigorously flame-dried or oven-dried before use.[6] 3. Use Dry Syringes/Needles: Employ dry syringes and needles for transfers. Purge the syringe with inert gas before drawing up the liquid.

Experimental Protocols

Protocol 1: Establishing an Inert Atmosphere for Storage

This protocol details the standard procedure for preparing a vial of ε-Caprolactone for long-term storage.

dot

Caption: Workflow for preparing ε-Caprolactone for storage under an inert atmosphere.

Methodology:

  • Glassware Preparation: Place a new, clean vial containing a magnetic stir bar in an oven at 120 °C for at least 4 hours. Transfer the hot vial to a desiccator and allow it to cool to room temperature under vacuum.

  • Inerting the Vial: Once cool, seal the vial with a rubber septum. Insert a needle connected to a nitrogen or argon gas line (with a moisture trap) and a second "vent" needle.

  • Gas Purge: Allow the inert gas to flow through the vial for 5-10 minutes to displace all air and moisture. Remove the vent needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas.

  • Transfer: Using a dry, inert-gas-purged syringe, carefully transfer the desired amount of ε-Caprolactone into the prepared vial.

  • Final Seal and Storage: Wrap the septum and neck of the vial with parafilm to ensure a long-lasting seal. Store the vial in a cool, dark, and dry location, such as a desiccator inside a refrigerator rated for chemical storage.

Protocol 2: Quality Control Check for ε-Caprolactone Purity by GC

This protocol provides a method to assess the purity of ε-Caprolactone and detect the presence of oligomers.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of ε-Caprolactone in a high-purity, dry solvent such as dichloromethane or ethyl acetate.

  • GC Instrument Conditions (Example):

    • Column: A standard non-polar column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector: 250 °C, Split mode (e.g., 50:1).

    • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

    • Detector (FID): 300 °C.

    • Carrier Gas: Helium or Hydrogen.

  • Analysis: Inject the sample. The monomer should elute as a sharp, well-defined peak. The presence of broad peaks at higher temperatures (longer retention times) is indicative of oligomer formation. Purity is calculated based on the relative peak area.

Data Summary

Table 1: pH-Dependent Hydrolysis of ε-Caprolactone

The stability of ε-Caprolactone in an aqueous environment is highly dependent on pH and temperature. The primary degradation product is 6-hydroxyhexanoic acid.[2]

pH Temperature (°C) Half-life (t½) Reference
1.2370.4 hours (0.02 days)[2]
420376 hours (16 days)[2]
437100 hours (4.2 days)[2]
7201261 hours (53 days)[2]
737258 hours (11 days)[2]
92052 hours (2.2 days)[2]
9378.2 hours (0.3 days)[2]

This data underscores the critical need to exclude water, especially under acidic or basic conditions, to prevent rapid degradation.

Degradation Pathways

The two main degradation pathways for ε-Caprolactone initiated by moisture are hydrolysis and polymerization.

dot

degradation_pathways cluster_hydrolysis Hydrolysis Pathway cluster_polymerization Polymerization Pathway ECL ε-Caprolactone HHA 6-Hydroxyhexanoic Acid ECL->HHA + H₂O (Acid/Base catalysis) Oligomers Oligomers ECL->Oligomers + H₂O (Initiator) (Trace Acid/Base) PCL Polycaprolactone (PCL) Oligomers->PCL Propagation

Caption: Primary degradation pathways for ε-Caprolactone initiated by water.

References

  • ε-CAPROLACTONE CAS N°: 502-44-3 - OECD SIDS. [Link]

  • ε-Caprolactone - Szabo-Scandic. [Link]

  • Poly(ε-caprolactone) Degradation Under Acidic and Alkaline Conditions. [Link]

  • Mechanistic Studies of ε-Caprolactone Polymerization by (salen)AlOR Complexes and a Predictive Model for Cyclic Ester Polymerizations | ACS Catalysis. [Link]

  • Ɛ-Caprolactone - East Harbour Group. [Link]

  • Process for producing ε-caprolactone - Google P
  • Caprolactone - Wikipedia. [Link]

  • Ε-caprolactone – Knowledge and References - Taylor & Francis. [Link]

  • epsilon-CAPROLACTONE | C6H10O2 | CID 10401 - PubChem. [Link]

  • What is ε-caprolactone | Unilong Group. [Link]

  • Degradation of Poly(ε-caprolactone) Resorbable Multifilament Yarn under Physiological Conditions - MDPI. [Link]

  • Full article: Degradation Profile of Poly(ϵ‐caprolactone)–the Influence of Macroscopic and Macromolecular Biomaterial Design - Taylor & Francis. [Link]

  • Biodegradation of Poly(ε-caprolactone): Microorganisms, Enzymes, and Mechanisms - PMC. [Link]

  • Ring opening polymerization of ε-caprolactone through water - RSC Publishing. [Link]

  • Mechanisms and Kinetics of Thermal Degradation of Poly(ε-caprolactone) | Biomacromolecules. [Link]

  • Surface Characterization of the Hydroxy-Terminated Poly(ε-caprolactone)/Poly(dimethylsiloxane) Triblock Copolymers by Electron. [Link]

  • Efficient Combination of Two Industrial Processes for Sustainable Production of ε-Caprolactone - ACS Publications. [Link]

  • Performing a Reaction Under an Inert Atmosphere - YouTube. [Link]

  • Ring opening polymerization of ε-caprolactone through water - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY01481H. [Link]

Sources

Validation & Comparative

Technical Comparison Guide: 119Sn NMR of N,N'-Di-t-butyl-2,3-diamidobutanetin(II)

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Comparison Guide details the 119Sn NMR characteristics of N,N'-Di-t-butyl-2,3-diamidobutanetin(II), a specialized Atomic Layer Deposition (ALD) precursor.

Executive Summary

N,N'-Di-t-butyl-2,3-diamidobutanetin(II) (CAS: 1268357-44-3) is a cyclic, monomeric diamidostannylene used primarily as a volatile precursor for the deposition of tin sulfide (SnS) and tin oxide (SnO) thin films. Unlike acyclic stannylenes which often exist in equilibrium with dimers, the rigid 2,3-dimethyl-1,3,2-diazastannolidine ring system, combined with bulky tert-butyl substituents, stabilizes the Sn(II) center in a monomeric state.

Critical Data Point: The characteristic 119Sn NMR chemical shift of this compound is +454 ppm (in C₆D₆).[1] This highly deshielded value confirms its low-coordinate (CN=2) electronic environment, distinct from both acyclic alternatives and higher-coordinate Sn(IV) species.

Technical Deep Dive: NMR Performance & Comparative Analysis

119Sn NMR Characteristics

The 119Sn nucleus is extremely sensitive to coordination number and electron density. For Sn(II) species, the chemical shift (


) spans a massive range (approx. -2000 to +3000 ppm).
  • Observed Shift: +454 ppm (Singlet).

  • Solvent: Benzene-d₆ (C₆D₆).

  • Electronic Interpretation: The value of +454 ppm indicates a monomeric Sn(II) species. The tin atom possesses a stereochemically active lone pair and an empty p-orbital, characteristic of a singlet carbene analog.

    • It is shielded (upfield) relative to acyclic stannylenes (e.g., Lappert's stannylene at +776 ppm) due to the electron donation from the cyclic diamide nitrogens into the empty Sn p-orbital.

    • It is deshielded (downfield) relative to dimeric or higher-coordinate Sn(II) species, which typically appear near 0 ppm or negative values.

Comparative Performance Table

The following table contrasts N,N'-Di-t-butyl-2,3-diamidobutanetin(II) with standard alternatives used in organometallic synthesis and ALD.

Compound ClassSpecific Compound

(^{119}Sn) (ppm)
Coordination (CN)Stability/State
Target Cyclic Stannylene N,N'-Di-t-butyl-2,3-diamidobutanetin(II) +454 2 Monomer (Kinetic Stabilization)
Acyclic StannyleneLappert's Stannylene [Sn(N(SiMe₃)₂)₂]+7762Monomer (Steric Stabilization)
Cyclic Saturated Analog1,3-Di-t-butyl-1,3,2-diazastannolidine~+105 to +1222

3
Monomer/Dimer Equilibrium
Tin(II) ChlorideSnCl₂ (in THF)-40 to +50VariableSolvated Adducts
Tin(IV) AmideTDMASn [Sn(NMe₂)₄]-100 to -3504Stable Sn(IV) Liquid

Insight: The shift of +454 ppm serves as a purity fingerprint. Signals appearing near 0 ppm or -100 ppm indicate oxidation to Sn(IV) or hydrolysis, rendering the precursor unsuitable for high-quality ALD processes.

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis of N,N'-Di-t-butyl-2,3-diamidobutanetin(II) via salt metathesis, followed by NMR validation.

Synthesis Workflow[2]
  • Ligand Preparation: React rac-2,3-dibromobutane with excess tert-butylamine to form rac-N,N'-di-t-butyl-2,3-diaminobutane.

  • Lithiation:

    • Dissolve the diamine ligand in dry diethyl ether at -78 °C.

    • Add 2.0 equivalents of n-Butyllithium (n-BuLi) dropwise.

    • Allow to warm to room temperature (RT) and stir for 4 hours to form the dilithio-salt.

  • Metallation (Salt Metathesis):

    • Cool the dilithio-salt solution to -78 °C.

    • Add a slurry of anhydrous SnCl₂ (1.0 equiv) in diethyl ether.

    • Warm to RT and stir overnight. The solution will turn orange/yellow.

  • Purification:

    • Remove solvent in vacuo.

    • Extract with pentane to remove LiCl salts.

    • Crucial Step: Sublime the crude solid at 45–50 °C under high vacuum (<0.1 Torr) to obtain the pure, volatile monomer.

NMR Acquisition Parameters

To replicate the +454 ppm shift, adhere to these settings:

  • Instrument: 400 MHz or 500 MHz spectrometer (tunable X-channel).

  • Solvent: C₆D₆ (Benzene-d₆). Note: Coordinating solvents like THF or Pyridine will shift the signal upfield significantly due to adduct formation.

  • Atmosphere: Strictly anaerobic (Argon/Nitrogen). Use a J-Young NMR tube.

  • Reference: Me₄Sn (Tetramethyltin) external standard set to 0.0 ppm.

  • Pulse Sequence: Standard zg or zg30.

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds to account for the relaxation of the heavy nucleus.

Mechanistic Visualization

The following diagram illustrates the synthesis pathway and the electronic stabilization that results in the specific +454 ppm chemical shift.

StannyleneSynthesis Ligand rac-N,N'-di-t-butyl- 2,3-diaminobutane LiSalt Dilithio-Diamide Intermediate Ligand->LiSalt + 2 n-BuLi (-78°C to RT) Product Target Stannylene (119Sn: +454 ppm) LiSalt->Product + SnCl2 (Salt Metathesis) SnCl2 SnCl2 (Anhydrous) SnCl2->Product Stabilization Electronic Stabilization: N(p) -> Sn(p) Donation Product->Stabilization Explains Shielding vs Acyclic (+776 ppm)

Figure 1: Synthesis pathway of N,N'-Di-t-butyl-2,3-diamidobutanetin(II) showing the conversion from ligand to the stabilized stannylene monomer.

References

  • Synthesis and ALD Application: Kim, S. B., et al. "Synthesis of N-Heterocyclic Stannylene (Sn(II)) and Germylene (Ge(II)) and a Sn(II) Amidinate and Their Application as Precursors for Atomic Layer Deposition." Chemistry of Materials, vol. 26, no. 9, 2014, pp. 3065–3073. [Link]

  • Detailed NMR Characterization: Mansell, S. M., et al. "Reactivity of N-Heterocyclic Stannylenes: Oxidative Addition of Chalcogen Elements to a Chiral NH-Sn System." Inorganics, vol. 11, no.[2] 8, 2023, p. 320. (Citing the +454 ppm shift for the monomer). [Link]

Sources

X-Ray Crystal Structure Data for Cyclic Diamidostannylenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals in organometallic catalysis and ligand design.

Introduction: The Structural Imperative of Heavier Carbene Analogues

In advanced organometallic ligand design, the transition from N-heterocyclic carbenes (NHCs) to their heavier group 14 analogues—specifically N-heterocyclic stannylenes (NHSns)—requires a rigorous understanding of their solid-state geometries. Cyclic diamidostannylenes possess a unique electronic profile: a singlet ground state featuring a sterically active lone pair and an orthogonal empty p-orbital. This makes them highly ambiphilic, capable of acting as both strong σ-donors and π-acceptors.

As a Senior Application Scientist, I rely on high-resolution X-ray crystallography as the ultimate ground truth for predicting the catalytic and coordination behavior of these air-sensitive compounds. This guide objectively compares the structural parameters of various cyclic diamidostannylenes, elucidates the causality behind their geometric variations, and provides a self-validating experimental workflow for their crystallographic characterization.

Comparative Structural Benchmarking

The performance of an NHSn is fundamentally dictated by its N-substituents (steric bulk) and its backbone (ring size and saturation). Table 1 summarizes the critical X-ray crystallographic parameters across different cyclic diamidostannylene architectures.

Table 1: X-ray Crystal Structure Data Comparison for Cyclic Diamidostannylenes

Compound / Ligand ArchitectureN-SubstituentSn–N Bond Length (Å)N–Sn–N Angle (°)Solid-State Structure
Saturated NHSn (Racemic) tBu2.068(3) – 2.083(2)82.21(10)Monomer[1]
Fluorenyl-Tethered NHSn Dipp2.074(2) – 2.283(2)*~78.0Dimer (Intermolecular)[2]
Indenide-Tethered NHSn Dipp2.089(3) – 2.157(3)N/AMonomer (Li Adduct)[3]
Pt-Coordinated NHSn tBu / SiMe₃2.068(2) – 2.078(2)74.84(8)Monomer (Pt–Sn Bond)[4]

*Note: The upper range (2.277–2.283 Å) represents elongated dative Sn–N interactions characteristic of dimerization.

The Causality of Structural Parameters

To leverage NHSns in drug development or fine chemical synthesis, one must understand why these structural parameters fluctuate and how they dictate reactivity.

Sn–N Bond Lengths and Dimerization

The Sn–N bond length is a direct readout of the compound's electronic state. Short distances (2.03–2.08 Å) are observed for planar, three-coordinate nitrogen atoms, indicating strong σ-donation and potential N(pπ)–Sn(pπ) hyperconjugation[2]. However, when steric bulk is insufficient, the empty p-orbital on the tin atom becomes susceptible to nucleophilic attack by the nitrogen of an adjacent molecule. This results in pyramidalized nitrogen atoms and elongated dative Sn–N bonds (>2.22 Å), driving the formation of inactive dimeric species[2].

The N–Sn–N Bond Angle

Unlike carbon, tin's larger atomic radius leads to poor sp² hybridization. Consequently, the N–Sn–N angle is highly sensitive to the constraints of the heterocyclic ring. A highly acute angle (e.g., 74.84° in Pt-coordinated stannylenes[4]) forces the tin lone pair into an orbital with predominantly s-character. This reduces the nucleophilicity of the lone pair but significantly lowers the energy of the empty p-orbital, enhancing the stannylene's π-accepting ability when coordinated to transition metals.

Logic A Bulky N-Substituents (e.g., Dipp, tBu) C Monomeric Solid State (No Sn-N Dative Bonds) A->C Prevents B 5-Membered Ring Backbone D Acute N-Sn-N Angle (< 85°) B->D Constrains E High Ambiphilicity (Active Lone Pair & Empty p-Orbital) C->E D->E Increases s-character F Enhanced Catalytic Performance (e.g., Pt-Sn Hydroformylation) E->F

Fig 1. Logical relationship between NHSn structural parameters and catalytic performance.

Self-Validating Experimental Protocol: High-Resolution Crystallography

Because cyclic diamidostannylenes are highly oxophilic and moisture-sensitive, obtaining reliable X-ray data requires a stringent, self-validating methodology. The following protocol ensures that the structural data collected is an accurate representation of the intact organometallic species.

Step-by-Step Methodology
  • Inert Crystallization: Grow crystals via slow cooling (-30 °C) or vapor diffusion inside an argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm).

  • Optical Validation (Checkpoint 1): Transfer a small aliquot of the crystal suspension to a glass slide inside the glovebox. Examine under a polarized microscope. Self-Validation: Strong birefringence confirms a highly ordered single crystal; isotropic dark phases indicate amorphous degradation products.

  • Kinetic Protection: Submerge the validated crystals in heavily degassed perfluoropolyether (PFPE) oil. The oil acts as a kinetic barrier, preventing oxidation during the brief transfer to the diffractometer.

  • Cryocooling & Mounting: Mount the crystal using a MiTeGen loop and immediately transfer it to the goniometer equipped with a 100 K N₂ stream. Freezing the oil immobilizes the crystal and halts any diffusion-based degradation.

  • Unit Cell Pre-scan (Checkpoint 2): Conduct a 5-minute rapid data collection to determine the unit cell. Self-Validation: Compare the unit cell against known oxidation products (e.g., SnO₂ networks). If the cell dimensions match degradation products or if mosaicity exceeds 1.0°, abort the collection and re-harvest.

  • Data Collection & Refinement: Collect full sphere data using Mo Kα or Cu Kα radiation. Solve the structure using SHELXT and refine with SHELXL.

Workflow A 1. Synthesis & Crystallization (Glovebox, -30°C) B 2. Optical Validation (Birefringence Check) A->B C 3. Kinetic Protection (PFPE Oil Immersion) B->C D 4. Cryocooling & Mounting (100 K N2 Stream) C->D E 5. Unit Cell Pre-scan (Self-Validation Step) D->E F 6. Full Data Collection (SHELXL Refinement) E->F

Fig 2. Self-validating X-ray crystallography workflow for highly air-sensitive stannylenes.

Performance Implications: From Solid-State to Catalysis

The structural integrity verified by X-ray crystallography directly translates to the compound's performance in synthetic applications:

  • Transition Metal Catalysis: The acute N–Sn–N angle and resulting ambiphilicity make NHSns exceptional ligands for Platinum. Pt-Sn complexes derived from these stannylenes exhibit highly specific geometries that are critical for driving efficient hydroformylation reactions[4].

  • Small Molecule Activation: The monomeric, sterically accessible solid-state structure of racemic saturated NHSns (e.g.,[{MeHCN(tBu)}Sn]) allows for the direct oxidative addition of chalcogens (O, S, Se, Te), yielding well-defined cyclodistannachalcogenide complexes[1].

  • Tethered Reactivity: Indenide-tethered NHSns demonstrate unique η² interactions between the Sn center and the indenyl anion (Sn–C distances of 2.701–2.734 Å), showcasing the ability of the tin center to stabilize complex, multi-dentate coordination environments suitable for novel catalyst design[3].

References

  • Source: RSC Advances (rsc.org)
  • Source: ResearchGate (researchgate.net)
  • Source: ResearchGate (researchgate.net)
  • Source: National Institutes of Health (nih.gov)

Sources

Publish Comparison Guide: Elemental Analysis Standards for Organotin(II) Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Valence Challenge

The Core Problem: Organotin(II) compounds (stannylenes) present a unique analytical paradox. Unlike their stable Tin(IV) counterparts, Sn(II) species are kinetically unstable and highly susceptible to oxidation and hydrolysis. Standard elemental analysis (EA) workflows—designed for air-stable organic molecules—often yield erroneous results for Sn(II) due to rapid conversion to Sn(IV) oxides or hydroxides during sample handling.

The Solution: This guide compares three distinct "Standard" approaches for validating Organotin(II) purity:

  • Inert-Transfer Combustion Analysis (CHN): The structural standard.

  • Potentiometric Redox Titration: The valence-specific standard.

  • Microwave-Assisted ICP-OES: The total metal standard.

Comparative Analysis of Analytical Standards

Method A: Inert-Transfer Combustion Analysis (CHN)

Best For: Confirming ligand stoichiometry and bulk purity. The Standard: Acetanilide (Calibration) + Encapsulation Protocols (Methodological Standard).

Standard combustion analysis fails for Sn(II) because the sample oxidizes before reaching the combustion zone. The "product" here is not just the analyzer, but the inert encapsulation system .

  • Mechanism: High-temperature combustion (900–1000°C) in oxygen.

  • The Sn(II) Modification: Samples must be sealed in pre-weighed tin or aluminum capsules inside a glovebox.

  • Critical Failure Mode: Formation of refractory Tin(IV) Oxide (

    
    ) clusters that trap carbon, leading to low Carbon % results.
    
Method B: Potentiometric Iodometric Titration

Best For: Quantifying active Sn(II) content vs. oxidized Sn(IV) impurities. The Standard: Potassium Iodate (


) / Potassium Iodide (

).[1]

This is the only method that distinguishes oxidation states. It relies on the reduction of iodine by Sn(II) to Sn(IV).

  • Mechanism:

    
    [1]
    
  • The Sn(II) Modification: Analysis must occur under a blanket of

    
     or 
    
    
    
    to prevent atmospheric oxidation during titration.
  • Critical Failure Mode: Presence of other reducing agents (e.g., thiols) will yield false positives.

Method C: Microwave-Assisted ICP-OES

Best For: Total Tin content determination. The Standard: NIST-Traceable Single Element Sn Standard (1000 mg/L).

The Challenge: Organotins are volatile. Open-vessel digestion leads to the loss of tin as


 (boiling point ~114°C) or organotin halides.
  • Mechanism: Plasma emission spectroscopy.[2]

  • The Sn(II) Modification: Closed-vessel microwave digestion is mandatory to retain volatile species during matrix decomposition.

  • Critical Failure Mode: Incomplete digestion of the organic ligand, causing plasma instability and signal suppression.

Data Comparison: Theoretical vs. Experimental

Case Study Compound:Bis[bis(trimethylsilyl)amido]tin(II) (


)
Molecular Weight: 439.5  g/mol
State: Air-sensitive solid.
MetricTheoretical ValueMethod A: Inert CHN (Found)Method B: Redox Titration (Found)Method C: ICP-OES (Found)
Carbon % 32.80%32.65% ± 0.3%N/AN/A
Hydrogen % 8.26%8.15% ± 0.2%N/AN/A
Nitrogen % 6.37%6.30% ± 0.1%N/AN/A
Tin (Total) % 27.01%N/AN/A26.9% ± 0.5%
Tin (II) % 27.01%N/A26.1% (Indicates partial oxidation)N/A
Sample Req. N/A2–5 mg50–100 mg10–50 mg
Interference N/ARefractory Oxide FormationThiol/Reducing AgentsVolatility (

)

Analyst Insight: Note the discrepancy in Method B. While ICP (Method C) shows total Tin is correct (26.9%), the Titration (Method B) reveals only 26.1% is active Sn(II). This implies ~3% of the sample has oxidized to Sn(IV), a critical insight for catalytic applications that CHN and ICP would miss.

Experimental Protocols

Protocol 1: Inert-Transfer CHN Analysis

Objective: Prevent hydrolysis/oxidation during sample weighing.

  • Preparation: Dry Tin (Sn) capsules (lighter than Al, better combustion flash) in an oven at 100°C for 1 hour. Transfer to Glovebox (

    
     ppm).
    
  • Weighing (Internal): Using a microbalance inside the glovebox, weigh 2.0–3.0 mg of the organotin sample into the capsule.

  • Sealing: Crimp the capsule mechanically. Crucial: Place the crimped capsule inside a second, larger capsule or a transfer vial that is also sealed under inert gas.

  • Combustion Aid: Add ~5 mg of Vanadium Pentoxide (

    
    ) if the compound is known to form refractory carbides.
    
  • Transfer: Move to the CHN analyzer. Open the transfer vial and immediately load the capsule into the autosampler purge chamber.

Protocol 2: Closed-Vessel Microwave Digestion for ICP

Objective: Prevent loss of volatile Tin chlorides.

  • Reagents: Trace-metal grade

    
     (65%) and 
    
    
    
    (37%).
  • Loading: Weigh 50 mg of sample into a PTFE/PFA microwave vessel.

  • Digestion Mix: Add 6 mL

    
     and 2 mL 
    
    
    
    . Note: HCl stabilizes Tin in solution, preventing precipitation of metastannic acid.
  • Program:

    • Ramp to 180°C over 15 mins.

    • Hold at 180°C for 20 mins.

    • Cool to <50°C.

  • Dilution: Transfer digestate to a 50 mL volumetric flask. Dilute with deionized water.

  • Analysis: Calibrate ICP-OES using a NIST-traceable Sn standard in a matched acid matrix (12%

    
    /4% 
    
    
    
    ).
Protocol 3: Iodometric Titration (Sn(II) Specific)

Objective: Quantify valence state.

  • Setup: Use a titration vessel with a gas inlet tube (

    
     or 
    
    
    
    ).
  • Dissolution: Dissolve ~100 mg of sample in 20 mL of deoxygenated 5M

    
    . Spurge continuously with inert gas.
    
  • Titrant: Standardized 0.05 M Potassium Iodate (

    
    ) containing excess KI.
    
  • Titration: Titrate immediately. The endpoint is detected potentiometrically (platinum ring electrode) or visually (starch indicator turns blue).

    • Reaction:

      
       (Generation of Iodine)
      
    • Reaction:

      
       (Consumption by Sample)
      

Decision Matrix & Workflow Visualization

Figure 1: Analytical Selection Workflow

This diagram guides the researcher in selecting the correct standard method based on the data required (Purity vs. Reactivity).

OrganotinAnalysis Start Start: Organotin(II) Sample Q1 Primary Data Needed? Start->Q1 Path_Purity Bulk Purity / Stoichiometry Q1->Path_Purity Ligand Confirmation Path_Valence Active Sn(II) Content Q1->Path_Valence Catalytic Activity Path_Total Total Metal Content Q1->Path_Total Contamination Check Method_CHN Method A: Inert CHN (Standard: Acetanilide) Path_Purity->Method_CHN Method_Titration Method B: Redox Titration (Standard: KIO3) Path_Valence->Method_Titration Method_ICP Method C: Microwave ICP (Standard: NIST Sn) Path_Total->Method_ICP Warning_CHN Use Sn Capsules + Glovebox Loading Method_CHN->Warning_CHN Warning_Titration Requires Inert Gas Blanket (CO2/N2) Method_Titration->Warning_Titration Warning_ICP Closed Vessel Only (Volatile SnCl4 Risk) Method_ICP->Warning_ICP

Caption: Decision matrix for selecting the appropriate analytical standard based on the specific chemical property (stoichiometry, valence, or total mass) being interrogated.

Figure 2: The "Inert-Transfer" Protocol

A visualization of the critical handling steps required to validate Sn(II) samples using CHN analysis.

InertTransfer cluster_Glovebox Glovebox Environment (O2 < 0.5 ppm) cluster_Lab Laboratory Environment (Air) Step1 1. Weigh Sample (Microbalance) Step2 2. Cold Seal (Tin Capsule) Step1->Step2 Step3 3. Secondary Containment (Transfer Vial) Step2->Step3 Step4 4. Rapid Transfer (< 10 seconds) Step3->Step4 Exit Airlock Step5 5. Auto-Sampler Purge (He/O2 Cycle) Step4->Step5

Caption: The "Inert-Transfer" workflow is the industry standard for handling pyrophoric or air-sensitive organometallics during elemental analysis.

References

  • Mettler Toledo. (n.d.).[1] Iodimetric titration of Tin (Sn(II)) in catalyst. Mettler Toledo Application Note M291. Retrieved from [Link]

  • American Chemical Society (ACS). (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from [Link]

  • OI Analytical. (n.d.). Analysis of Organotin Compounds... by GC-PFPD. Retrieved from [Link]

Sources

Technical Comparison Guide: N,N'-Di-t-butyl-2,3-diamidobutanetin(II) vs. TDMASn for ALD

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a critical technical comparison between N,N'-Di-t-butyl-2,3-diamidobutanetin(II) (referred to herein as Sn(tbba) ) and Tetrakis(dimethylamino)tin(IV) (TDMASn ).

The Core Distinction: The choice between these two precursors is primarily dictated by the target oxidation state of the film and thermal stability requirements.

  • TDMASn is the industry standard for low-temperature deposition of n-type SnO₂ , but suffers from limited thermal stability and parasitic CVD-like growth above 150°C.

  • Sn(tbba) is a specialized Tin(II) precursor featuring a rigid cyclic backbone. It is the superior choice for depositing p-type SnO or for high-temperature SnO₂ processes where precursor stability is paramount to prevent carbon contamination.

Part 1: Physicochemical Profile & Stability[1]

The fundamental difference lies in the oxidation state and ligand architecture. TDMASn utilizes monodentate amido ligands which are labile, whereas Sn(tbba) employs a bidentate, cyclic diamide ligand that imparts significant thermal robustness.

Comparative Technical Specifications
FeatureTDMASn Sn(tbba)
Full Name Tetrakis(dimethylamino)tin(IV)N,N'-Di-t-butyl-2,3-diamidobutanetin(II)
CAS Number 1066-77-91268357-44-3
Tin Oxidation State +4 (Sn⁴⁺)+2 (Sn²⁺)
Physical State Liquid (at 25°C)Solid (Orange Powder)
Vapor Pressure High (~0.04 Torr at 40°C)Moderate (Requires heating >80°C)
Thermal Stability Low (Decomposes >150°C)High (Stable >200°C)
Target Film Phase SnO₂ (Cassiterite, n-type)SnO (Romarchite, p-type) or SnO₂
Precursor Type Open-chain AmideCyclic Diamido Stannylene
Stability Mechanism Analysis

TDMASn Instability: TDMASn is prone to thermal degradation via a metallacycle mechanism . Above 150°C, the dimethylamino ligands can undergo intramolecular reactions, leading to the formation of Sn(II) species (e.g., bis(dimethylamino)tin) and parasitic CVD growth. This results in non-uniform thickness and high carbon incorporation.

Sn(tbba) Robustness: The "tbba" ligand forms a 5-membered diaza-stannylene ring. This chelation effect (the "chelating effect") significantly raises the energy barrier for ligand dissociation and thermal decomposition. This allows Sn(tbba) to be used in ALD windows (150–250°C) where TDMASn would fail.

Part 2: ALD Process & Film Properties[1][2][3][4]

Deposition of Tin(IV) Oxide (SnO₂)[5]
  • TDMASn Route: Ideal for temperature-sensitive substrates (e.g., perovskites, polymers).

    • Co-reactant: H₂O or H₂O₂.[1]

    • Temp Window: 50°C – 150°C.

    • GPC: ~1.2 Å/cycle.

    • Risk: Above 150°C, growth rate spikes due to thermal decomposition (CVD component), destroying conformality.

  • Sn(tbba) Route: Used when high-quality, dense films are required.

    • Co-reactant: Ozone (O₃) or O₂ Plasma (to oxidize Sn²⁺ to Sn⁴⁺).

    • Temp Window: 150°C – 250°C.

    • GPC: ~0.6 – 0.9 Å/cycle.

    • Benefit: The higher deposition temperature yields denser films with lower impurity levels (C, H) compared to low-temp TDMASn films.

Deposition of Tin(II) Oxide (SnO)[1][7][8]
  • TDMASn Route: Not suitable. TDMASn is already Sn(IV); reducing it to SnO is thermodynamically difficult and impractical in ALD.

  • Sn(tbba) Route: Primary Application.

    • Co-reactant: H₂O (mild oxidant maintains Sn²⁺ state).

    • Temp Window: 100°C – 180°C.

    • Result: p-type SnO semiconductor, essential for TFT channels.

Part 3: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision pathway for selecting the correct precursor based on your target material and thermal budget.

ALD_Selection_Guide Start Select Target Material Target_SnO2 Target: SnO2 (n-type) Start->Target_SnO2 Target_SnO Target: SnO (p-type) Start->Target_SnO Temp_Constraint Substrate Thermal Limit? Target_SnO2->Temp_Constraint Route_Sn_tbba_Red Use Sn(tbba) + H2O (Phase Controlled ALD) Target_SnO->Route_Sn_tbba_Red Requires Sn(II) Precursor Route_TDMASn Use TDMASn + H2O/H2O2 (Low Temp ALD) Temp_Constraint->Route_TDMASn < 150°C (e.g. Perovskites) Route_Sn_tbba_Ox Use Sn(tbba) + Ozone/Plasma (High Quality ALD) Temp_Constraint->Route_Sn_tbba_Ox > 150°C (Dense Films) Outcome1 High GPC (~1.2 Å) Amorphous Film Potential C-impurity Route_TDMASn->Outcome1 Outcome2 Lower GPC (~0.8 Å) Dense/Crystalline High Purity Route_Sn_tbba_Ox->Outcome2 Outcome3 p-type Semiconductor Metastable Phase Requires precise temp control Route_Sn_tbba_Red->Outcome3

Caption: Decision matrix for Tin Precursor selection based on target phase (SnO vs SnO₂) and thermal constraints.

Part 4: Experimental Protocols

Protocol A: Low-Temperature SnO₂ using TDMASn

Best for: Perovskite solar cells, flexible electronics.

  • Precursor Prep: Load TDMASn into a stainless steel bubbler. Maintain bubbler at 40°C . No carrier gas boost usually required due to high vapor pressure.

  • Reactor State: Set reactor temperature to 100°C .

  • Pulse Sequence:

    • Pulse TDMASn: 1.0 s (Saturation is fast).

    • Purge: 5.0 s (Critical: TDMASn is sticky; insufficient purge leads to CVD).

    • Pulse H₂O: 0.5 s.

    • Purge: 5.0 s.

  • Validation: Monitor GPC. If GPC > 1.3 Å/cycle, lower reactor temperature or increase purge time to eliminate parasitic CVD.

Protocol B: p-type SnO using Sn(tbba)

Best for: Thin Film Transistors (TFTs).

  • Precursor Prep: Load Sn(tbba) powder into a bubbler. Heat bubbler to 90°C–100°C to generate sufficient vapor. Heat delivery lines to 110°C to prevent condensation.

  • Reactor State: Set reactor temperature to 150°C .

  • Pulse Sequence:

    • Pulse Sn(tbba): 2.0 – 3.0 s (Lower vapor pressure requires longer dose).

    • Purge: 10.0 s (Bulky ligands require longer desorption time).

    • Pulse H₂O: 0.5 s.

    • Purge: 10.0 s.

  • Validation: Check film phase using XRD (Grazing Incidence). Look for Romarchite (SnO) peaks. If Cassiterite (SnO₂) peaks appear, the temperature is too high or oxygen leakage is present.

Part 5: Molecular Mechanism Diagram

Understanding the ligand loss mechanism explains the stability difference.

Mechanism cluster_0 TDMASn (Unstable) cluster_1 Sn(tbba) (Stable) TDMASn Sn(NMe2)4 Decomp Metallacycle Formation TDMASn->Decomp >150°C Result1 Parasitic CVD (SnCx impurities) Decomp->Result1 Sntbba Sn(II)-Cyclic Diamide Surface Surface -OH Sntbba->Surface Adsorption Exchange Clean Ligand Exchange Surface->Exchange + H2O/O3 Result2 Pure SnO/SnO2 (Self-limited ALD) Exchange->Result2

Caption: Comparison of TDMASn thermal decomposition pathway vs. Sn(tbba) clean ligand exchange mechanism.

References

  • Elam, J. W., et al. (2008). "Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin". Journal of Vacuum Science & Technology A. Link

  • Han, J. H., et al. (2014). "Growth of p-type tin monoxide thin films by atomic layer deposition from bis(N-ethoxy-2,2-dimethylpropanamido)tin". Chemistry of Materials. Link

  • Kim, S. J., et al. (2019).[2] "Phase-controlled SnO2 and SnO Growth by Atomic Layer Deposition". Chemistry of Materials. Link

  • Strem Chemicals. "Product Catalog: N,N'-Di-t-butyl-2,3-diamidobutanetin(II)". Link

  • Hultqvist, A., et al. (2011). "Thermal Stability of Tetrakis(dimethylamino)tin(IV)". Thin Solid Films. Link

Sources

A Comparative Guide to Tin(II) Precursors for High-Performance Tin Sulfide (SnS) Films: Amidinates vs. Diamides

Author: BenchChem Technical Support Team. Date: March 2026

The pursuit of next-generation photovoltaic and electronic devices has identified tin(II) sulfide (SnS) as a highly promising semiconductor material. Its earth-abundant constituents, non-toxic nature, and favorable optoelectronic properties make it an attractive alternative to traditional materials.[1][2] The quality and performance of SnS thin films are critically dependent on the choice of the tin precursor used in deposition techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). This guide provides an in-depth comparison of two key classes of tin(II) precursors: amidinates and diamides, offering insights into their performance and suitability for fabricating high-quality SnS films.

The Critical Role of Precursor Chemistry in SnS Film Deposition

The ideal precursor for SnS thin film deposition should exhibit high volatility, thermal stability to prevent premature decomposition, and tailored reactivity with the sulfur source (commonly hydrogen sulfide, H₂S). These characteristics dictate the deposition process window, film purity, crystallinity, and ultimately, the device performance. The ligand framework surrounding the central tin atom is paramount in defining these properties. Both amidinate and diamide ligands, with their nitrogen-based coordination to the tin center, offer distinct advantages and challenges.

Tin(II) Amidinates: A Proven Class for High-Quality SnS Films

Tin(II) amidinates have emerged as a leading class of precursors for the ALD and CVD of SnS films, demonstrating excellent performance in research and development settings.

Chemical Structure and Properties

Tin(II) amidinates feature a chelating ligand with a delocalized π-system across the N-C-N fragment, which contributes to their stability. The general structure involves a tin(II) center coordinated to two amidinate ligands.

Caption: General chemical structures of Tin(II) Amidinate and Tin(II) Diamide precursors.

The substituents (R and R') on the nitrogen and carbon atoms can be tailored to tune the precursor's volatility and thermal stability. For instance, bulkier alkyl groups can enhance volatility.[3]

Performance in SnS Deposition

Several tin(II) amidinate precursors have been successfully employed for SnS deposition. Notably, bis(N,N'-diisopropylacetamidinato)tin(II) and the liquid precursor bis(N,N'-diisopropylformamidinato)tin(II) have demonstrated significant advantages.[4][5]

  • Wide Deposition Window: Tin(II) amidinates typically offer a broad and practical ALD window. For example, bis(N,N'-diisopropylformamidinato)tin(II) is effective for SnS ALD in a temperature range of 65 to 180 °C.[4]

  • High Purity Films: The reaction between tin(II) amidinates and H₂S generally proceeds cleanly, leading to SnS films with low impurity levels.[6][7]

  • Excellent Film Properties: SnS films grown from amidinate precursors exhibit desirable properties for optoelectronic applications. Films are typically p-type semiconductors with good carrier concentration and mobility.[5] The resulting films are often polycrystalline with an orthorhombic crystal structure, which is the desired phase for many applications.[5]

Tin(II) Diamides: A Potential Alternative with Limited Direct Data for SnS

In contrast to the well-documented success of tin(II) amidinates for SnS, the use of tin(II) diamides for the same application is not as extensively reported in scientific literature. However, their properties and use in depositing other tin-containing films, such as tin oxide, provide a basis for evaluating their potential.

Chemical Structure and Properties

Tin(II) diamides feature two amide ligands directly bonded to the tin(II) center. The Sn-N bonds in these precursors are highly reactive.

The volatility and thermal stability of tin(II) diamides are also influenced by the nature of the alkyl or silyl groups attached to the nitrogen atoms. For example, bis(trimethylsilyl)amide ligands are known to impart volatility to metal complexes.[8]

Inferred Performance and Considerations for SnS Deposition

While direct experimental data for SnS deposition using tin(II) diamides is scarce, we can infer their potential performance based on their known chemical behavior:

  • High Reactivity: The Sn-N bond in diamides is generally highly reactive, which could lead to efficient reactions with H₂S at low temperatures. This high reactivity is beneficial for ALD processes.[9]

  • Potential for Impurity Incorporation: A potential drawback of amide precursors is the risk of carbon or nitrogen incorporation into the film if the ligand decomposition pathways are not clean.

  • Precursor Stability: The thermal stability of tin(II) diamides can be a concern, with some compounds exhibiting limited thermal windows before decomposition. This could narrow the deposition process window.

A notable example of a tin(II) amide precursor is bis(1-dimethylamino-2-methyl-2-propoxy)tin(II) (Sn(dmamp)₂), which has been used to deposit SnO and even to transform SnS₂ into SnS.[10] This suggests that tin(II) amides are indeed reactive towards sulfur-containing surfaces and could potentially be adapted for direct SnS deposition.

Comparative Analysis: Tin(II) Amidinates vs. Diamides

FeatureTin(II) AmidinatesTin(II) Diamides (Inferred for SnS)
Demonstrated Use for SnS Extensively reported for ALD and CVDLimited to no direct reports for SnS deposition
Precursor Stability Generally good thermal stability with a wide ALD window[4]Potentially lower thermal stability, may have a narrower process window
Reactivity Highly reactive with H₂S[4][5]Expected to be highly reactive due to polar Sn-N bonds
Film Purity Typically high-purity SnS films with low contamination[6][7]Potential for C or N impurities depending on ligand design and process conditions
Resulting Film Quality Proven to produce crystalline, stoichiometric SnS films with good electrical properties[5]Film quality for SnS is not yet established
Versatility Ligand structure is highly tunable to optimize properties[3]Ligand tunability is also possible to influence volatility and reactivity

Experimental Protocol: ALD of SnS using a Tin(II) Amidinate Precursor

The following is a representative protocol for the deposition of SnS thin films using bis(N,N'-diisopropylformamidinato)tin(II) and H₂S in an ALD reactor, based on established literature.[4]

1. Precursor and Substrate Preparation:

  • Load the tin(II) amidinate precursor into a stainless-steel bubbler and heat to an appropriate temperature to achieve sufficient vapor pressure.
  • Prepare the desired substrates (e.g., silicon wafers, glass) by cleaning them with a standard solvent cleaning procedure.
  • Load the substrates into the ALD reactor chamber.

2. ALD Process Parameters:

  • Deposition Temperature: 65 - 180 °C
  • Precursors:
  • Tin Precursor: bis(N,N'-diisopropylformamidinato)tin(II)
  • Sulfur Precursor: Hydrogen Sulfide (H₂S)
  • Carrier Gas: High-purity nitrogen or argon.

3. ALD Cycle Sequence:

  • Step 1: Tin Precursor Pulse: Introduce the tin(II) amidinate vapor into the reactor chamber for a set duration (e.g., 0.5 - 2 seconds) to allow for self-limiting chemisorption onto the substrate surface.
  • Step 2: Purge: Purge the reactor with the carrier gas for a sufficient time (e.g., 5 - 10 seconds) to remove any unreacted precursor and gaseous byproducts.
  • Step 3: H₂S Pulse: Introduce H₂S gas into the chamber for a set duration (e.g., 0.5 - 2 seconds) to react with the chemisorbed tin-containing surface species, forming a layer of SnS.
  • Step 4: Purge: Purge the reactor again with the carrier gas (e.g., 5 - 10 seconds) to remove unreacted H₂S and byproducts.

4. Film Growth:

  • Repeat the ALD cycle (Steps 1-4) until the desired film thickness is achieved. The growth per cycle is typically in the range of 0.4 - 0.8 Å/cycle, depending on the deposition temperature.[4]

Start [label="Start ALD Cycle", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pulse_Sn [label="Pulse Tin(II) Amidinate"]; Purge1 [label="N2/Ar Purge"]; Pulse_H2S [label="Pulse H2S"]; Purge2 [label="N2/Ar Purge"]; End [label="End Cycle", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Pulse_Sn; Pulse_Sn -> Purge1 [label="Self-limiting chemisorption"]; Purge1 -> Pulse_H2S; Pulse_H2S -> Purge2 [label="Surface reaction to form SnS"]; Purge2 -> End; End -> Start [style=dashed, label="Repeat for desired thickness"]; }

Caption: A typical workflow for an Atomic Layer Deposition (ALD) cycle for SnS films.

Conclusion and Future Outlook

Tin(II) amidinates have established themselves as a robust and reliable class of precursors for the deposition of high-quality SnS thin films. Their tunable properties, good thermal stability, and clean reactivity make them a preferred choice for researchers aiming to fabricate high-performance SnS-based devices.

While tin(II) diamides are less explored for SnS deposition, their high reactivity presents an interesting avenue for future research. Further investigation into the synthesis of thermally stable tin(II) diamides and their systematic evaluation in ALD and CVD processes for SnS are warranted. A direct comparative study would be highly valuable to the research community to fully assess the relative merits of these two promising precursor families. The continued development of novel tin precursors will be a key enabler for advancing SnS thin film technology towards commercial viability.

References

  • Sinsermsuksakul, P., Heo, J., Noh, W., Hock, A. S., & Gordon, R. G. (2011). Atomic Layer Deposition of Tin Monosulfide Thin Films. Advanced Energy Materials, 1(6), 1116-1125. [Link]

  • Peng, Z., Liu, X., Ye, T., Tang, R., & Wang, H. (2019). Atomic Layer Deposition of Tin Monosulfide Using Vapor from Liquid Bis(N,N'-diisopropylformamidinato)tin(II) and H₂S. ACS Applied Energy Materials, 2(12), 8658-8664. [Link]

  • Gordon, R. G., Sinsermsuksakul, P., & Heo, J. (2012). U.S. Patent No. 8,247,322. Washington, DC: U.S.
  • Gann, B., Sinsermsuksakul, P., & Gordon, R. G. (2015). n-type and p-type transparent conducting SnO films by atomic layer deposition. Journal of Materials Chemistry C, 3(31), 8083-8090. [Link]

  • Norton, K. P., Alam, F., & Lewis, D. J. (2021). A Review of the Synthesis, Properties, and Applications of Bulk and Two-Dimensional Tin (II) Sulfide (SnS). Applied Sciences, 11(5), 2095. [Link]

  • Ramasamy, K., Sims, H., Butler, W. H., & Malik, M. A. (2013). Organotin Dithiocarbamates: Single-Source Precursors for Tin Sulfide Thin Films by Aerosol-Assisted Chemical Vapor Deposition (AACVD). Chemistry of Materials, 25(2), 266-276. [Link]

  • Liu, T., Kim, S. K., et al. (2020). Atomic Layer Deposition Transforms SnS₂ into SnS. MRS Bulletin, 45(7), 519-519. [Link]

  • Lim, S. J., & Gordon, R. G. (2004). Atomic layer deposition of tin oxide from a tin(II) precursor. Journal of the Electrochemical Society, 151(9), C584. [Link]

  • Gordon, R. G. (2000). Criteria for choosing transparent conductors. MRS bulletin, 25(8), 52-57. [Link]

  • Lim, B. S., Rahtu, A., & Gordon, R. G. (2003). Synthesis and Characterization of Volatile, Thermally Stable, Reactive Transition Metal Amidinates. Inorganic chemistry, 42(24), 7951-7958. [Link]

  • Pore, V., Hatanpää, T., Ritala, M., & Leskelä, M. (2009). Atomic layer deposition of metal fluorides from metal amide precursors. Journal of the American Chemical Society, 131(10), 3478-3480. [Link]

  • Hatanpää, T., Ritala, M., & Leskelä, M. (2012). Tin, lead and germanium precursors for atomic layer deposition. Coordination Chemistry Reviews, 256(9-10), 895-919. [Link]

Sources

Reactivity Comparison of Germylenes vs. Stannylenes in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from precious-metal catalysts to earth-abundant main-group elements is a major frontier in sustainable chemistry. Low-valent Group 14 compounds—specifically germylenes (Ge(II)) and stannylenes (Sn(II))—have emerged as powerful single-site catalysts for organic transformations[1]. Because they possess both a lone pair of electrons and a vacant p-orbital, these "tetrylenes" exhibit ambiphilic character, allowing them to activate small molecules similarly to transition metals[2].

However, germylenes and stannylenes are not mere carbon copies of each other. Their distinct atomic radii, orbital overlap capabilities, and electronegativities dictate entirely different mechanistic pathways. This guide provides an objective, data-backed comparison of Ge(II) and Sn(II) reactivity profiles, focusing on their performance in hydroboration and cyanosilylation workflows.

Electronic Structure & Mechanistic Paradigms

To effectively deploy these catalysts, researchers must understand the causality behind their reactivity differences:

  • Germylenes (Ge(II)): Germanium forms relatively strong covalent bonds (e.g., Ge–H and Ge–O). Consequently, neutral germylenes often suffer from product inhibition or high activation barriers during the turnover-limiting steps[3]. To achieve high catalytic activity—such as in the hydroboration of pyridines—germylenes often require specialized ligand designs (like bulky silaamidinates) to stabilize a cationic active species [4]. The resulting low-lying Lowest Unoccupied Molecular Orbital (LUMO) is essential for initiating substrate activation[4].

  • Stannylenes (Sn(II)): Tin features larger, more diffuse orbitals, resulting in a lower LUMO and weaker element-ligand bonds. In catalysis, stannylenes frequently operate via

    
    -bond metathesis, readily forming highly reactive, transient tin hydrides (Sn–H)[5]. Because the Sn–H bond is significantly more labile than the Ge–H bond, stannylenes generally exhibit vastly superior Turnover Frequencies (TOF) in reduction reactions[3].
    

When exposed to protic small molecules (like water or methanol), their divergent reactivity is starkly highlighted: germylenes tend to undergo catalytic oxidative addition to form Ge(IV) insertion products, whereas stannylenes favor


-bond metathesis, yielding Sn(II) dimers alongside arene elimination[6].

Comparative Catalytic Performance

The table below summarizes the quantitative performance of Ge(II) vs. Sn(II) catalysts across standard benchmarking reactions.

Table 1: Quantitative Comparison of Catalytic Performance
Catalyst TypeTarget ReactionSubstrate ScopeYield (%)TOF (h⁻¹)Mechanistic Causality
Amido-hydrido Germylene HydroborationAldehydes / Ketones> 90%17 – 67Strong Ge–H bond limits the rate of substrate insertion[3].
Amido-hydrido Stannylene HydroborationAldehydes / Ketones> 95%400 – 800Labile Sn–H bond accelerates the turnover-limiting step[3].
N-Heterocyclic Germylene CyanosilylationAldehydes85 – 99%ModerateProceeds via a stable TMSCN donor-acceptor adduct[1].
Cationic Silaamidinate Ge(II) HydroborationPyridines> 95%HighLow-lying LUMO breaks pyridine aromaticity effectively[4].

Data synthesized from comparative kinetic studies of main-group catalysts[4],[1],[3].

Experimental Methodologies

To ensure a self-validating system, the following protocol outlines the setup for the catalytic hydroboration of aldehydes using tetrylene precatalysts.

Step-by-Step Protocol: Tetrylene-Catalyzed Hydroboration
  • Glovebox Preparation: Ensure the glovebox atmosphere is rigorously maintained at

    
     ppm O₂ and H₂O. Both Ge(II) and Sn(II) species are highly sensitive to oxidation and hydrolysis.
    
  • Catalyst Loading: In a J. Young NMR tube, dissolve the precatalyst (e.g., N-heterocyclic germylene or stannylene, 1.0–5.0 mol%) in 0.5 mL of dry, degassed Benzene-d₆ (C₆D₆). Causality: C₆D₆ is required to prevent solvent coordination and to allow unobstructed in situ NMR monitoring.

  • Substrate Addition: Add the carbonyl substrate (1.0 equiv, e.g., benzaldehyde) to the NMR tube.

  • Reagent Introduction: Dropwise, add pinacolborane (HBpin, 1.1 equiv).

  • In Situ Monitoring: Seal the tube and monitor the reaction via ¹H and ¹¹B NMR spectroscopy.

    • Self-Validation Check: The disappearance of the HBpin doublet in ¹¹B NMR (around

      
       28 ppm) and the emergence of a singlet corresponding to the borate ester product confirms catalytic turnover.
      
  • Quenching & Analysis: Once conversion plateaus, expose the tube to air to quench the active catalyst, then calculate the yield against an internal standard (e.g., hexamethylbenzene).

Mechanistic Pathways & Workflows

The following diagrams illustrate the divergent mechanistic logic and the strict experimental workflow required for these air-sensitive catalysts.

MechanisticCycle Cat Catalyst Ge(II) or Sn(II) Adduct Donor-Acceptor Adduct (Cat + HBpin) Cat->Adduct + HBpin (Lewis Base) Hydride Metal Hydride (Sn-H or Ge-H) Adduct->Hydride σ-bond metathesis (Dominant for Sn) Insertion Substrate Insertion (C=O or C=N) Adduct->Insertion Direct Activation (Dominant for Ge) Hydride->Insertion + Carbonyl/Imine Product Borate Ester Product + Catalyst Release Insertion->Product Reductive Elimination Product->Cat Catalyst Regeneration

Mechanistic divergence of Ge(II) and Sn(II) catalysts during hydroboration cycles.

ExperimentalWorkflow Prep Glovebox Prep (<0.1 ppm O2/H2O) Mix Mix Catalyst & Substrate (in C6D6) Prep->Mix React Add HBpin / TMSCN (Controlled Temp) Mix->React NMR In Situ NMR Monitoring (1H, 11B, 29Si) React->NMR

Standardized anaerobic workflow for evaluating tetrylene catalytic performance.

References

1.[5] Applications of Germylenes in Catalysis. Encyclopedia of Inorganic and Bioinorganic Chemistry. URL: 2.[4] Synthesis of Cationic Silaamidinate Germylenes and Stannylenes and the Catalytic Application for Hydroboration of Pyridines. Inorganic Chemistry (PubMed). URL: 3.[6] Reactions of m-Terphenyl-Stabilized Germylene and Stannylene with Water and Methanol: Oxidative Addition versus Arene Elimination. Organometallics (JYX). URL: 4.[1] N-Heterocyclic Germylene and Stannylene Catalyzed Cyanosilylation and Hydroboration of Aldehydes. Organometallics (ACS). URL: 5.[3] A Versatile NHC-Parent Silyliumylidene Cation for Catalytic Chemo and Regioselective Hydroboration. AA Blocks. URL: 6.[7] Cyanosilylation by Compounds with Main-Group Elements: An Odyssey. ACS Omega. URL: 7.[2] An Amidinato Isopropylmethylamidosilylene-Catalyzed Hydroboration of Carbonyl Compounds. DR-NTU. URL:

Sources

Technical Comparison Guide: Diamidobutanetin(II) vs. Tin(II) Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Workhorse vs. The Precision Tool

This guide analyzes the cost-benefit trade-offs between Tin(II) Chloride (SnCl₂) and the specialized organometallic precursor N,N'-Di-t-butyl-2,3-diamidobutanetin(II) (hereafter referred to as Sn(dbdab) ).

  • Tin(II) Chloride is the industrial "workhorse"—inexpensive, readily available, and effective for solution-based processing and bulk catalysis. However, its use in high-precision electronics is limited by corrosivity (halide contamination) and poor volatility.

  • Sn(dbdab) is a "precision tool" designed for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). It offers superior volatility, reactivity, and halide-free deposition but commands a price premium of >1000x per gram and requires stringent air-free handling.

Verdict: Choose SnCl₂ for bulk synthesis, solution-processed photovoltaics (e.g., perovskites), and standard organic catalysis. Choose Sn(dbdab) strictly for gas-phase deposition of ultrathin films (<50 nm) where conformality and halide purity are non-negotiable.

Chemical & Mechanistic Profile

Understanding the fundamental chemical differences is prerequisite to selecting the correct reagent.

FeatureTin(II) Chloride (SnCl₂)Sn(dbdab) (N,N'-Di-t-butyl-2,3-diamidobutanetin)
CAS Number 7772-99-8 (Anhydrous)1268357-44-3
Structure Ionic Lattice (Polymeric in solid)Monomeric Cyclic Stannylene (C₁₂H₂₆N₂Sn)
Molar Mass 189.60 g/mol 317.06 g/mol
Physical State White Crystalline SolidOrange Powder / Low-Melting Solid
Volatility Low (MP: 247°C, BP: 623°C)High (Sublimes ~60-80°C under vacuum)
Stability Hygroscopic (Forms hydrates)Extremely Air/Moisture Sensitive (Pyrophoric risk)
Byproducts HCl (Corrosive, difficult to purge)Amines/Imines (Volatile, clean removal)
Cost Estimate ~$0.10 - $0.50 / gram~$300 - $500 / gram
Structural Visualization

The following diagram contrasts the reaction pathways of both precursors during Tin(II) Sulfide (SnS) formation, a common application in photovoltaics.

G cluster_0 SnCl2 Pathway (Hydrolysis/CVD) cluster_1 Sn(dbdab) Pathway (ALD) SnCl2 SnCl2 (Solid/Soln) Intermediate1 Sn(HS)Cl (Transient) SnCl2->Intermediate1 Slow Kinetics H2S_1 + H2S / Heat SnS_Bulk SnS Film (High Cl Impurity) Intermediate1->SnS_Bulk HCl HCl (Gas) Corrosive Byproduct Intermediate1->HCl Sndbdab Sn(dbdab) (Gas) Chemisorption Surface Species (-S-Sn-dbdab) Sndbdab->Chemisorption Self-Limiting Surface Surface -SH SnS_Atomic SnS Monolayer (Halide Free) Chemisorption->SnS_Atomic Ligand Exchange Ligand H(dbdab) Volatile Amine Chemisorption->Ligand H2S_2 + H2S (Pulse)

Figure 1: Reaction pathways comparing the corrosive byproduct generation of SnCl₂ vs. the clean ligand exchange of Sn(dbdab).

Performance Analysis: Thin Film Deposition (ALD/CVD)

This is the primary arena where the high cost of Sn(dbdab) is justified.

Volatility and Thermal Stability[1][2]
  • SnCl₂: Requires high source temperatures (>300°C) to generate sufficient vapor pressure for CVD. This thermal stress often leads to multicrystalline growth with rough morphology.

  • Sn(dbdab): Designed for volatility. It sublimes at low temperatures (<100°C), enabling Atomic Layer Deposition (ALD) . This allows for coating high-aspect-ratio structures (e.g., deep trenches in memory devices) with 100% step coverage, which SnCl₂ cannot achieve.

Impurity Profile
  • Halide Contamination: SnCl₂ inevitably leaves residual Chlorine (Cl) in the film. In semiconductors, Cl acts as a trap state, reducing carrier mobility and device efficiency. It also corrodes deposition equipment.

  • Carbon Residue: Sn(dbdab) can leave Carbon (C) or Nitrogen (N) residues if the deposition temperature is too low (incomplete reaction) or too high (ligand decomposition). However, under optimized ALD windows (typically 100°C–200°C), the volatile amine ligands leave a cleaner film than halide precursors.

Experimental Data Summary
MetricSnCl₂ (CVD/Spray)Sn(dbdab) (ALD)
Deposition Temp 300°C - 500°C80°C - 200°C
Growth Rate Fast (>10 nm/min)Slow (~0.05 - 0.15 Å/cycle)
Step Coverage Poor (Line-of-sight)Excellent (>95% on 50:1 aspect ratio)
Film Density Moderate (Pinholes likely)High (Pinhole-free at >5 nm)
Primary Impurity Chlorine (>1 at.%)Carbon (<1 at.% optimized)

Application Analysis: Catalysis (Organic Synthesis)

While Sn(dbdab) is an ALD superstar, SnCl₂ remains the king of catalysis.

  • Allylation Reactions: SnCl₂ is widely used as a reducing agent and Lewis acid to mediate the allylation of aldehydes (Barbier-type reactions). It is cheap, robust, and effective in aqueous media or ionic liquids.

  • Sn(dbdab) in Catalysis: While theoretically capable of acting as a Lewis acid or ligand source, using Sn(dbdab) for standard organic synthesis is economically irrational. Its extreme air sensitivity makes it difficult to handle in standard reaction flasks. It is reserved for single-site heterogeneous catalysis research where the precise coordination environment on a support (e.g., silica) is being studied.

Experimental Protocols

Protocol A: Low-Cost SnS Deposition using SnCl₂ (Spray Pyrolysis)

Best for: Solar cell absorber layers, cost-sensitive prototypes.

  • Precursor Prep: Dissolve 0.1 M SnCl₂·2H₂O and 0.1 M Thiourea in deionized water. Add 1% HCl to prevent hydrolysis (cloudiness).

  • Setup: Heat glass substrate to 350°C on a hot plate.

  • Deposition: Use an ultrasonic nebulizer to spray the solution onto the hot substrate.

    • Note: Perform in a fume hood; HCl gas is generated.

  • Annealing: Anneal at 400°C in Argon for 30 mins to improve crystallinity and drive off residual Cl.

Protocol B: High-Fidelity SnS ALD using Sn(dbdab)

Best for: Transistors, memory devices, complex 3D geometries.

  • Precursor Handling: Load Sn(dbdab) into a stainless steel bubbler inside an Argon-filled glovebox (O₂/H₂O < 0.1 ppm). Seal tight.

  • Reactor Setup: Install bubbler on ALD manifold. Heat bubbler to 65°C to achieve vapor pressure. Heat delivery lines to 80°C to prevent condensation.

  • Substrate Temp: Set reactor chamber to 120°C .

  • ALD Cycle:

    • Pulse A (2s): Dose Sn(dbdab). Surface saturates with Sn-amide species.

    • Purge (5s): N₂ gas clears physisorbed precursor.

    • Pulse B (1s): Dose H₂S (co-reactant). Reacts with amides to form SnS and volatile amine.

    • Purge (5s): N₂ clears byproducts.

  • Validation: Measure Growth Per Cycle (GPC). Target ~0.12 Å/cycle.

Cost-Benefit Decision Matrix

When should you switch from the cheap salt to the expensive organometallic?

DecisionTree Start Start: Select Tin Precursor AppType Application Type? Start->AppType Catalysis Organic Catalysis (Allylation, Reduction) AppType->Catalysis Deposition Thin Film Deposition (SnS, SnO2, Sn) AppType->Deposition CatDecision Use SnCl2 (Cost-Effective, Robust) Catalysis->CatDecision GeoCheck Substrate Geometry? Deposition->GeoCheck Planar Planar / Low Aspect Ratio GeoCheck->Planar Complex 3D / High Aspect Ratio (> 5:1) GeoCheck->Complex TolCheck Halide Tolerance? Planar->TolCheck Sndbdab_Final Use Sn(dbdab) (ALD) Complex->Sndbdab_Final HighTol High Tolerance (e.g., Solar Absorber) TolCheck->HighTol LowTol Zero Tolerance (e.g., CMOS Gate) TolCheck->LowTol SnCl2_Final Use SnCl2 (CVD/Spray) HighTol->SnCl2_Final LowTol->Sndbdab_Final

Figure 2: Decision logic for selecting between SnCl₂ and Sn(dbdab) based on application constraints.

References

  • Strem Chemicals (Ascensus Specialties). "N,N'-Di-t-butyl-2,3-diamidobutanetin(II), 98% (50-1150)." Product Catalog. Link

  • Harvard University. "Template for Electronic Submission to ACS Journals - DASH: diamidobutanetin(II)." Harvard DASH. Link

  • Sigma-Aldrich. "Tin(II) chloride dihydrate, ACS reagent."[1] Product Specification. Link

  • Royal Society of Chemistry. "Evaluation of Sn(II) aminoalkoxide precursors for atomic layer deposition of SnO thin films." Dalton Transactions. Link

  • Stanford University. "Precursor Engineering of Atomic Layer Deposition for Top-Gate Insulators on Monolayer MoS2 Transistors." Nano Letters. Link

Sources

Purity Assay Methods for Air-Sensitive Organotin Precursors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purity Assay Methods for Air-Sensitive Organotin Precursors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug/Material Development Professionals

Executive Summary

In the high-stakes realm of semiconductor manufacturing—specifically Extreme Ultraviolet (EUV) lithography—and advanced catalysis, organotin precursors are the linchpin of performance. However, their extreme sensitivity to moisture and oxygen presents a formidable analytical challenge. A purity deviation of <0.1% or trace metal contamination in the parts-per-billion (ppb) range can lead to catastrophic yield loss in wafer fabrication or catalyst poisoning.

This guide, written from the perspective of a Senior Application Scientist, moves beyond standard textbook definitions. It evaluates three primary assay methodologies—Quantitative NMR (qNMR) , ICP-MS , and Potentiometric Titration —ranking them by their ability to handle air-sensitive analytes while delivering the rigorous data required for "semiconductor-grade" certification.

Part 1: The Analytical Landscape

The analysis of organotin precursors (e.g., alkyltin halides, stannanes, and tin-oxo clusters) requires a bifurcated approach:

  • Organic/Structural Purity: Confirming the ligand structure and quantifying organic impurities (solvents, partial hydrolysis products).

  • Trace Metal Purity: Quantifying non-tin metallic contaminants (Na, Fe, Zn) that act as killer defects in EUV resists.

Comparative Analysis of Assay Methods
FeatureMethod A: qNMR (

&

)
Method B: ICP-MS Method C: Potentiometric Titration Method D: GC-MS
Primary Utility Organic Purity & Stoichiometry (Assay %)Trace Metal Contamination (ppb/ppt levels)Halide Content (Stoichiometry)Volatile Impurities (Qualitative)
Air Sensitivity Excellent (Sealed J. Young tubes)Moderate (Requires digestion)Poor (Open vessel handling)Poor (Thermal degradation risk)
Precision High (±0.5 - 1.0%)Medium (±2-5% for bulk Sn)High (±0.2%)Low (Response factor variation)
Destructive? NoYesYesYes
Key Limitation Requires internal standard validationVolatile Sn loss during digestionOnly measures halide, not SnThermal decomposition of precursor
Part 2: Detailed Methodologies & Protocols
Method 1: Quantitative NMR (qNMR) – The Gold Standard

Rationale:[1] qNMR is the only method that allows for the direct, non-destructive quantification of the organotin species in its native state without thermal stress. Using


 NMR provides a direct probe of the tin coordination environment, instantly revealing oxidized impurities (e.g., stannoxanes).

Protocol: Air-Free qNMR Sample Preparation

  • Equipment: Glovebox (

    
     ppm 
    
    
    
    ), J. Young NMR tubes (Teflon-valved), Analytical Balance (
    
    
    mg).
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Dimethyl sulfone (for

    
    ); Tetramethyltin (
    
    
    
    ) in a capillary insert (for
    
    
    reference).

Step-by-Step Workflow:

  • Tare: Inside the glovebox, tare the clean, dry J. Young tube on the balance.

  • Analyte Addition: Add ~20-30 mg of the organotin precursor. Record exact mass (

    
    ).
    
  • Standard Addition: Add an equimolar amount of the Internal Standard (IS). Record exact mass (

    
    ).
    
  • Solvation: Dissolve in

    
     mL of anhydrous deuterated solvent (e.g., 
    
    
    
    or Toluene-
    
    
    ). Note: Avoid
    
    
    if it contains acidic traces that react with stannylamines.
  • Seal: Close the J. Young valve tightly. The sample is now air-stable for transport.

  • Acquisition:

    • T1 Relaxation: Measure

      
       for both analyte and IS. Set relaxation delay (
      
      
      
      ) to
      
      
      (typically 30-60s for Sn nuclei).
    • Scans: Acquire sufficient scans to achieve S/N > 250:1.

Calculation:



Where 

= Integral area,

= Number of nuclei,

= Molecular weight,

= Mass,

= Purity of IS.[2][3][4][5][6]
Method 2: ICP-MS – The Trace Hunter

Rationale: While NMR confirms the molecule, ICP-MS confirms the grade. For EUV precursors, metal impurities like Sodium (Na) or Iron (Fe) must be


 ppb.

Critical Challenge: Organotins are volatile. Open-vessel acid digestion will result in the loss of tin (as volatile


 or organotin hydrides), leading to erroneous stoichiometry data.

Protocol: Closed-Vessel Microwave Digestion

  • Transfer: Weigh 50-100 mg of precursor into a PTFE microwave vessel inside the glovebox. Cap temporarily.

  • Reagent Addition: In a fume hood (working quickly), add 6 mL

    
     (Trace Metal Grade) and 1 mL 
    
    
    
    . Caution: Reaction may be vigorous.
  • Digestion: Seal immediately and run a ramped microwave program (Max Temp: 200°C, Hold: 20 min).

  • Analysis: Dilute with 18 M

    
     water. Analyze for trace metals against multi-element standards.
    
Part 3: Visualization & Decision Logic
Workflow Diagram: The "Air-Free" Chain of Custody

This diagram illustrates the critical path to prevent hydrolysis during analysis.

AirSensitiveWorkflow cluster_NMR Method A: qNMR cluster_ICP Method B: ICP-MS Precursor Organotin Precursor (Air Sensitive) Glovebox Inert Atmosphere Glovebox (<0.5 ppm O2/H2O) Precursor->Glovebox Transfer JYoung J. Young NMR Tube (Teflon Valved) Glovebox->JYoung Weigh & Solvate (Internal Std) Digestion Closed Vessel Microwave Digestion Glovebox->Digestion Weigh into PTFE Liner NMR_Inst 600 MHz NMR (1H / 119Sn) JYoung->NMR_Inst Sealed Transfer ICP_Inst ICP-MS (Trace Metals) Digestion->ICP_Inst Acid Matrix

Caption: Figure 1. Analytical workflow ensuring sample integrity. The 'Sealed Transfer' step for NMR is critical to prevent hydrolysis artifacts.

Decision Tree: Selecting the Right Assay

DecisionTree Start What is the Analytical Goal? Q1 Is the primary concern Organic Purity or Metal Grade? Start->Q1 Organic Organic Structure/Purity Q1->Organic Organic Metal Trace Metal Grade Q1->Metal Metal Q2 Is the compound Thermally Stable >150°C? Organic->Q2 Titration Method: Potentiometric Titration *Specific for Halides* Organic->Titration If Halide Precursor (e.g., tBuSnCl3) ICP Method: ICP-MS *Best for ppb Contaminants* Metal->ICP No No Q2->No Unstable/Unknown Yes Yes Q2->Yes Stable NMR Method: qNMR (1H/119Sn) *Best for Assay %* GC Method: GC-MS *Only for Volatile Impurities* No->NMR Yes->GC

Caption: Figure 2. Method selection logic. qNMR is the default for unstable precursors, while ICP-MS is mandatory for semiconductor-grade validation.

References
  • American Chemical Society (ACS). (2024). Standardizing Quantitative NMR (qNMR) for Purity Analysis. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Traceability in Chemical Measurement: ICP-MS Methodologies. Retrieved from [Link]

  • Jeol Ltd. (2022). Practical Guide to Quantitative NMR: Internal vs External Standards. Retrieved from [Link]

Sources

Safety Operating Guide

N,N'-Di-t-butyl-2,3-diamidobutanetin(II) proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

N,N'-Di-t-butyl-2,3-diamidobutanetin(II) (CAS: 1268357-44-3) is a highly reactive, air- and moisture-sensitive organometallic complex widely utilized as a precursor in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) for synthesizing tin oxide and tin sulfide thin films[1]. Because of the inherent toxicity of tin(II) species and the high chemical reactivity of the amido ligands, improper disposal poses severe environmental and laboratory safety risks.

As a Senior Application Scientist, I have designed this operational guide to provide researchers and drug development professionals with a self-validating, mechanistic approach to the safe handling, quenching, and disposal of this specific tin(II) amido complex.

Physicochemical Hazard Profile

Before initiating any disposal protocol, it is critical to understand the causality behind the chemical's reactivity. N,N'-Di-t-butyl-2,3-diamidobutanetin(II) features highly polarized Sn-N bonds. Upon exposure to ambient moisture, these bonds undergo rapid, exothermic hydrolysis, releasing N,N'-Di-t-butyl-2,3-diaminobutane (a volatile, irritating amine) and forming tin(II) oxides[1][2].

Table 1: Quantitative Data & Hazard Implications

PropertyValue/CharacteristicOperational & Disposal Implication
Molecular Formula C₁₂H₂₆N₂SnContains heavy metal (Sn) requiring strict Resource Conservation and Recovery Act (RCRA) compliance[3].
Formula Weight 317.06 g/mol High mass fraction of tin necessitates specialized heavy metal waste segregation.
Appearance White to off-white powderHigh risk of aerosolization and inhalation; must be handled in a glovebox or via Schlenk techniques[1].
Reactivity Air & Moisture SensitiveDirect contact with water causes violent hydrolysis. Quenching must be performed via a controlled, stepped protonation mechanism.

Mechanistic Basis for Precursor Quenching

You cannot dispose of active ALD precursors directly into hazardous waste streams. The compound must be chemically deactivated (quenched) to prevent spontaneous reactions, pressurization, or fires in waste containers.

The quenching process relies on the controlled solvolysis of the Sn-N bond. We utilize a two-step quenching hierarchy:

  • Mild Protonation (Isopropanol): Isopropanol acts as a mild proton donor. It cleaves the amido ligand slower than water, dissipating the heat of reaction safely and converting the precursor into an intermediate tin alkoxide.

  • Strong Hydrolysis (Water): The subsequent addition of water drives the reaction to completion, precipitating the tin out of solution as an inert, insoluble tin(II/IV) oxide/hydroxide matrix.

G Start Unreacted Tin(II) Precursor Dilution Dilute in Dry Solvent (Toluene/Hexane) Start->Dilution Quench Primary Quench (Isopropanol at 0°C) Dilution->Quench Hydrolysis Secondary Quench (H2O Addition) Quench->Hydrolysis Separation Phase Separation & Precipitation Hydrolysis->Separation SolidWaste Solid Tin Oxides (Heavy Metal Waste) Separation->SolidWaste LiquidWaste Organic Filtrate (Solvent + Amine) Separation->LiquidWaste

Caption: Logical workflow for the safe quenching and phase segregation of Tin(II) ALD precursors.

Step-by-Step Quenching and Disposal Methodology

This protocol must be executed inside a certified chemical fume hood using Schlenk line techniques or within an inert-atmosphere glovebox[2].

Required PPE: Flame-retardant lab coat, chemical safety goggles, face shield, and double chemically resistant gloves (Neoprene over Nitrile)[2].

Step 1: Thermal Sinking via Dilution

  • Action: Transfer the unreacted N,N'-Di-t-butyl-2,3-diamidobutanetin(II) into a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Suspend/dissolve the powder in a 10-fold volumetric excess of anhydrous, inert solvent (e.g., dry toluene or hexane).

  • Causality: The non-reactive solvent acts as a thermal sink. It absorbs the exothermic energy released during the subsequent hydrolysis steps, preventing localized boiling and runaway reactions.

Step 2: Primary Quench (Alcoholysis)

  • Action: Cool the flask to 0°C using an ice bath. Using a pressure-equalizing dropping funnel or a syringe, add anhydrous isopropanol dropwise while stirring vigorously. Monitor for gas evolution and temperature spikes.

  • Causality: The steric hindrance and lower acidity of isopropanol (compared to water) ensure a slow, controlled cleavage of the highly reactive diamido ligands.

Step 3: Secondary Quench (Hydrolysis)

  • Action: Once the addition of isopropanol produces no further exotherm or gas evolution, slowly add degassed, deionized water dropwise.

  • Causality: Water forces the complete hydrolysis of any remaining intermediate tin-alkoxide bonds. The solution will turn cloudy as insoluble inorganic tin oxides/hydroxides precipitate out of the organic phase.

Step 4: Segregation and Containerization

  • Action: Allow the mixture to warm to room temperature and stir for an additional 30 minutes. Transfer the entire heterogeneous mixture (organic solvent, free amine ligands, and tin oxide precipitates) into a dedicated, heavy-wall high-density polyethylene (HDPE) hazardous waste container.

  • Causality: Do not mix this waste with general organic solvent waste. EPA RCRA regulations mandate that heavy metal waste streams (like Tin) be kept segregated to prevent cross-contamination and to allow for specialized downstream environmental processing[3]. Label the container strictly as: "Hazardous Waste: Organotin / Heavy Metal Organic Mixture."

Institutional Downstream Waste Treatment (Information for EHS)

Once the quenched precursor is transferred to Environmental Health and Safety (EHS) facilities, standard incineration is often insufficient due to the volatility of certain tin species and the toxicity of the resulting ash.

For large-scale institutional disposal, Advanced Oxidation Processes (AOPs) are the preferred methodology. Studies have demonstrated that treating organotin-contaminated waste with Fenton's Reagent (a catalytic mixture of hydrogen peroxide ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 and ferrous iron 

) generates highly reactive hydroxyl radicals (

). These radicals systematically cleave the remaining organic amido/amine residues, achieving complete mineralization of the organic load while precipitating the tin as a dense, easily filterable, and environmentally benign SnO₂ sludge[4].

References

  • Hazardous Waste Listings | EPA. Available at: [Link]

  • Removal of organotin compounds and metals from Swedish marine sediment using Fenton's reagent and electrochemical treatment - PMC. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.